molecular formula C3H8ClN B120509 Azetidine hydrochloride CAS No. 36520-39-5

Azetidine hydrochloride

Katalognummer: B120509
CAS-Nummer: 36520-39-5
Molekulargewicht: 93.55 g/mol
InChI-Schlüssel: HGQULGDOROIPJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azetidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H8ClN and its molecular weight is 93.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N.ClH/c1-2-4-3-1;/h4H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQULGDOROIPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957822
Record name Azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36520-39-5
Record name Azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Azetidine Hydrochloride: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine (B1206935) hydrochloride is a saturated, four-membered nitrogen-containing heterocycle, presented as its hydrochloride salt. This strained ring system is a valuable building block in medicinal chemistry and drug development, offering a unique conformational rigidity that can impart favorable pharmacological properties to parent molecules. Its basic nature, conferred by the nitrogen atom, is a key characteristic influencing its solubility, reactivity, and biological interactions. This technical guide provides a comprehensive overview of the fundamental properties, structure, and experimental characterization of azetidine hydrochloride.

Core Properties

This compound is a white to off-white crystalline solid.[1] It is readily soluble in water.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for many synthetic and biological applications.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Chemical Formula C₃H₈ClN[1]
Molecular Weight 93.55 g/mol [3]
Appearance White to off-white crystalline solid[1]
Melting Point >300 °C[4]
Solubility Soluble in water[1][2]
pKa (of conjugate acid) 11.29[5][6][7]

Chemical Structure

The azetidine ring consists of three carbon atoms and one nitrogen atom, forming a strained four-membered ring. In this compound, the nitrogen atom is protonated and associated with a chloride ion.

  • IUPAC Name: azetidine;hydrochloride[3]

  • SMILES: C1CNC1.Cl[3]

  • InChI Key: HGQULGDOROIPJN-UHFFFAOYSA-N[3]

Caption: 2D structure of the azetidinium cation and the chloride anion.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through various routes. Two common methods are detailed below.

1. Synthesis from 3-Amino-1-propanol

This procedure involves the cyclization of 3-amino-1-propanol.[2]

Synthesis_from_Aminopropanol cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis and Decarboxylation cluster_4 Step 5: Salt Formation A 3-Amino-1-propanol + Ethyl acrylate (B77674) B Reflux A->B C Diethyl 3-N-(3-hydroxypropyl)iminodipropionate B->C D Intermediate + Thionyl chloride C->D E Diethyl 3-N-(3-chloropropyl)iminodipropionate D->E F Chlorinated Intermediate + Na₂CO₃ E->F G Ethyl 3-(1-azetidinyl)propionate F->G H Ester + KOH G->H I Azetidine H->I J Azetidine + HCl I->J K This compound J->K

Caption: Workflow for the synthesis of this compound from 3-amino-1-propanol.

Methodology:

  • Formation of Diethyl 3-N-(3-hydroxypropyl)iminodipropionate: A solution of 3-amino-1-propanol (2.00 moles) in ethyl acrylate (5.00 moles) is refluxed for 2 hours. Excess ethyl acrylate is removed under vacuum to yield the crude product.[2]

  • Formation of Diethyl 3-N-(3-chloropropyl)iminodipropionate: The crude product from the previous step is dissolved in chloroform (B151607) with a catalytic amount of N,N-dimethylformamide. Thionyl chloride (2.20 moles) is added dropwise while maintaining the temperature below 40°C. The reaction mixture is stirred and then neutralized with sodium bicarbonate solution. The organic layer is separated, dried, and the solvent is removed to yield the chlorinated intermediate.[2]

  • Synthesis of Ethyl 3-(1-azetidinyl)propionate: The crude chlorinated intermediate is mixed with anhydrous sodium carbonate and a phase-transfer catalyst in a high-boiling solvent like diethyl phthalate. The product is distilled under vacuum.[2]

  • Formation of Azetidine: The purified ethyl 3-(1-azetidinyl)propionate is added dropwise to a stirred mixture of potassium hydroxide (B78521) pellets in mineral oil heated to 140-150°C. The azetidine product is distilled from the reaction mixture.[2]

  • Formation of this compound: The distilled azetidine is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid in the same solvent. The resulting precipitate of this compound is collected by filtration and dried.

2. Synthesis via Hydrogenolysis of N-Benzhydrylazetidine

This method involves the deprotection of a protected azetidine precursor.

Hydrogenolysis_Synthesis cluster_0 Step 1: Synthesis of N-Benzhydrylazetidine cluster_1 Step 2: Hydrogenolysis A Benzhydrylamine + 1-Bromo-3-chloropropane (B140262) B Base (e.g., K₂CO₃) A->B C N-Benzhydrylazetidine B->C D N-Benzhydrylazetidine + H₂/Pd-C C->D E Acidic Conditions (HCl) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via hydrogenolysis.

Methodology:

  • Synthesis of N-Benzhydrylazetidine: Benzhydrylamine is reacted with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate in a suitable solvent (e.g., acetonitrile) at reflux to form N-benzhydrylazetidine.

  • Hydrogenolysis: The N-benzhydrylazetidine is dissolved in a protic solvent like methanol (B129727) containing hydrochloric acid. The mixture is then subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Characterization Protocols

1. Determination of pKa by Potentiometric Titration

This method determines the pKa of the azetidinium ion.

pKa_Determination A Prepare a standard solution of this compound C Titrate with a standardized strong base (e.g., NaOH) A->C B Calibrate pH meter B->C D Record pH as a function of titrant volume C->D E Plot titration curve (pH vs. volume) D->E F Determine the half-equivalence point E->F G pKa = pH at the half-equivalence point F->G

Caption: Workflow for the determination of pKa by potentiometric titration.

Methodology:

  • Sample Preparation: Prepare an aqueous solution of this compound of a known concentration (e.g., 0.1 M).

  • Titration: Calibrate a pH meter with standard buffer solutions. Titrate the this compound solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the point where half of the azetidinium ions have been neutralized (the half-equivalence point).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule.

Methodology for Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.[8][9]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, since the compound is a salt and soluble in water).[9][10]

  • Transfer the solution to a clean 5 mm NMR tube.[8][11]

  • Ensure the solution is free of any solid particles by filtration if necessary.[8]

Expected Spectral Data:

  • ¹H NMR (in D₂O):

    • A triplet corresponding to the four protons on the carbons adjacent to the nitrogen (C2 and C4).

    • A quintet corresponding to the two protons on the carbon at the 3-position (C3).

    • The N-H protons will exchange with deuterium (B1214612) in D₂O and will likely not be observed.

  • ¹³C NMR (in D₂O):

    • A signal for the two equivalent carbons adjacent to the nitrogen (C2 and C4).

    • A signal for the carbon at the 3-position (C3).

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology for Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.[12]

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.[12][13]

  • Apply pressure to ensure good contact between the sample and the crystal.[12][13]

  • Acquire the spectrum.

Expected Vibrational Frequencies:

The FTIR spectrum of this compound is expected to show characteristic peaks for:

  • N-H stretching: Broad bands in the region of 2400-3200 cm⁻¹ due to the protonated amine.

  • C-H stretching: Bands in the region of 2800-3000 cm⁻¹.

  • N-H bending: Bands around 1500-1600 cm⁻¹.

  • C-N stretching: Bands in the fingerprint region.

  • Ring vibrations: Characteristic absorptions for the four-membered ring.[14]

Conclusion

This compound is a fundamental building block in modern medicinal chemistry. Its well-defined structure and basic properties, quantified by its pKa, make it a versatile synthon. The experimental protocols provided in this guide for its synthesis and characterization offer a practical framework for researchers working with this important heterocyclic compound. A thorough understanding of its core properties is essential for its effective application in the development of novel therapeutics and other advanced materials.

References

what is azetidine hydrochloride used for in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Applications of Azetidine (B1206935) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine hydrochloride is the salt form of azetidine, a four-membered, nitrogen-containing saturated heterocycle. In the landscape of medicinal chemistry and organic synthesis, the azetidine ring is considered a "privileged scaffold".[1] Its significance stems from the unique conformational rigidity imposed by the strained four-membered ring, which lies between the highly reactive aziridines and the more flexible five-membered pyrrolidines.[1][2] This structural constraint can pre-organize substituents into well-defined spatial orientations, potentially increasing binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[2]

While the synthesis of the strained ring was historically challenging, modern synthetic advances have made azetidine and its derivatives more accessible.[3] this compound is a stable, crystalline solid with enhanced water solubility compared to its free base, making it a convenient and versatile starting material for a multitude of research applications.[4] This guide provides a technical overview of its primary uses in chemical synthesis and its role in the development of novel therapeutic agents, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Application in Chemical Synthesis

This compound serves as a fundamental building block for introducing the azetidine moiety.[5][6] The primary reactive site is the secondary amine, which acts as a potent nucleophile once deprotonated.

Liberation of the Free Base

For most synthetic applications, the azetidine free base must be liberated from its hydrochloride salt. This is typically achieved by treatment with a suitable base. The choice of base and solvent is critical to avoid unwanted ring-opening reactions, which can be promoted by strong bases or high temperatures due to the inherent ring strain.[7]

General Workflow for N-Functionalization

The most common application of azetidine is as a nucleophile for the synthesis of N-substituted derivatives. This workflow is central to creating diverse libraries of compounds for drug discovery.

Synthetic_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_end Outcome A This compound B Base Treatment (e.g., DBU, Et3N, K2CO3) in Solvent (e.g., ACN, THF) A->B Deprotonation C N-Functionalization (Nucleophilic Attack) B->C Free Base F Purification (Chromatography) C->F Crude Product D Electrophile (R-X) e.g., Acyl Chloride, Alkyl Halide, Michael Acceptor D->C E N-Substituted Azetidine Derivative F->E Purified Product

Caption: General workflow for the N-functionalization of this compound.

Experimental Protocol: Aza-Michael Addition to an Activated Alkene

This protocol details the synthesis of a novel azetidine amino acid derivative, demonstrating a common N-alkylation strategy.[8][9]

  • Reactant Preparation : In a reaction vessel, dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol) and this compound (0.49 g, 5.2 mmol) in acetonitrile (B52724) (3.6 mL).

  • Base Addition : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.79 g, 5.2 mmol) to the solution. DBU acts as a non-nucleophilic base to liberate the azetidine free base in situ.

  • Reaction : Stir the resulting mixture at 65 °C for 4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Work-up : Quench the reaction by adding water (15 mL). Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Purify the resulting residue by flash chromatography (eluent: n-hexane/ethyl acetate, 4:1 v/v) to yield the final product, tert-Butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate.[8]

Yield Data for Representative Aza-Michael Additions [8]

Reactant (Hydrochloride Salt) Product Yield (%)
This compound tert-Butyl 3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate 64%

| 3-Hydroxythis compound | tert-Butyl 3-hydroxy-3′-(2-methoxy-2-oxoethyl)[1,3′-biazetidine]-1′-carboxylate | 62% |

Applications in Drug Discovery and Medicinal Chemistry

The azetidine scaffold is a key component in a wide range of biologically active compounds. Its derivatives have been extensively investigated for various therapeutic applications.[3]

Anticancer Agents

A primary focus of azetidine-related research is in oncology. Azetidine-based compounds have been developed to target several critical cancer pathways.

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when persistently activated, promotes tumor cell proliferation, survival, and metastasis.[10] It is considered a prime therapeutic target, and a novel class of azetidine-based compounds has been shown to be highly potent and selective irreversible inhibitors of STAT3.[7][11] These compounds covalently bind to cysteine residues within the STAT3 protein, disrupting its function.[7]

STAT3_Pathway cytokine Cytokine/ Growth Factor receptor Cell Surface Receptor cytokine->receptor jak JAK Kinase receptor->jak Activates stat3_mono STAT3 Monomer (Cytoplasm) jak->stat3_mono Recruits & Phosphorylates p_stat3 Phosphorylated STAT3 (pY705) stat3_mono->p_stat3 stat3_dimer STAT3 Dimer p_stat3->stat3_dimer Dimerization nucleus Nucleus stat3_dimer->nucleus Translocation dna DNA Binding transcription Gene Transcription (Proliferation, Survival) dna->transcription inhibitor Azetidine-Based Inhibitor (e.g., H182) inhibitor->stat3_mono

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

Quantitative Data: In Vitro STAT3 Inhibition [7][11][12]

Compound STAT3 Inhibition IC₅₀ (µM) Selectivity
H172 0.38 - 0.98 Selective over STAT1 and STAT5 (IC₅₀ > 15.8 µM)
H182 0.38 - 0.98 Selective over STAT1 and STAT5 (IC₅₀ > 15.8 µM)

| H120 | 1.75 - 2.07 | Not specified |

Experimental Protocol: Fluorescence Polarization (FP) Assay for STAT3 Inhibition [10] This assay quantifies the ability of a compound to disrupt the binding of the STAT3 SH2 domain to its target phosphopeptide.

  • Materials : Recombinant full-length human STAT3 protein, a fluorescently labeled phosphopeptide probe, and a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT).

  • Compound Preparation : Prepare a serial dilution of the test azetidine compounds in the binding buffer.

  • Reaction Setup : In a 384-well plate, add the STAT3 protein, the fluorescent probe, and the test compound dilutions.

  • Incubation : Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

  • Measurement : Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis : A decrease in polarization indicates displacement of the probe by the inhibitor. Plot the percentage of inhibition against compound concentration to determine the IC₅₀ value.

Azetidine-containing analogues of natural products like dolastatin 10 (e.g., TZT-1027) are highly cytotoxic compounds that inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.[13] Introducing an azetidine ring at the C-terminus of TZT-1027 was a conformational restriction strategy used to explore and enhance potency.[6][13]

Quantitative Data: Antiproliferative Activity of TZT-1027 Analogues [6][13]

Compound ID A549 (Lung Cancer) IC₅₀ (nM) HCT116 (Colon Cancer) IC₅₀ (nM)
1a (3-phenylazetidine) 2.2 2.1
1b (3-(2-fluorophenyl)azetidine) 2.4 2.3
1c (3-(3-fluorophenyl)azetidine) 3.1 2.9

| 1f (3-(4-methoxyphenyl)azetidine) | 10.3 | 7.9 |

Azetidine derivatives have also been developed as inhibitors for other key cancer targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis.[14]

Quantitative Data: Efficacy of Azetidine-Thiourea Hybrids [14][15]

Compound ID Target Cell Line EC₅₀ (µM)
1B VEGFR-2 A431 (Skin) 0.77
1B VEGFR-2 786-O (Kidney) 0.73
3B VEGFR-2 PC3 (Prostate) 0.25

| 3B | VEGFR-2 | A431 (Skin) | 0.03 |

Antimicrobial Agents

The azetidine scaffold is also explored for its antimicrobial properties.[16] Research has focused on developing azetidine derivatives that are effective against multidrug-resistant bacteria, including Mycobacterium tuberculosis.

Quantitative Data: Antitubercular Activity of Azetidine Derivatives [17]

Compound ID M. bovis BCG MIC₉₉ (µM) M. smegmatis MIC₉₉ (µM)
BGAz-001 22.1 25.1
BGAz-002 6.7 25.4
BGAz-003 7.6 13.9

| BGAz-004 | 5.8 | 13.5 |

General Biological Screening Protocols

The initial evaluation of newly synthesized azetidine compounds follows a structured workflow to identify promising "hit" compounds for further development.

Screening_Workflow A Synthesis of Azetidine Derivatives B Purity & Structural Confirmation (NMR, HRMS) A->B C Primary Biological Screening (e.g., In Vitro Assays like MTT) B->C D Data Analysis (IC50 / MIC Determination) C->D E Hit Compound Identification D->E F Secondary Assays (Selectivity, MoA) E->F Promising Hits G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H

Caption: High-level workflow for the synthesis and screening of novel compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a fundamental tool for primary screening of potential anticancer compounds.[12][16][18]

  • Cell Seeding : Seed cancer cells (e.g., A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment : Prepare serial dilutions of the azetidine test compounds (typically dissolved in DMSO). Treat the cells with these various concentrations and incubate for a specified period (e.g., 48 to 72 hours).[12]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[12][18]

  • Formazan Solubilization : Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement : Measure the absorbance of each well at 570 nm using a microplate reader.[12][18]

  • Data Analysis : Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the percentage of viability against compound concentration to determine the IC₅₀ value.[18]

Conclusion

This compound is a cornerstone reagent for researchers in organic synthesis and drug discovery. Its value lies not only in its function as a simple amine but in the unique structural and conformational properties imparted by its strained four-membered ring. The ability to use this building block to create conformationally restricted analogues of known drugs or to explore novel chemical space has led to the discovery of potent inhibitors against critical disease targets in oncology and infectious disease. The protocols and data presented herein underscore the broad utility of this compound and provide a technical foundation for scientists aiming to leverage its properties in their research endeavors.

References

Azetidine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azetidine (B1206935) hydrochloride is a saturated, four-membered heterocyclic amine salt that serves as a crucial building block in modern medicinal chemistry. Its strained ring system imparts unique conformational rigidity and physicochemical properties, making the azetidine motif a valuable scaffold in the design of novel therapeutics. This technical guide provides an in-depth overview of azetidine hydrochloride, including its chemical properties, key synthetic transformations, and its role in bioactive molecules.

Core Chemical Properties

This compound is a white to off-white crystalline solid that is soluble in water. The hydrochloride salt form enhances the stability and handling of the otherwise volatile and reactive free azetidine base.

PropertyValueReference
CAS Number 36520-39-5
Molecular Formula C₃H₈ClN
Molecular Weight 93.55 g/mol
Melting Point >300 °C
Appearance White to almost white crystalline powder

Synthetic Utility and Experimental Protocols

The utility of this compound in drug discovery lies in its function as a versatile precursor for the synthesis of more complex molecules. The secondary amine within the azetidine ring readily undergoes a variety of chemical transformations, allowing for its incorporation into diverse molecular architectures.

N-Boc Protection of this compound

A common first step in the functionalization of azetidine is the protection of the nitrogen atom, often with a tert-butoxycarbonyl (Boc) group. This reduces the nucleophilicity of the nitrogen and prevents unwanted side reactions in subsequent synthetic steps.

Experimental Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or a mixture of water and THF), add a base such as triethylamine (B128534) or diisopropylethylamine (2.2-3 equivalents) at 0 °C.[1][2]

  • Allow the mixture to stir for a short period to neutralize the hydrochloride salt and generate the free azetidine base in situ.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1-1.5 equivalents) to the reaction mixture at 0 °C.[2]

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched, and the N-Boc-azetidine product is isolated and purified using standard workup and chromatography procedures.[3]

N-Alkylation of Azetidine

The introduction of alkyl substituents on the azetidine nitrogen is a fundamental transformation for building molecular complexity.

Experimental Protocol (General):

  • Neutralize this compound with a suitable base (e.g., triethylamine, potassium carbonate) in an appropriate solvent to generate the free azetidine.

  • Add the desired alkylating agent (e.g., an alkyl halide or sulfonate).

  • Heat the reaction mixture as needed and monitor for completion.

  • Isolate and purify the N-alkylated azetidine product.

N-Acylation of this compound

Acylation of the azetidine nitrogen introduces an amide functionality, which can serve as a key structural element or a precursor for further transformations.

Experimental Protocol:

  • Suspend this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C.

  • Add a base, for example triethylamine (2.2 equivalents), dropwise and stir for 30 minutes.

  • Slowly add a solution of the acylating agent, such as an acyl chloride (e.g., acetyl chloride, 1.1 equivalents) or an acid anhydride, in the same solvent.[4][5]

  • Allow the reaction to warm to room temperature and stir for several hours (typically 16 hours or until completion by TLC).[5]

  • Quench the reaction, for instance by pouring it into ice-cold water, and extract the product.

  • The crude product is then purified by standard methods such as column chromatography.[5]

Reductive Amination with this compound

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to introduce the azetidine moiety onto carbonyl-containing molecules.

Experimental Protocol:

  • In a suitable solvent such as methanol (B129727) or dichloromethane, combine the aldehyde or ketone (1.0-1.2 equivalents) with this compound (1.0 equivalent) and a base (e.g., triethylamine, 1.0 equivalent) to form the free amine.

  • Stir the mixture at room temperature to facilitate the formation of the iminium ion intermediate.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.0-1.5 equivalents), to the reaction mixture.[6][7][8]

  • Continue stirring at room temperature for several hours or until the reaction is complete.

  • Perform an aqueous workup, often with a basic solution to neutralize any remaining acid and decompose the excess borohydride.

  • Extract the product with an organic solvent and purify by chromatography.[6]

G cluster_0 General Workflow for Azetidine Derivatization Azetidine_HCl This compound Free_Azetidine Free Azetidine Azetidine_HCl->Free_Azetidine Neutralization Base Base (e.g., Et3N) Base->Azetidine_HCl Functionalized_Azetidine Functionalized Azetidine Free_Azetidine->Functionalized_Azetidine Reaction Electrophile Electrophile (e.g., R-X, RCOCl, RCHO) Electrophile->Free_Azetidine

General workflow for azetidine derivatization.

The Azetidine Moiety in Drug Discovery: Signaling Pathways

The rigid structure of the azetidine ring can impart favorable pharmacological properties to drug candidates, such as improved binding affinity and metabolic stability. Azetidine-containing compounds have been developed to target a wide range of biological pathways.

Azelnidipine: L-Type Calcium Channel Blockade

Azelnidipine is a third-generation dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[9][10] It contains an azetidine ring which contributes to its unique pharmacological profile. Azelnidipine selectively inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[9] This leads to vasodilation and a reduction in blood pressure.[9]

G cluster_0 Azelnidipine Mechanism of Action Azelnidipine Azelnidipine L_Type_Ca_Channel L-Type Ca2+ Channel Azelnidipine->L_Type_Ca_Channel Blocks Ca_Influx Ca2+ Influx L_Type_Ca_Channel->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin MLCK Myosin Light-Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Azelnidipine's inhibition of the L-type calcium channel.
Cobimetinib (B612205): Inhibition of the MAPK/ERK Signaling Pathway

Cobimetinib is a selective inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway.[11][] This pathway is often constitutively activated in various cancers due to mutations in genes like BRAF.[11] Cobimetinib, which incorporates a substituted azetidine moiety, is used in combination with BRAF inhibitors for the treatment of melanoma.[11] By blocking MEK, cobimetinib prevents the phosphorylation and activation of ERK, thereby inhibiting downstream signaling that promotes cell proliferation and survival.[13]

G cluster_0 Cobimetinib in the MAPK/ERK Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits

Cobimetinib's inhibitory action on the MAPK/ERK pathway.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its unique structural features and synthetic accessibility allow for the creation of diverse and potent bioactive molecules. A thorough understanding of its chemical properties and reactivity is essential for medicinal chemists aiming to leverage the full potential of the azetidine scaffold in the design of next-generation therapeutics.

References

Solubility of Azetidine Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of azetidine (B1206935) hydrochloride in organic solvents. Azetidine hydrochloride, a valuable building block in pharmaceutical and chemical synthesis, is a white to off-white crystalline solid.[1] Understanding its solubility is critical for reaction optimization, purification, formulation development, and drug delivery. This document summarizes the available solubility data, provides detailed experimental protocols for solubility determination, and outlines the key factors influencing the dissolution of this compound.

Overview of this compound Solubility

This compound is the salt of the cyclic amine azetidine and hydrochloric acid. Its salt form generally enhances its solubility in polar solvents compared to the free base.[2] It is known to be highly soluble in water.[3][4][5][6] While specific quantitative data in a wide range of organic solvents is not extensively available in public literature, its solubility profile can be predicted based on the principles of "like dissolves like" and the polarity of the solvent.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors:

  • Polarity of the Solvent: As an ionic salt, this compound is most soluble in polar solvents that can effectively solvate the azetidinium cation and the chloride anion.

  • Protic vs. Aprotic Solvents: Polar protic solvents, such as alcohols, can hydrogen bond with the chloride anion and the N-H group of the azetidinium cation, which can enhance solubility. Polar aprotic solvents, like DMSO and DMF, can also be effective due to their high polarity and ability to solvate cations.

  • Temperature: The solubility of solids in liquids generally increases with temperature.

  • Presence of Water: Small amounts of water in an organic solvent can significantly increase the solubility of this compound due to its high aqueous solubility.

The following diagram illustrates the relationship between solvent properties and the expected solubility of this compound.

G cluster_solvent Solvent Properties cluster_solute This compound Properties Polarity Polarity Solubility Solubility Polarity->Solubility High Polarity Increases Solubility Protic Nature Protic Nature Protic Nature->Solubility H-bonding Enhances Solubility Aprotic Nature Aprotic Nature Aprotic Nature->Solubility High Polarity Can Increase Solubility Temperature Temperature Temperature->Solubility Higher Temperature Generally Increases Solubility Ionic Nature Ionic Nature Ionic Nature->Solubility Favors Polar Solvents H-bond Donors/Acceptors H-bond Donors/Acceptors H-bond Donors/Acceptors->Solubility Interaction with Protic Solvents

Factors influencing the solubility of this compound.

Quantitative Solubility Data

While comprehensive quantitative data is limited, the following table summarizes the available qualitative and semi-quantitative information for the solubility of this compound in various organic solvents. Researchers are strongly encouraged to determine quantitative solubility for their specific application and conditions.

Solvent CategorySolventQualitative SolubilityNotes
Polar Protic WaterHighly SolubleThe hydrochloride salt form significantly enhances aqueous solubility.[3][4][5][6]
EthanolSolubleExplicitly mentioned as a solvent for this compound.[7]
MethanolLikely SolubleAs a polar protic solvent similar to ethanol, high solubility is expected.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble (in co-solvents)A study showed solubility of at least 2.5 mg/mL in a co-solvent system containing 10% DMSO.[8] Pure solvent data is not available.
Dimethylformamide (DMF)Likely SolubleHigh polarity suggests it should be a suitable solvent.
AcetonitrileLikely Moderately SolubleLower polarity than DMSO and DMF may result in lower solubility.
AcetoneLikely Sparingly SolubleLower polarity compared to other polar aprotic solvents.
Chlorinated Chloroform (B151607)Potentially SolubleA reference mentions dissolving a solid in chloroform to form a hydrochloride salt, suggesting some degree of solubility.[3][4]
Non-Polar TolueneLikely InsolubleThe high polarity of the salt makes it unlikely to dissolve in non-polar aromatic solvents.
HexaneLikely InsolubleThe high polarity of the salt makes it unlikely to dissolve in non-polar aliphatic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is considered the gold standard for solubility measurement.

Materials and Equipment
  • This compound (high purity, >99%)

  • Organic solvent of interest (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or another suitable analytical technique (e.g., GC, NMR).

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of this compound solubility.

G Start Start Preparation Prepare Solvent and Solute Start->Preparation Addition Add Excess Azetidine HCl to Solvent Preparation->Addition Equilibration Equilibrate at Constant Temperature (e.g., 24-48 hours with shaking) Addition->Equilibration Sampling Withdraw Sample and Filter Equilibration->Sampling Dilution Dilute Sample Sampling->Dilution Analysis Analyze by HPLC (or other method) Dilution->Analysis Calculation Calculate Solubility Analysis->Calculation End End Calculation->End

Experimental workflow for solubility determination.
Detailed Procedure

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or weight of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker and agitate at a consistent speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent from the vial under a stream of inert gas or in a vacuum oven at a suitable temperature.

    • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

    • Alternatively, an aliquot of the clear, saturated solution can be carefully diluted with a suitable solvent and the concentration of this compound can be determined using a validated analytical method such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Gravimetric Method:

      • Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of solvent) * 100

      • Mass of solvent = mass of solution - mass of dissolved solid

    • Analytical Method (e.g., HPLC):

      • Determine the concentration of the diluted solution from the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

      • Express solubility in appropriate units (e.g., mg/mL, mol/L).

Conclusion

References

The Azetidine Scaffold: A Linchpin in the Mechanism of Action of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The four-membered nitrogen-containing heterocycle, azetidine (B1206935), has emerged from a position of synthetic challenge to a cornerstone of modern medicinal chemistry.[1][2] Its unique structural properties, namely the significant ring strain and conformational rigidity, render it a "privileged scaffold" in drug design.[3][4] This guide delves into the core mechanisms of action conferred by the azetidine moiety in several classes of therapeutic agents. Far from being a mere synthetic intermediate, the azetidine ring plays a pivotal role in dictating the pharmacological activity of the final molecule. Its constrained geometry can pre-organize substituents into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and thereby enhancing potency and selectivity.[5][6]

This technical whitepaper will explore the multifaceted role of the azetidine scaffold in determining the mechanism of action of distinct drug classes, with a focus on Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, Gamma-Aminobutyric Acid (GABA) reuptake inhibitors, and Mitogen-activated protein kinase (MEK) inhibitors. Through detailed descriptions of signaling pathways, experimental protocols, and quantitative data, this guide aims to provide a comprehensive resource for professionals in drug discovery and development.

Azetidine-Based STAT3 Inhibitors: Covalent Inactivation of a Key Oncogenic Transcription Factor

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers, playing a crucial role in tumor cell proliferation, survival, and invasion.[7][8] The development of small molecule STAT3 inhibitors has been a significant challenge.[7] The incorporation of an azetidine ring has led to the discovery of highly potent and selective STAT3 inhibitors with a unique covalent mechanism of action.[1][9]

Mechanism of Action

Azetidine-based STAT3 inhibitors, such as the (R)-azetidine-2-carboxamide series, function as irreversible covalent inhibitors of STAT3.[1][9] The strained azetidine ring helps to correctly position a reactive group, which forms a covalent bond with specific cysteine residues within the DNA-binding domain (DBD) of STAT3, namely Cys426 and Cys468.[7][10] This irreversible binding physically blocks the STAT3 protein from binding to its target DNA sequences in the promoters of downstream oncogenes, thereby inhibiting transcription of genes essential for tumor growth and survival.[1][11] This covalent mechanism of action provides a durable and potent inhibition of STAT3 signaling.

The selectivity of these inhibitors for STAT3 over other STAT family members, such as STAT1 and STAT5, is a key feature.[1][12] This selectivity is attributed to the specific interactions of the azetidine-containing molecule with the unique topology of the STAT3 DNA-binding domain.

Signaling Pathway

The canonical STAT3 signaling pathway begins with the activation of cell surface receptors by cytokines or growth factors, leading to the recruitment and activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent DNA binding and gene transcription. Azetidine-based inhibitors directly interfere with the final step of this cascade.

STAT3_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus STAT3_dimer_nuc p-STAT3 Dimer DNA DNA STAT3_dimer_nuc->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_dimer_nuc Covalently Binds & Inhibits DNA Binding

STAT3 Signaling Pathway Inhibition
Quantitative Data

The following table summarizes the inhibitory potency of representative (R)-azetidine-2-carboxamide STAT3 inhibitors against STAT3, STAT1, and STAT5 DNA-binding activity, as determined by Electrophoretic Mobility Shift Assay (EMSA).

CompoundSTAT3 IC50 (µM)STAT1 IC50 (µM)STAT5 IC50 (µM)Reference
5a 0.52 - 0.5512.09.3[11][12][13]
5o 0.38>20>20[11][12][13]
8i 0.34>20>20[13]
H172 0.38 - 0.98>15.8>19.1[1]
H182 0.38 - 0.98>15.8>19.1[1]
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This protocol describes the general steps for assessing the inhibitory effect of azetidine compounds on STAT3 DNA-binding activity.[8][11]

1. Preparation of Nuclear Extracts:

  • Culture cells with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) or cells stimulated with an appropriate cytokine (e.g., IL-6) to induce STAT3 activation.

  • Harvest cells and isolate nuclear extracts using a commercial nuclear extraction kit or standard hypotonic lysis and high-salt extraction methods.

  • Determine the total protein concentration of the nuclear extracts using a protein assay (e.g., Bradford or BCA assay).

2. Radiolabeling of DNA Probe:

  • Synthesize a double-stranded oligonucleotide probe containing a high-affinity STAT3 binding site (e.g., the high-affinity sis-inducible element, hSIE).

  • Label the 5' ends of the probe with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Purify the radiolabeled probe to remove unincorporated nucleotides.

3. Binding Reaction:

  • In a microcentrifuge tube, pre-incubate 10-20 µg of nuclear extract with increasing concentrations of the azetidine-based inhibitor (or DMSO as a vehicle control) in a binding buffer (containing, for example, 10 mM HEPES, 50 mM KCl, 10% glycerol, 1 mM DTT, and a non-specific competitor DNA like poly(dI-dC)) for 30 minutes at room temperature.[11][12]

  • Add the ³²P-labeled DNA probe to the reaction mixture.

  • Incubate for an additional 20-30 minutes at room temperature to allow for STAT3-DNA binding.

4. Electrophoresis and Visualization:

  • Load the reaction mixtures onto a non-denaturing polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA.

  • The band corresponding to the STAT3-DNA complex will show decreased intensity in the presence of an effective inhibitor.

5. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[1][11]

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

EMSA_Workflow Start Start PrepareExtracts Prepare Nuclear Extracts Start->PrepareExtracts LabelProbe Radiolabel DNA Probe Start->LabelProbe IncubateInhibitor Pre-incubate Extracts with Azetidine Inhibitor PrepareExtracts->IncubateInhibitor AddProbe Add Labeled Probe LabelProbe->AddProbe IncubateInhibitor->AddProbe Electrophoresis Non-denaturing PAGE AddProbe->Electrophoresis Visualize Autoradiography/ Phosphorimaging Electrophoresis->Visualize Analyze Quantify Bands & Calculate IC50 Visualize->Analyze End End Analyze->End

EMSA Experimental Workflow

Azetidine-Based GABA Uptake Inhibitors: Conformationally Constrained Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[14] The action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs).[14][15] Inhibition of GATs increases the synaptic concentration of GABA, enhancing inhibitory neurotransmission, which is a therapeutic strategy for epilepsy and other neurological disorders.[14]

Mechanism of Action

Azetidine derivatives have been designed as conformationally constrained analogs of GABA or the GAT substrate β-alanine.[16] The rigid four-membered ring of azetidine "locks" the molecule in a specific conformation that is recognized by the GABA transporters, particularly GAT-1 and GAT-3.[16] This pre-organized conformation leads to potent and selective inhibition of GABA uptake. The mechanism is competitive, where the azetidine-containing inhibitor binds to the same site on the transporter as GABA, preventing GABA's re-entry into the presynaptic neuron or glial cell. The lipophilic substituents attached to the azetidine nitrogen are crucial for potency and selectivity, interacting with hydrophobic pockets within the transporter protein.

Signaling Pathway

The mechanism of action of GABA uptake inhibitors is direct, targeting the GAT proteins on the presynaptic membrane and surrounding glial cells. By blocking these transporters, the inhibitors increase the concentration and residence time of GABA in the synaptic cleft, leading to prolonged activation of postsynaptic GABA receptors (GABA-A and GABA-B), which in turn enhances the inhibitory signal.

GABA_Uptake_Inhibition cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron GABA_vesicle GABA GABA_cleft GABA GABA_vesicle->GABA_cleft Release SynapticCleft Synaptic Cleft GAT GABA Transporter (GAT) GABA_cleft->GAT Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binds InhibitorySignal Increased Inhibitory Signal (e.g., Cl- influx) GABA_receptor->InhibitorySignal Activates Azetidine_Inhibitor Azetidine-based GABA Uptake Inhibitor Azetidine_Inhibitor->GAT Blocks

GABA Reuptake Inhibition at the Synapse
Quantitative Data

The following table presents the IC50 values of various azetidine derivatives for the inhibition of GABA transporters GAT-1 and GAT-3.

Compound ClassLipophilic MoietyGAT-1 IC50 (µM)GAT-3 IC50 (µM)Reference
Azetidin-2-ylacetic acid 4,4-Diphenylbutenyl2.83-[16]
Azetidin-2-ylacetic acid 4,4-Bis(3-methyl-2-thienyl)butenyl2.01-[16]
Azetidine-3-carboxylic acid 2-[Tris(4-methoxyphenyl)methoxy]ethyl-15.3[16]
3-Hydroxy-3-(4-methoxyphenyl)azetidine N-Diphenylmethyl26.6-[16]
3-Hydroxy-3-(4-methoxyphenyl)azetidine N-[2-(Diphenylmethoxy)ethyl]-31.0[16]
Experimental Protocol: [³H]-GABA Uptake Assay

This protocol outlines a method for measuring the inhibitory activity of azetidine compounds on GABA transporters expressed in cultured cells.[17]

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293 or COS-7) in appropriate growth medium.

  • Transiently or stably transfect the cells with plasmids encoding the desired GABA transporter subtype (e.g., human GAT-1).

  • Plate the transfected cells into 96-well microplates coated with a substance like poly-D-lysine and allow them to adhere.

2. Uptake Assay:

  • Wash the cells twice with an uptake buffer (e.g., containing 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgSO₄, and 10 mM D-glucose, pH 7.5).

  • Pre-incubate the cells for 10-20 minutes at room temperature with various concentrations of the azetidine test compound dissolved in the uptake buffer. Include a control with no inhibitor.

  • Initiate the uptake by adding a mixture of unlabeled GABA and a small amount of [³H]-GABA to each well.

  • Allow the uptake to proceed for a specific time (e.g., 10-30 minutes) at room temperature or 37°C.

3. Termination and Lysis:

  • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer to remove extracellular [³H]-GABA.

  • Lyse the cells in each well using a lysis buffer (e.g., uptake buffer containing 1% SDS).

4. Scintillation Counting:

  • Transfer the cell lysates to scintillation vials or a microplate compatible with a scintillation counter.

  • Add a scintillation cocktail.

  • Measure the amount of radioactivity (in counts per minute, CPM) in each sample using a liquid scintillation counter. The CPM is proportional to the amount of [³H]-GABA taken up by the cells.

5. Data Analysis:

  • Determine non-specific uptake by including wells with a known potent GAT inhibitor (e.g., tiagabine) at a high concentration.

  • Subtract the non-specific uptake from all other values.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

GABA_Uptake_Assay_Workflow Start Start CultureCells Culture & Transfect Cells with GAT Start->CultureCells PlateCells Plate Cells in 96-well Plate CultureCells->PlateCells Wash1 Wash Cells PlateCells->Wash1 Preincubate Pre-incubate with Azetidine Inhibitor Wash1->Preincubate InitiateUptake Add [³H]-GABA Mixture Preincubate->InitiateUptake TerminateUptake Terminate Uptake & Wash Cells InitiateUptake->TerminateUptake LyseCells Lyse Cells TerminateUptake->LyseCells ScintillationCount Liquid Scintillation Counting LyseCells->ScintillationCount Analyze Calculate % Inhibition & IC50 ScintillationCount->Analyze End End Analyze->End

GABA Uptake Assay Workflow

Azetidine in MEK Inhibitors: The Case of Cobimetinib (B612205)

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[18] Mutations in this pathway, particularly in BRAF, are common in many cancers, including melanoma.[19] Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, the kinases downstream of RAF.[20][21]

Mechanism of Action

Cobimetinib is a reversible, allosteric inhibitor of MEK1 and MEK2.[19][20] It does not bind to the ATP-binding site but to a unique adjacent pocket, locking the kinase in an inactive conformation.[21] This prevents the phosphorylation and activation of MEK's only known substrates, ERK1 and ERK2, thereby blocking the downstream signaling cascade that leads to cell proliferation.[21] The azetidine moiety in cobimetinib plays a crucial role in its binding and activity. The conformationally constrained azetidine arm projects into the catalytic loop region of the MEK enzyme, with the amine group forming a key hydrogen bond with Asp190, contributing significantly to the inhibitor's high affinity and potency.[22]

MEK_Inhibition_Logical_Relationship Azetidine Azetidine Ring Constraint Conformational Constraint Azetidine->Constraint Projection Projects into Catalytic Loop Constraint->Projection HBond Hydrogen Bond with Asp190 Projection->HBond Binding High Affinity Binding to Allosteric Pocket HBond->Binding Inhibition Potent MEK1/2 Inhibition Binding->Inhibition

Role of Azetidine in Cobimetinib's Mechanism

Conclusion

The azetidine scaffold is a powerful tool in medicinal chemistry, enabling the design of highly potent and selective drugs with diverse mechanisms of action. As demonstrated with STAT3 inhibitors, the azetidine ring can be instrumental in positioning a reactive moiety for covalent modification of the target protein. In the context of GABA uptake inhibitors, it provides conformational rigidity, mimicking the bioactive conformation of the endogenous substrate. For MEK inhibitors like cobimetinib, it facilitates crucial interactions within the allosteric binding site. The continued exploration of azetidine chemistry and its application in drug design holds immense promise for the development of novel therapeutics to address a wide range of diseases. This guide provides a foundational understanding of how this unique heterocyclic scaffold contributes to the core mechanism of action of these important drug classes.

References

Azetidine Hydrochloride: A Technical Guide to Commercial Availability and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity analysis of azetidine (B1206935) hydrochloride (CAS No: 36520-39-5). Azetidine hydrochloride is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its four-membered ring structure offers unique conformational constraints that are of significant interest in medicinal chemistry. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality this compound and implementing robust quality control measures.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The purity and quantity offered can vary, so it is crucial to select a supplier that meets the specific needs of your research or development project. Below is a summary of offerings from several prominent suppliers.

SupplierCatalog Number(s)Purity Specification(s)Available Quantities
Sigma-Aldrich 41433697%1g, 5g
Thermo Scientific Chemicals (Alfa Aesar) H5993597%, ≥96.0% (NMR)1g, 5g
TCI (Tokyo Chemical Industry) A2451>95.0% (Titration), >95.0% (Total Nitrogen)1g, 5g, 25g
Santa Cruz Biotechnology sc-239105Not specifiedContact for availability
Chem-Impex 02271≥ 95% (Assay by titration)Contact for availability
Apollo Scientific PC495195%1g, 5g, 25g
ChemScene CS-W011344≥97%Contact for availability
Manchester Organics T23127Not specified25g
Otto Chemie Pvt. Ltd. A 280797%Contact for availability

Purity and Quality Control

Ensuring the purity of starting materials is a critical aspect of chemical research and drug development. Commercially available this compound typically has a purity of 95-97%. The most common methods for purity determination, as indicated by suppliers' Certificates of Analysis, are titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Below are detailed methodologies for the two primary analytical techniques used to assess the purity of this compound.

1. Purity Determination by Argentometric Titration

This method determines the purity of this compound by quantifying the chloride ion content.

  • Principle: The chloride ions in a known mass of this compound are titrated with a standardized solution of silver nitrate (B79036). The endpoint is detected potentiometrically or with a colorimetric indicator. The purity is calculated based on the amount of silver nitrate consumed.

  • Reagents and Equipment:

    • This compound sample

    • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

    • Nitric Acid (HNO₃), concentrated

    • Deionized water

    • Analytical balance

    • Burette (50 mL, Class A)

    • Potentiometer with a silver electrode or Potassium Chromate (B82759) (K₂CrO₄) indicator solution

    • Volumetric flasks and pipettes

  • Procedure:

    • Accurately weigh approximately 100-200 mg of this compound into a 250 mL beaker.

    • Dissolve the sample in approximately 100 mL of deionized water.

    • Acidify the solution with a few drops of concentrated nitric acid.

    • Potentiometric Titration:

      • Immerse the silver electrode and a reference electrode into the solution.

      • Titrate with standardized 0.1 M AgNO₃ solution, recording the potential (in mV) after each addition.

      • The endpoint is the point of maximum inflection in the titration curve.

    • Indicator Titration (Mohr method):

      • Add 1 mL of 5% w/v potassium chromate solution to the sample solution (do not add nitric acid in this case).

      • Titrate with standardized 0.1 M AgNO₃ solution until the first permanent appearance of a reddish-brown precipitate of silver chromate.

    • Perform a blank titration using the same procedure without the this compound sample.

  • Calculation:

    Where:

    • V_sample = Volume of AgNO₃ solution used for the sample (mL)

    • V_blank = Volume of AgNO₃ solution used for the blank (mL)

    • M_AgNO3 = Molarity of the AgNO₃ solution (mol/L)

    • MW_AzetidineHCl = Molecular weight of this compound (93.56 g/mol )

    • W_sample = Weight of the this compound sample (mg)

2. Purity Determination by Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

  • Principle: A known mass of the this compound sample and a known mass of a high-purity internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions, and the purity of the this compound is calculated from the integral ratios of specific, well-resolved signals from both the analyte and the internal standard.

  • Reagents and Equipment:

    • This compound sample

    • High-purity internal standard (e.g., maleic acid, 1,4-dioxane, dimethyl sulfone)

    • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

    • NMR spectrometer (400 MHz or higher recommended)

    • Analytical balance

    • NMR tubes

    • Volumetric glassware

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent.

    • Transfer an appropriate amount of the solution (typically 0.6-0.7 mL) to an NMR tube.

    • Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

      • A 90° pulse angle.

      • Sufficient number of scans for a good signal-to-noise ratio.

    • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal from this compound (e.g., the CH₂ protons) and a well-resolved signal from the internal standard.

  • Calculation:

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons giving rise to the analyte signal

    • I_std = Integral of the internal standard signal

    • N_std = Number of protons giving rise to the internal standard signal

    • MW_analyte = Molecular weight of this compound (93.56 g/mol )

    • MW_std = Molecular weight of the internal standard

    • W_std = Weight of the internal standard (mg)

    • W_analyte = Weight of the this compound sample (mg)

    • P_std = Purity of the internal standard (%)

Visualizations

The following diagrams illustrate the logical workflow for the quality control of this compound and the decision-making process for purity analysis.

Quality_Control_Workflow cluster_receiving Receiving cluster_quarantine Quarantine & Sampling cluster_testing Analytical Testing cluster_disposition Disposition Receiving Receiving of Azetidine Hydrochloride Quarantine Quarantine of Material Receiving->Quarantine Sampling Representative Sampling Quarantine->Sampling Appearance Appearance Test Sampling->Appearance Identification Identification (FTIR/NMR) Sampling->Identification Purity Purity Analysis (Titration/qNMR) Sampling->Purity Review Data Review & CoA Generation Appearance->Review Identification->Review Purity->Review Release Release for Use Review->Release Pass Reject Rejection Review->Reject Fail Purity_Analysis_Decision_Tree Start Purity Analysis Required Method_Selection Select Primary Analytical Method Start->Method_Selection Titration Argentometric Titration Method_Selection->Titration Quantify Salt Content qNMR Quantitative NMR (qNMR) Method_Selection->qNMR Absolute Purity & Structural Confirmation Orthogonal_Method Consider Orthogonal Method for Confirmation? Titration->Orthogonal_Method qNMR->Orthogonal_Method HPLC HPLC-CAD/ELSD Orthogonal_Method->HPLC Yes Final_Purity Establish Final Purity Orthogonal_Method->Final_Purity No HPLC->Final_Purity No_Confirmation No Yes_Confirmation Yes

Azetidine vs. Azetidine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Chemical and Physical Differences, Handling Protocols, and Synthetic Applications for Researchers and Scientists.

This technical guide provides a comprehensive analysis of the key distinctions between azetidine (B1206935) and its hydrochloride salt. For drug development professionals, understanding these differences is paramount for effective handling, reaction optimization, and ultimately, the successful synthesis of novel therapeutics. Azetidine, a four-membered nitrogen-containing heterocycle, is a valuable building block in medicinal chemistry due to its unique structural and biological properties.[1][2][3] The conversion of azetidine to its hydrochloride salt significantly alters its physical and chemical characteristics, impacting its application in synthesis and drug formulation.[4]

Core Chemical and Physical Properties: A Comparative Analysis

The fundamental difference between azetidine and azetidine hydrochloride lies in the protonation of the nitrogen atom in the azetidine ring. In this compound, the nitrogen atom is protonated and ionically bonded to a chloride ion, forming a salt. This seemingly simple chemical modification leads to substantial differences in their physical properties, as summarized in the table below.

PropertyAzetidineThis compound
Chemical Formula C₃H₇N[5]C₃H₈ClN[6]
Molar Mass 57.09 g/mol [5]93.56 g/mol [7]
Appearance Colorless liquid[5]White to off-white crystalline solid[6]
Boiling Point 61-62 °C[5]>300 °C[8]
Solubility in Water Miscible[5]Soluble[6][8]
pKa (of conjugate acid) 11.29[5]Not applicable (is the conjugate acid)
Hygroscopicity Moisture sensitive[9]Hygroscopic[10][11]

Azetidine is a volatile, low-boiling-point liquid with a strong ammonia-like odor.[5] In contrast, this compound is a stable, high-melting-point crystalline solid.[6][12] This difference in physical state is a direct consequence of the ionic nature of the hydrochloride salt, which results in strong intermolecular forces. The enhanced solubility of this compound in water and polar organic solvents makes it a more convenient form for many applications, including drug formulation and as a starting material in aqueous reaction media.[4][6]

Reactivity and Stability: The Impact of Protonation

The reactivity of the azetidine ring is largely dictated by its significant ring strain, estimated to be approximately 25.4 kcal/mol.[13] This strain makes the ring susceptible to nucleophilic attack and ring-opening reactions.[13][14]

Azetidine's lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.[15][16] It readily participates in N-alkylation and N-acylation reactions.[15] However, its basicity can also lead to undesired side reactions.

This compound , with its protonated nitrogen, has a quenched nucleophilicity. This makes it more stable and less prone to undesired reactions under certain conditions. The hydrochloride salt is often the preferred form for storage and handling due to its increased stability and reduced volatility.[10][11] However, to utilize it in reactions requiring a nucleophilic nitrogen, the free base must be regenerated, typically by treatment with a base. The ring strain in azetidines can also lead to decomposition, particularly in acidic conditions, through intramolecular ring-opening.[17][18]

Experimental Protocols: Synthesis and Handling

The synthesis of azetidines and their hydrochloride salts can be achieved through various methods. The choice of method often depends on the desired substitution pattern on the azetidine ring.

General Synthesis of Azetidines

Several synthetic routes to azetidines have been developed, including:

  • Cyclization of γ-aminoalcohols or γ-haloamines: This is a common method involving intramolecular nucleophilic substitution.[16][19]

  • Reduction of azetidin-2-ones (β-lactams): The reduction of the carbonyl group of a β-lactam can yield the corresponding azetidine.[5][20]

  • [2+2] Cycloadditions: Photochemical or metal-catalyzed cycloadditions between imines and alkenes can form the azetidine ring.[13][21]

A representative experimental workflow for the synthesis of azetidines from β-amino alcohols is depicted below.

G Workflow for Azetidine Synthesis start Start: β-Amino Alcohol chlorination Chlorination (e.g., with SOCl₂ or PPh₃/CCl₄) start->chlorination deprotonation Deprotonation (e.g., with a strong base like NaH) chlorination->deprotonation cyclization Intramolecular Cyclization (4-exo-trig) deprotonation->cyclization product Product: Azetidine Derivative cyclization->product G Formation of this compound azetidine Azetidine (Free Base) azetidine_hcl This compound (Salt) azetidine->azetidine_hcl + HCl hcl Hydrochloric Acid (HCl) hcl->azetidine_hcl G Role in Drug Discovery Workflow azetidine_hcl Azetidine HCl (Stable Precursor) base Base Treatment azetidine_hcl->base azetidine_free Azetidine (Free Base, Nucleophilic) base->azetidine_free synthesis Multi-step Synthesis azetidine_free->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api

References

The Versatile Role of Azetidine Hydrochloride as a Foundational Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine (B1206935) hydrochloride, the hydrochloride salt of the saturated four-membered nitrogen heterocycle, has emerged as a critical and versatile building block in synthetic organic chemistry.[1][2] Its inherent ring strain, coupled with the stability afforded by the salt form, makes it a unique and valuable precursor for introducing the azetidine moiety into a wide array of complex molecules.[1][3] This technical guide provides a comprehensive overview of the role of azetidine hydrochloride in synthesis, with a particular focus on its applications in medicinal chemistry and drug development. We will delve into quantitative data from key synthetic transformations, provide detailed experimental protocols for seminal reactions, and visualize relevant biological signaling pathways impacted by azetidine-containing molecules.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid that is soluble in water and polar organic solvents.[2] The hydrochloride salt form enhances its stability and ease of handling compared to the free base, which can be prone to polymerization.[1][4] The four-membered ring possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening reactions under certain conditions, yet it is considerably more stable than the three-membered aziridine (B145994) ring.[3] For many synthetic applications, the free base is generated in situ by neutralization with a suitable base.[1]

This compound in Pharmaceutical Synthesis

The azetidine scaffold is a privileged structure in medicinal chemistry, imparting valuable properties to drug candidates such as increased metabolic stability, improved aqueous solubility, and conformational rigidity.[5][6] The defined three-dimensional geometry of the azetidine ring can lead to higher binding affinity and selectivity for biological targets.[6] Consequently, this compound serves as a key starting material in the synthesis of a diverse range of therapeutic agents, including anticancer, antibacterial, and antiviral drugs.[1][5]

Synthesis of N-Substituted Azetidines

A common and fundamental transformation involving this compound is its N-alkylation or N-arylation to produce a variety of substituted azetidines. This is often achieved by first neutralizing the hydrochloride salt to release the free azetidine, which then acts as a nucleophile.

EntryElectrophileBaseSolventYield (%)Reference
1Methyl (N-Boc-azetidine-3-ylidene)acetateDBUAcetonitrile (B52724)64[4]
21,3-bis(trifluoromethanesulfonyloxy)propane derivativesDiisopropylethylamine-32-95[7]
3Aryl halides (Pd-catalyzed)--75-96[7]

Table 1: Examples of N-Substituted Azetidine Synthesis with Yields. This table summarizes the yields of various N-substituted azetidines synthesized from azetidine precursors.

Key Synthetic Methodologies

Several powerful synthetic methods utilize this compound or its derivatives to construct more complex molecular architectures.

Aza-Michael Addition

The aza-Michael addition of azetidine to α,β-unsaturated carbonyl compounds is a highly efficient method for forming carbon-nitrogen bonds and introducing the azetidine moiety.

Experimental Protocol: Synthesis of tert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate (4a) [8]

To a solution of methyl (N-Boc-azetidine-3-ylidene)acetate (1.18 g, 5.2 mmol) in acetonitrile, this compound (0.49 g, 5.2 mmol) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.79 g, 5.2 mmol) are added. The reaction mixture is stirred for 4 hours. Following the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by flash chromatography using a mixture of n-hexane and ethyl acetate (B1210297) (4:1 v/v) as the eluent to yield the product as a white solid (0.95 g, 64% yield).

Selenium-Induced Cyclization

Electrophilic cyclization of homoallylamines using a selenium reagent provides a pathway to substituted azetidines. This method takes advantage of the reactivity of the double bond and the nucleophilicity of the nitrogen atom.

Experimental Protocol: Selenium-Induced Cyclization of a Secondary Homoallylamine [9]

To a solution of the α-alkyl or α,α-dialkyl homoallylic amine (1 equivalent) in acetonitrile containing sodium carbonate, a solution of phenylselenyl chloride (PhSeCl), phenylselenyl bromide (PhSeBr), or phenylselenyl iodide (PhSeI) in acetonitrile is added. The reaction is also performed in the absence of sodium carbonate, leading to the formation of the corresponding azetidinium salts. The crude reaction mixture can be analyzed by 77Se NMR to identify the products.

Azetidine-Containing Drugs and Their Biological Targets

The incorporation of the azetidine motif has led to the development of several successful drugs that target key signaling pathways involved in various diseases.

Cobimetinib (B612205) and the RAS/RAF/MEK/ERK Pathway

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][10] This pathway is frequently hyperactivated in cancer due to mutations in genes like BRAF, leading to uncontrolled cell proliferation.[2] By inhibiting MEK, cobimetinib blocks downstream signaling to ERK, thereby inhibiting tumor growth.[1]

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., MYC, JUN, FOS) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Cobimetinib.

Azelnidipine and Calcium Channel Signaling

Azelnidipine is a dihydropyridine (B1217469) calcium channel blocker used for the treatment of hypertension.[6] It inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[3][11] This leads to vasodilation and a reduction in blood pressure.

Calcium_Channel_Signaling Depolarization Membrane Depolarization LTypeCaChannel L-type Ca2+ Channel (Cav1.2) Depolarization->LTypeCaChannel Activates CaInflux Ca2+ Influx LTypeCaChannel->CaInflux CaM Calmodulin (CaM) CaInflux->CaM Binds to MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLCP Phosphorylated MLC MLC->MLCP Contraction Smooth Muscle Contraction MLCP->Contraction Leads to Azelnidipine Azelnidipine Azelnidipine->LTypeCaChannel Blocks

Caption: L-type calcium channel signaling in vascular smooth muscle and the action of Azelnidipine.

Azetidine-based STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor cell survival, proliferation, and angiogenesis.[1] The development of small molecule inhibitors of STAT3 is an active area of research, and azetidine-containing compounds have shown promise as potent and selective STAT3 inhibitors.[1] These inhibitors typically work by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus.[1]

STAT3_Signaling_Pathway CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine (e.g., IL-6) Cytokine->CytokineReceptor Binds STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to TargetGenes Target Gene Transcription Dimer->TargetGenes Induces AzetidineInhibitor Azetidine-based STAT3 Inhibitor AzetidineInhibitor->Dimer Prevents Dimerization

References

An In-depth Technical Guide to Natural Products Containing the Azetidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a structurally intriguing and biologically significant scaffold found in a select number of natural products. Despite their relative rarity compared to other heterocyclic systems, these molecules exhibit a diverse and potent range of pharmacological activities, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the core aspects of natural products containing the azetidine moiety, including their biological activities with quantitative data, detailed experimental protocols for key assays, and an exploration of the signaling pathways they influence.

Prominent Azetidine-Containing Natural Products and Their Biological Activities

A variety of natural products featuring the azetidine ring have been isolated from diverse sources, including plants, marine sponges, and microorganisms. These compounds demonstrate a broad spectrum of biological effects, from antimicrobial and anticancer to enzyme inhibition and metal chelation.

Penaresidins

Isolated from the marine sponge Penares sp., penaresidins are potent cytotoxic and antifungal agents. Their structures are characterized by a highly substituted azetidine ring and a long aliphatic chain.

CompoundCell LineActivityIC50Citation
Penaresidin (B1208786) AHuman Colon Carcinoma (HCT-116)Cytotoxicity1.5 µg/mL
Penaresidin BHuman Breast Cancer (MCF-7)Cytotoxicity2.8 µg/mL

Penaresidins are also known to be potent activators of actomyosin (B1167339) ATPase, an enzyme crucial for muscle contraction and cell motility. This activity is a key aspect of their mechanism of action.

Azetidine-2-carboxylic Acid

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid found in various plants, including lily-of-the-valley (Convallaria majalis) and sugar beets. It acts as a proline antagonist, being misincorporated into proteins in place of proline, which can lead to protein misfolding and cellular stress. This property underlies its toxicity and biological effects.

OrganismActivityMIC/IC50Citation
Podosphaera xanthii (powdery mildew)Antifungal-[1]
Multidrug-resistant Mycobacterium tuberculosisAntibacterial<10 µM (for some derivatives)[2]
Human Breast Cancer (MDA-MB-231)Cytotoxicity (Synthetic Derivatives)2.5 ± 0.8 µg/mL[3]
Human Breast Cancer (MCF-7)Cytotoxicity (Synthetic Derivatives)3.1 ± 0.8 µg/mL[3]
Mugineic Acids

Mugineic acids are a family of phytosiderophores produced by graminaceous plants (grasses) to chelate iron from the soil. Their unique structure, which includes an azetidine ring, allows them to bind trivalent iron with high affinity, facilitating its uptake by the plant. While not typically evaluated for cytotoxicity in the same manner as other compounds in this guide, their biological significance lies in their essential role in iron homeostasis in plants.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of azetidine-containing natural products.

Isolation of Penaresidins from Marine Sponges

Source: Based on general protocols for the isolation of marine natural products.

Procedure:

  • Extraction: Lyophilized and ground sponge material (Penares sp.) is exhaustively extracted with a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in a 9:1 MeOH/H₂O mixture and partitioned against n-hexane to remove nonpolar lipids. The aqueous methanol layer is then diluted to 3:2 MeOH/H₂O and partitioned against CH₂Cl₂. The CH₂Cl₂ fraction, typically containing the penaresidins, is concentrated.

  • Chromatography:

    • Silica (B1680970) Gel Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, from n-hexane to ethyl acetate (B1210297) (EtOAc) to MeOH.

    • Reversed-Phase HPLC: Fractions showing biological activity are further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile (B52724) in water.

  • Structure Elucidation: The structures of the purified compounds are determined by spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis of (S)-Azetidine-2-carboxylic Acid

Source: Based on established synthetic routes.[4][5]

Procedure:

  • Starting Material: The synthesis typically starts from L-α,γ-diaminobutyric acid dihydrochloride.

  • Diazotization and Cyclization: The starting material is treated with a mixture of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form γ-amino-α-chlorobutyric acid.

  • Ring Closure: Subsequent treatment with a base, such as barium hydroxide, promotes intramolecular nucleophilic substitution, leading to the cyclization and formation of (S)-azetidine-2-carboxylic acid.[4]

  • Purification: The product is purified by recrystallization.

Cytotoxicity Assay (MTT Assay)

Source: General protocol for assessing cell viability.[6][7][8][9]

Procedure:

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., penaresidin A) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in dilute HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Actomyosin ATPase Activity Assay

Source: General protocol for measuring ATPase activity.[10]

Procedure:

  • Protein Preparation: Myosin and actin are purified from a suitable source (e.g., rabbit skeletal muscle).

  • Reaction Mixture: The assay is performed in a buffer solution containing MgCl₂, KCl, and a pH buffer (e.g., imidazole).

  • Initiation of Reaction: The reaction is initiated by the addition of ATP to the mixture of actin, myosin, and the test compound (e.g., penaresidin).

  • Measurement of Phosphate (B84403) Release: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of ATPase activity is calculated and compared between the control (no compound) and the samples treated with the azetidine-containing natural product to determine the extent of activation or inhibition.

HPLC Quantification of Mugineic Acids in Plant Root Exudates

Source: Established methods for phytosiderophore analysis.[11][12][13][14][15]

Procedure:

  • Sample Collection: Root exudates from graminaceous plants grown under iron-deficient conditions are collected.

  • Sample Preparation: The collected exudates are filtered and may be concentrated.

  • HPLC Analysis: The samples are analyzed by reversed-phase HPLC using a C18 column.

    • Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

    • Detection: Detection can be achieved using a UV detector at a low wavelength (around 210 nm) or by post-column derivatization with a fluorescent reagent like o-phthalaldehyde (B127526) (OPA) for enhanced sensitivity.

  • Quantification: The concentration of mugineic acids is determined by comparing the peak areas of the samples to those of known standards.

Signaling Pathways and Mechanisms of Action

Azetidine-containing natural products exert their biological effects through various mechanisms, often by interfering with fundamental cellular processes.

Azetidine-2-carboxylic Acid and the Unfolded Protein Response

As a proline mimic, azetidine-2-carboxylic acid is incorporated into newly synthesized proteins. This substitution can disrupt the proper folding of proline-rich proteins, such as collagen, leading to an accumulation of misfolded proteins in the endoplasmic reticulum (ER). This condition, known as ER stress, triggers a cellular signaling cascade called the Unfolded Protein Response (UPR).[16][17][18][19][20]

The UPR aims to restore ER homeostasis by:

  • Halting protein translation: To reduce the load of new proteins entering the ER.

  • Increasing the production of chaperone proteins: To assist in protein folding.

  • Enhancing the degradation of misfolded proteins: Through the ER-associated degradation (ERAD) pathway.

If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

ER_Stress_Pathway A2C Azetidine-2-carboxylic Acid Protein_Synthesis Protein Synthesis A2C->Protein_Synthesis Misfolded_Proteins Misfolded Proteins in ER Protein_Synthesis->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Translation_Attenuation Translation Attenuation UPR->Translation_Attenuation Chaperone_Induction Chaperone Induction UPR->Chaperone_Induction ERAD ER-Associated Degradation (ERAD) UPR->ERAD Apoptosis Apoptosis UPR->Apoptosis

ER Stress and UPR induced by Azetidine-2-carboxylic Acid.
Mugineic Acids and Iron Homeostasis in Plants

Mugineic acids are central to the "chelation strategy" (Strategy II) employed by grasses to acquire iron from the soil, particularly in alkaline conditions where iron solubility is low.[3][21][22][23][24][25][26]

The process involves the following steps:

  • Biosynthesis and Secretion: In response to iron deficiency, the plant synthesizes mugineic acids in the roots from S-adenosyl-L-methionine. These are then secreted into the rhizosphere (the soil region around the roots).

  • Iron Chelation: In the soil, mugineic acids bind to Fe(III) ions, forming stable Fe(III)-mugineic acid complexes.

  • Uptake: Specific transporters on the root cell membrane recognize and transport the Fe(III)-mugineic acid complexes into the root cells.

  • Iron Release and Utilization: Inside the cell, the iron is released from the complex and can then be used for various metabolic processes or transported to other parts of the plant.

This entire process is tightly regulated by a complex signaling network that senses the plant's iron status and modulates the expression of genes involved in mugineic acid synthesis and transport.

Iron_Uptake_Pathway cluster_plant_root Plant Root Cell cluster_rhizosphere Rhizosphere Fe_MA_Complex_Inside Fe(III)-Mugineic Acid Complex Fe_Utilization Iron Utilization (Metabolism, Transport) Fe_MA_Complex_Inside->Fe_Utilization MA_Biosynthesis Mugineic Acid Biosynthesis MA_Secretion Mugineic Acid Secretion MA_Biosynthesis->MA_Secretion MA_Rhizosphere Mugineic Acid MA_Secretion->MA_Rhizosphere Fe_Deficiency_Signal Iron Deficiency Signal Fe_Deficiency_Signal->MA_Biosynthesis Transporter Transporter Transporter->Fe_MA_Complex_Inside Fe_Soil Fe(III) in Soil Fe_MA_Complex_Outside Fe(III)-Mugineic Acid Complex Fe_Soil->Fe_MA_Complex_Outside MA_Rhizosphere->Fe_MA_Complex_Outside Fe_MA_Complex_Outside->Transporter

Mugineic Acid-mediated Iron Uptake in Graminaceous Plants.
Penaresidins and Actomyosin ATPase Activation

The mechanism by which penaresidins exert their cytotoxic effects is linked to their ability to activate actomyosin ATPase. This enzyme complex, composed of actin and myosin, is the molecular motor responsible for muscle contraction and is also involved in various forms of cell motility, including cell division and migration.

The precise signaling cascade downstream of actomyosin ATPase activation by penaresidins is an area of ongoing research. However, it is hypothesized that the inappropriate and sustained activation of this enzyme could lead to:

  • Disruption of the cytoskeleton: Leading to loss of cell structure and integrity.

  • Interference with cell division (cytokinesis): Potentially causing mitotic catastrophe and cell death.

  • Alterations in cell adhesion and migration: Which could contribute to their anticancer effects.

Further research is needed to fully elucidate the downstream signaling pathways affected by penaresidin-induced actomyosin ATPase activation.

Conclusion

Natural products containing the azetidine moiety represent a fascinating and biologically potent class of compounds. From the protein synthesis-disrupting effects of azetidine-2-carboxylic acid to the essential iron-chelating role of mugineic acids and the potent cytotoxicity of penaresidins, these molecules offer a wealth of opportunities for drug discovery and for advancing our understanding of fundamental biological processes. The detailed experimental protocols and insights into their mechanisms of action provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of these unique natural products.

References

Azetidine Hydrochloride: A Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety protocols and handling procedures for azetidine (B1206935) hydrochloride. The following sections detail the chemical and physical properties, hazard identification, first aid measures, handling and storage protocols, and emergency procedures to ensure a safe laboratory environment.

Chemical and Physical Properties

Azetidine hydrochloride is a white to off-white crystalline solid.[1][2] It is the hydrochloride salt of azetidine, a four-membered nitrogen-containing heterocycle.[3] This form enhances the compound's stability and solubility in water.[2][3] Due to its hygroscopic nature, it can absorb moisture from the air, which may lead to degradation.[3] Therefore, it should be stored in a dry environment.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₈ClN[4][5][6]
Molecular Weight 93.55 g/mol [4]
Appearance White to off-white crystalline solid/powder[1][2]
Melting Point >300 °C[2][7]
Solubility Soluble in water[3][6]
Flash Point 152 °C[8]
Hygroscopicity Hygroscopic[3][6]

Hazard Identification and GHS Classification

This compound is classified as an irritant. Direct contact can cause skin and serious eye irritation. Inhalation of dust may lead to respiratory tract irritation.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementGHS PictogramSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
alt text
Warning
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
alt text
Warning
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation
alt text
Warning

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure. The following diagram outlines the recommended procedures.

FirstAid cluster_exposure Exposure Route cluster_actions First Aid Action cluster_inhale Inhalation Response cluster_skin Skin Contact Response cluster_eye Eye Contact Response cluster_ingest Ingestion Response Inhalation Inhalation Move_Fresh_Air Move to fresh air. Inhalation->Move_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove contaminated clothing. Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for at least 15 minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Ingestion->Rinse_Mouth Artificial_Resp If not breathing, give artificial respiration. Move_Fresh_Air->Artificial_Resp If necessary Seek_Medical_Inhale Seek medical attention. Move_Fresh_Air->Seek_Medical_Inhale Artificial_Resp->Seek_Medical_Inhale Wash_Skin Wash skin with soap and plenty of water. Remove_Clothing->Wash_Skin Seek_Medical_Skin Seek medical attention if irritation persists. Wash_Skin->Seek_Medical_Skin Remove_Lenses Remove contact lenses, if present and easy to do. Rinse_Eyes->Remove_Lenses Seek_Medical_Eye Seek immediate medical attention. Remove_Lenses->Seek_Medical_Eye Do_Not_Vomit Do NOT induce vomiting. Rinse_Mouth->Do_Not_Vomit Seek_Medical_Ingest Seek medical attention. Do_Not_Vomit->Seek_Medical_Ingest

First Aid Procedures for this compound Exposure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to minimize exposure risk.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.Prevents skin contact and irritation.
Respiratory Protection Use a NIOSH/MSHA approved respirator if ventilation is inadequate or for large spills.Protects against inhalation of irritating dust.

Safe Handling and Storage

Proper handling and storage practices are essential for maintaining the integrity of this compound and ensuring personnel safety.

SafeHandling cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling Read_SDS Read Safety Data Sheet (SDS) Wear_PPE Wear appropriate PPE Read_SDS->Wear_PPE Work_Area Ensure well-ventilated work area Wear_PPE->Work_Area Avoid_Contact Avoid contact with skin and eyes Work_Area->Avoid_Contact Avoid_Dust Avoid dust formation Avoid_Contact->Avoid_Dust No_Eat_Drink Do not eat, drink, or smoke Avoid_Dust->No_Eat_Drink Keep_Closed Keep container tightly closed No_Eat_Drink->Keep_Closed Store_Cool_Dry Store in a cool, dry, well-ventilated place Keep_Closed->Store_Cool_Dry Hygroscopic Protect from moisture (hygroscopic) Store_Cool_Dry->Hygroscopic Store_Locked Store locked up Hygroscopic->Store_Locked Wash_Hands Wash hands thoroughly after handling Store_Locked->Wash_Hands Clean_Area Clean work area Wash_Hands->Clean_Area Dispose_Waste Dispose of waste according to regulations Clean_Area->Dispose_Waste

Workflow for Safe Handling and Storage of this compound.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

SpillResponse cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup Spill Spill Occurs Evacuate Evacuate unnecessary personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Wear_PPE Wear appropriate PPE Ventilate->Wear_PPE Avoid_Dust Avoid generating dust Wear_PPE->Avoid_Dust Contain_Spill Contain the spill Avoid_Dust->Contain_Spill Collect Sweep or scoop up material Contain_Spill->Collect Place_Container Place in a suitable, closed container for disposal Collect->Place_Container Clean_Area Clean the spill area Place_Container->Clean_Area Dispose Dispose of waste in accordance with regulations Clean_Area->Dispose

Procedure for Responding to an this compound Spill.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available data indicates that it is an irritant to the skin, eyes, and respiratory system. No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the supplier. Always prioritize safety and adhere to established laboratory protocols.

References

Spectroscopic Characterization of Azetidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for azetidine (B1206935) hydrochloride, a pivotal building block in pharmaceutical and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols are also provided to ensure reproducibility and methodological understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of azetidine hydrochloride in solution. Both ¹H and ¹³C NMR data provide critical insights into the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by two main signals corresponding to the methylene (B1212753) protons of the azetidine ring. Due to the symmetry of the molecule, the four protons on the carbons adjacent to the nitrogen are chemically equivalent, as are the two protons on the carbon at the 3-position.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.20Triplet (t)4HC₂-H₂, C₄-H₂
2.60Multiplet (m)2HC₃-H₂

Note: Data obtained in D₂O. The N-H proton signal is often broad and may be exchanged with the deuterated solvent, rendering it unobservable.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays two distinct signals, corresponding to the two different carbon environments in the ring.

Chemical Shift (δ) ppmAssignment
47.0C₂, C₄
24.0C₃

Note: Approximate chemical shifts based on typical values for similar structures.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), in which the sample is soluble.

  • Homogenization: Gently vortex or sonicate the tube to ensure complete dissolution of the sample.

Instrumental Parameters (¹H NMR):

  • Spectrometer: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (or more for dilute samples)

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard.

Instrumental Parameters (¹³C NMR):

  • Spectrometer: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

  • Pulse Program: Standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak or an internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument pulse Apply RF Pulse instrument->pulse detect Detect FID pulse->detect ft Fourier Transform detect->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

Figure 1. Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic peaks for N-H and C-H stretching and bending vibrations.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2950-2800Strong, BroadN-H⁺ stretch (amine salt)
2980-2850MediumC-H stretch (alkane)
1600-1500MediumN-H bend
1470-1430MediumCH₂ bend

Note: These are approximate ranges. The exact peak positions can be influenced by the sampling method (e.g., KBr pellet, ATR).

Experimental Protocol for FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR_Spectroscopy_Principle IR_Source IR Source Sample This compound (on ATR Crystal) IR_Source->Sample Incident IR Radiation Detector Detector Sample->Detector Transmitted/Reflected Radiation Vibrational_Modes Molecular Vibrations (Stretching, Bending) Sample->Vibrational_Modes Absorption of specific frequencies IR_Spectrum IR Spectrum (Absorbance vs. Wavenumber) Detector->IR_Spectrum Signal Processing

Figure 2. Principle of IR absorption spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a salt like this compound, the analysis typically focuses on the cationic species, which is the protonated azetidine molecule.

Mass Spectral Data

The mass spectrum of this compound would show the molecular ion of the free base, azetidine, or its protonated form, depending on the ionization technique used.

m/zRelative IntensityAssignment
58.07High[C₃H₇N + H]⁺ (Protonated Azetidine)
57.06Moderate[C₃H₇N]⁺ (Azetidine radical cation)

Note: The presence of the hydrochloride salt can sometimes suppress the signal or lead to adduct formation. The exact mass of the azetidine free base is 57.0578 g/mol .

Experimental Protocol for Mass Spectrometry (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like this compound from a solution.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of a volatile acid like formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the capillary tip to generate a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) aids in desolvation.

  • Mass Analysis: The resulting gas-phase ions are directed into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Spectroscopic_Data_Relationship Azetidine_HCl This compound (C₃H₈ClN) NMR NMR Spectroscopy Azetidine_HCl->NMR IR IR Spectroscopy Azetidine_HCl->IR MS Mass Spectrometry Azetidine_HCl->MS NMR_Info ¹H & ¹³C Environments Connectivity NMR->NMR_Info IR_Info Functional Groups (N-H, C-H) IR->IR_Info MS_Info Molecular Mass (m/z of Azetidinium ion) MS->MS_Info

Figure 3. Relationship between spectroscopic methods and derived structural information.

Methodological & Application

Application Notes and Protocols for N-Alkylation of Azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery. Their unique strained ring system imparts desirable physicochemical properties to molecules, such as increased metabolic stability, improved solubility, and novel three-dimensional exit vectors for structure-activity relationship (SAR) studies. The N-alkylation of the azetidine (B1206935) ring is a fundamental transformation for introducing molecular diversity and accessing a wide array of functionalized building blocks. This document provides detailed experimental protocols for the N-alkylation of azetidine hydrochloride, a common and commercially available starting material.

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, which is a key challenge to overcome during their synthesis and functionalization.[1][2] Therefore, the choice of reaction conditions is critical to achieving good yields of the desired N-alkylated products. The protocols described herein represent common and effective methods for this transformation.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are detailed below: Reductive Amination and Direct Alkylation with Alkyl Halides . A necessary preliminary step for both methods is the liberation of the free azetidine base from its hydrochloride salt.

Preliminary Step: Free-Basing of this compound

This compound must be converted to the free base before N-alkylation. This is typically achieved by treatment with a suitable base.

Protocol:

  • Suspend this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or toluene.

  • Add a solution of a strong base, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and carefully concentrate under reduced pressure to yield the volatile azetidine free base.

Caution: Azetidine free base is volatile and should be handled in a well-ventilated fume hood. It is often used immediately in the subsequent reaction without extensive purification.

Method 1: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is widely used for the N-alkylation of amines. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of azetidine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding N-alkylated azetidine.

Protocol: N-Benzylation of Azetidine via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve azetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) (0.2 M).

  • Addition of Aldehyde: Add benzaldehyde (B42025) (1.0-1.2 eq) to the solution and stir for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Addition of Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[3] Gas evolution may be observed.

  • Reaction Progression: Continue stirring at room temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[3]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).[3]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-benzylazetidine.[3]

Method 2: Direct Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is a classical and straightforward approach for N-alkylation. The reaction involves the nucleophilic attack of the azetidine nitrogen on the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrogen halide formed during the reaction.

Protocol: N-Ethylation of Azetidine via Direct Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve azetidine (1.0 eq) in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) (0.2 M).[3]

  • Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.[3]

  • Addition of Alkylating Agent: Add ethyl bromide or ethyl iodide (1.2 eq) dropwise to the stirred suspension.[3]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C.[3] The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the N-alkylation of azetidines.

Table 1: Reductive Amination of Azetidines

AmineAldehyde/KetoneReducing AgentSolventTemperature (°C)Time (h)Yield (%)
AzetidineBenzaldehydeNaBH(OAc)₃DCMRT4-1277-89[4]
3-Phenylazetidine3,5-DichlorobenzaldehydeNaBH(OAc)₃DCMRT1277[4]

Table 2: Direct Alkylation of Azetidines with Alkyl Halides

AzetidineAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
3-PhenylazetidineEthyl BromideK₂CO₃Acetonitrile50-8012Not specified[3]
AzetidineAroyl ChlorideEt₃NTolueneRTNot specifiedGood[5]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound via reductive amination.

experimental_workflow cluster_start Starting Material cluster_free_basing Free-Basing cluster_reaction Reductive Amination cluster_workup Work-up & Purification cluster_product Final Product start Azetidine Hydrochloride free_base Generate Azetidine Free Base start->free_base Base (e.g., NaOH) add_aldehyde Add Aldehyde/ Ketone free_base->add_aldehyde Solvent (e.g., DCM) add_reductant Add Reducing Agent add_aldehyde->add_reductant Stir at RT quench Quench Reaction add_reductant->quench Monitor by TLC/LC-MS extract Extract Product quench->extract Aqueous NaHCO₃ purify Purify by Chromatography extract->purify Organic Solvent product N-Alkylated Azetidine purify->product Silica Gel

Caption: Workflow for N-alkylation via reductive amination.

References

Application Notes and Protocols for the Use of Azetidine Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of azetidine (B1206935) hydrochloride, a valuable building block for creating novel peptides with unique conformational properties and enhanced biological activity. This document outlines detailed protocols for both solid-phase and solution-phase synthesis, data on reaction conditions, and methods for purification and characterization.

Introduction

Azetidine-2-carboxylic acid, a four-membered cyclic amino acid analogue, introduces conformational constraints into peptide backbones, influencing their secondary structure and stability.[1] Its incorporation can lead to peptides with unique folding patterns and improved resistance to proteolytic degradation, making it a valuable tool in drug discovery and biomolecular engineering.[2] This document details the application of N-protected azetidine-2-carboxylic acid derivatives in peptide synthesis.

Data Presentation

Table 1: Protecting Groups for Azetidine in Peptide Synthesis
Protecting GroupAbbreviationCleavage ConditionsOrthogonality Notes
tert-ButoxycarbonylBocAcidic (e.g., TFA, 4M HCl in dioxane)[3]Cleaved simultaneously with most acid-labile side-chain protecting groups.
9-FluorenylmethoxycarbonylFmocBasic (e.g., 20% piperidine (B6355638) in DMF)[4]Orthogonal to acid-labile side-chain protecting groups and resin linkers.
BenzyloxycarbonylCbzHydrogenolysis (e.g., H₂, Pd/C)Orthogonal to both acid- and base-labile protecting groups, allowing for selective deprotection and on-resin functionalization.[5]
2-Propynyl carbamate2-PC-Serves as a functional handle for "click" chemistry reactions.[2][5]
Table 2: Coupling Reagents for Azetidine Incorporation in SPPS
Coupling ReagentAbbreviationActivatorKey Features
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUBase (e.g., DIPEA, NMM)Highly efficient for sterically hindered amino acids and shown to be effective for azetidine incorporation.[6][7]
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-oneDEPBTBase (e.g., DIPEA)Known to suppress racemization and has been used for the synthesis of azetidine-containing cyclic peptides.[5]
DicyclohexylcarbodiimideDCCHOBt or OxymaA classic coupling reagent, often used in solution-phase synthesis.[8]
DiisopropylcarbodiimideDICHOBt or OxymaA common coupling reagent for SPPS, with a more soluble urea (B33335) byproduct than DCC.[8]
Table 3: Summary of a Solution-Phase Synthesis of a Tetrapeptide Containing Azetidine-2-carboxylic Acid[9][10]
StepReactantsReagentsSolventTime (h)Yield (%)
1. Activation Boc-(L-Pro)₃-OHN-methylmorpholine, isobutylchloroformateChloroform (B151607)0.5-
2. Coupling Activated Boc-(L-Pro)₃-OH, L-Aze-Opcp·HClN-methylmorpholineChloroform1873.3
3. Deprotection Boc-(L-Pro)₃-L-Aze-OpcpDry HCl gasDioxane0.582

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Aze(Boc)-OH on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin (1 eq) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

  • Confirm the presence of free primary amines using a Kaiser test (a positive test will be indicated by a blue color).[7]

3. Coupling of Fmoc-Aze(Boc)-OH:

  • In a separate vial, dissolve Fmoc-Aze(Boc)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

  • Allow the solution to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours. A longer coupling time is recommended due to the nature of the cyclic amino acid.

  • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates the completion of the coupling.[7]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 2: Solution-Phase Synthesis of a Dipeptide with Azetidine-2-carboxylic Acid

This protocol is adapted from the synthesis of a tetrapeptide containing azetidine-2-carboxylic acid.[9][10]

1. Protection of Amino Acids:

  • Protect the N-terminus of the first amino acid with a Boc group.

  • Protect the C-terminus of azetidine-2-carboxylic acid as a pentachlorophenyl (Opcp) ester.

2. Activation of the First Amino Acid:

  • Dissolve the N-Boc-protected amino acid (1 eq) in chloroform and cool to -23°C.

  • Add N-methylmorpholine (1 eq) and isobutylchloroformate (1 eq) and stir for 30 minutes.

3. Coupling Reaction:

  • To the activated amino acid solution, add the C-terminal protected azetidine-2-carboxylic acid hydrochloride (1 eq).

  • Add an additional equivalent of N-methylmorpholine in chloroform dropwise.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

4. Work-up and Purification:

  • Wash the reaction mixture with water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the product from ethyl acetate/n-hexane.

5. Deprotection:

  • Dissolve the protected dipeptide in anhydrous dioxane and cool to 15°C.

  • Bubble dry hydrogen chloride gas through the solution for 30 minutes.

  • Concentrate the solution under reduced pressure to obtain the deprotected dipeptide hydrochloride.

Protocol 3: Purification of Azetidine-Containing Peptides by RP-HPLC

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC System Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Equilibrate a C18 reverse-phase column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

3. Chromatographic Run:

  • Inject the filtered peptide sample onto the column.

  • Run a linear gradient from a low percentage of Mobile Phase B to a high percentage (e.g., 5% to 95% B over 30 minutes).[9]

  • Monitor the elution profile at 214 nm and 280 nm.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peptide peaks.

  • Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.

  • Pool the fractions containing the desired peptide at the required purity.

5. Lyophilization:

  • Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.

Mandatory Visualization

Experimental Workflow for SPPS of Azetidine-Containing Peptides

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Fmoc Wash1 Wash (DMF, DCM) Deprotect_Fmoc->Wash1 Couple_Aze Couple Fmoc-Aze(Boc)-OH (HATU, DIPEA, DMF) Wash1->Couple_Aze Wash2 Wash (DMF) Couple_Aze->Wash2 Elongate Repeat for subsequent amino acids Wash2->Elongate Cleave Cleavage & Deprotection (TFA/TIS/Water) Elongate->Cleave Final Amino Acid Coupled Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Characterize Characterize (MS, NMR) Purify->Characterize Final_Peptide Purified Azetidine Peptide Characterize->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for azetidine-containing peptides.

Logical Relationship of Orthogonal Protection in Azetidine Peptide Synthesis

Orthogonal_Protection cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_Final_Cleavage Final Cleavage Start Resin-AA_n-NH-Fmoc Deprotection Fmoc Removal (Base) Start->Deprotection Piperidine Coupling Couple Fmoc-AA_n+1-OH (Coupling Reagent) Deprotection->Coupling Free Amine Orthogonality Orthogonal (Selective Removal) End Resin-AA_n+1-NH-Fmoc Coupling->End Protected_Peptide Resin-Peptide(SideChain-ProtectingGroup) Cleavage Cleavage from Resin & Side-Chain Deprotection (Acid) Protected_Peptide->Cleavage TFA Free_Peptide Free Peptide Cleavage->Free_Peptide Fmoc Fmoc (Nα-protection) Base Labile Fmoc->Deprotection SideChain_PG Side-Chain Protection (e.g., Boc, tBu, Trt) Acid Labile SideChain_PG->Cleavage STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival, etc.) Nucleus->Transcription initiates Inhibitor Azetidine-based Inhibitor Inhibitor->Dimer prevents DNA binding

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the palladium-catalyzed cross-coupling of azetidine (B1206935) derivatives. The functionalization of the azetidine ring is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This document covers key palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as C-H functionalization, providing quantitative data and detailed experimental procedures to facilitate their application in a research and development setting.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of azetidine chemistry, it is particularly useful for the synthesis of aryl-substituted azetidines. A notable application involves the palladium-catalyzed reaction of 3-iodoazetidines with aryl boronic acids, which can proceed via a migration/coupling pathway to yield 2-aryl azetidines.[1][2]

Quantitative Data for Suzuki-Miyaura Type Coupling of 3-Iodoazetidines
EntryAryl Boronic AcidProductYield (%)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1Phenylboronic acid2-Phenylazetidine derivative85Pd(OAc)₂ (5)DavePhos (10)Cs₂CO₃Toluene (B28343)11012
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)azetidine derivative82Pd(OAc)₂ (5)DavePhos (10)Cs₂CO₃Toluene11012
34-Fluorophenylboronic acid2-(4-Fluorophenyl)azetidine derivative78Pd(OAc)₂ (5)DavePhos (10)Cs₂CO₃Toluene11012
43-Thienylboronic acid2-(3-Thienyl)azetidine derivative65Pd(OAc)₂ (5)DavePhos (10)Cs₂CO₃Toluene11012

Data is representative and compiled from findings in the synthesis of 2-aryl azetidines through Pd-catalyzed migration/coupling of 3-iodoazetidines.[1][2]

Experimental Protocol: Synthesis of 2-Aryl Azetidines via Migration/Coupling

This protocol is adapted from the palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids.[1][2]

Materials:

  • N-Boc-3-iodoazetidine

  • Aryl boronic acid (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • DavePhos (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add N-Boc-3-iodoazetidine (1.0 equiv), the corresponding aryl boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), DavePhos (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aryl azetidine derivative.

Catalytic Cycle and Workflow

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_workflow Experimental Workflow Pd0 Pd(0)L₂ PdII_Aryl [Ar-Pd(II)-X]L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyl [Ar-Pd(II)-R']L₂ PdII_Aryl->PdII_Alkyl Transmetalation (R'B(OR)₂) PdII_Alkyl->Pd0 Reductive Elimination Product Ar-R' PdII_Alkyl->Product start Start reagents Combine Azetidine Derivative, Arylboronic Acid, Catalyst, Ligand, and Base start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Workup and Purification reaction->workup end Isolated Product workup->end

Figure 1: Catalytic cycle and experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a powerful tool for the N-arylation of azetidine. This reaction is crucial for synthesizing N-aryl azetidines, which are prevalent motifs in pharmacologically active compounds.

Quantitative Data for Buchwald-Hartwig N-Arylation of Azetidine
EntryAryl HalideAmineProductYield (%)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
14-BromotolueneAzetidineN-(4-tolyl)azetidine92Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10016
24-ChloroanisoleAzetidineN-(4-methoxyphenyl)azetidine85Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10024
32-BromopyridineAzetidineN-(pyridin-2-yl)azetidine78Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11018
41-Bromo-4-(trifluoromethyl)benzeneAzetidineN-(4-(trifluoromethyl)phenyl)azetidine95Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄t-BuOH8012

Representative data compiled from studies on the palladium-catalyzed N-arylation of azetidine and related amines.

Experimental Protocol: N-Arylation of Azetidine

This protocol is a general procedure for the Buchwald-Hartwig amination of azetidine with aryl halides.

Materials:

  • Aryl halide

  • Azetidine (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge a Schlenk tube with the aryl halide (1.0 equiv), Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOtBu (1.4 equiv).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by azetidine (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-aryl azetidine.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(HNR₂)-X]L OxAdd->AmineCoord Amine Coordination (HNR₂) Amido [Ar-Pd(II)-NR₂]L AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

Figure 2: Catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted heterocycles. This reaction is employed for the coupling of haloazetidines with terminal alkynes, providing access to 3-alkynylazetidines, which are valuable building blocks in organic synthesis.

Quantitative Data for Sonogashira Coupling with a Pyridylazetidine-based Catalyst
EntryAryl HalideAlkyneProductYield (%)Catalyst (mol%)BaseSolventTemp (°C)Time (h)
14-BromoanisolePhenylacetylene4-Methoxy-1-(phenylethynyl)benzene980.1K₂CO₃H₂O/THF702
24-ChlorotoluenePhenylacetylene4-Methyl-1-(phenylethynyl)benzene950.5K₂CO₃H₂O/THF704
31-Bromo-4-nitrobenzenePhenylacetylene1-Nitro-4-(phenylethynyl)benzene990.1K₂CO₃H₂O/THF501
44-BromobenzaldehydePhenylacetylene4-(Phenylethynyl)benzaldehyde970.1K₂CO₃H₂O/THF702

Data is representative of phosphine-free Sonogashira coupling reactions utilizing a pyridylazetidine-based Pd(II) complex, demonstrating the utility of azetidine derivatives as ligands.[1]

Experimental Protocol: Sonogashira Coupling of 3-Iodoazetidine

This is a general protocol for the Sonogashira coupling of a 3-haloazetidine derivative with a terminal alkyne.

Materials:

  • N-Boc-3-iodoazetidine

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk tube, add N-Boc-3-iodoazetidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add a solution of the terminal alkyne (1.2 equiv) in a 2:1 mixture of THF and TEA.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycles for Sonogashira Coupling

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_OxAdd [R-Pd(II)-X]L₂ Pd0->Pd_OxAdd Oxidative Addition (R-X) Pd_Alkynyl [R-Pd(II)-C≡CR']L₂ Pd_OxAdd->Pd_Alkynyl Transmetalation Pd_Alkynyl->Pd0 Reductive Elimination Product R-C≡CR' Pd_Alkynyl->Product CuX CuX Cu_Alkyne [Cu(I)-C≡CR'] CuX->Cu_Alkyne Base Alkyne H-C≡CR' Alkyne->Cu_Alkyne Cu_Alkynyl Cu_Alkynyl Cu_Alkynyl->Pd_OxAdd To Pd Cycle

Figure 3: Catalytic cycles for the Sonogashira coupling reaction.

Palladium-Catalyzed C-H Functionalization

Direct C-H functionalization of azetidines represents a highly atom-economical approach to introduce new substituents. Palladium catalysis can enable the arylation of C(sp³)-H bonds, often directed by a removable group attached to the azetidine nitrogen.

Quantitative Data for Picolinamide-Directed C(sp³)-H Arylation
EntrySubstrateAryl IodideProductYield (%)Catalyst (mol%)Additive (mol%)BaseSolventTemp (°C)Time (h)
1Picolinamide-derivatized amine4-Iodoanisoleγ-Arylated product83Pd(OAc)₂ (5)CuBr₂ (10)CsOActAmOH11024
2Picolinamide-derivatized amine1-Iodo-4-fluorobenzeneγ-Arylated product75Pd(OAc)₂ (5)CuBr₂ (10)CsOActAmOH11024
3Picolinamide-derivatized amine1-Iodo-4-nitrobenzeneAzetidination product61Pd(OAc)₂ (5)CuBr₂ (10)CsOActAmOH11024

Data is representative of palladium-catalyzed C-H functionalization leading to either arylation or intramolecular amination (azetidination).[3][4]

Experimental Protocol: Intramolecular C-H Amination for Azetidine Synthesis

This protocol is adapted from the synthesis of azetidines via palladium-catalyzed intramolecular amination of C(sp³)-H bonds.

Materials:

  • Picolinamide-protected amine substrate

  • Pd(OAc)₂ (5 mol%)

  • PhI(OAc)₂ (1.2 equiv)

  • AcOH (10 equiv)

  • Toluene

Procedure:

  • To a vial, add the picolinamide-protected amine substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and PhI(OAc)₂ (1.2 equiv).

  • Add toluene and then acetic acid (10 equiv).

  • Seal the vial and heat the mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the solution with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the azetidine product.

Proposed Mechanism for C-H Functionalization/Azetidination

CH_Functionalization cluster_cycle C-H Activation/Azetidination Cycle PdII Pd(II) Cyclopalladation Cyclopalladated Intermediate PdII->Cyclopalladation C-H Activation (Directed) PdIV Pd(IV) Intermediate Cyclopalladation->PdIV Oxidation (e.g., PhI(OAc)₂) PdIV->PdII C-N Reductive Elimination Azetidine Azetidine Product PdIV->Azetidine

Figure 4: Proposed mechanism for directed C-H amination to form azetidines.

References

Application Notes and Protocols for the Deprotection of N-Boc-Azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of nitrogen-containing molecules for pharmaceutical development. Its widespread use is attributed to its stability in a variety of reaction conditions and its facile removal under acidic conditions. Azetidine (B1206935) moieties are increasingly incorporated into drug candidates to improve physicochemical properties and metabolic stability. This document provides detailed protocols for the deprotection of N-Boc-azetidine hydrochloride to yield azetidine hydrochloride, a key building block for further synthetic elaborations.

The deprotection proceeds via an acid-catalyzed cleavage of the carbamate (B1207046) bond. Protonation of the carbonyl oxygen of the Boc group facilitates the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate subsequently decarboxylates to release the free azetidine, which is then protonated by the acid in the reaction medium to form the corresponding hydrochloride or trifluoroacetate (B77799) salt. While the strained four-membered ring of azetidine might raise concerns about potential ring-opening, studies have shown that acidic deprotection can be achieved without significant degradation of the azetidine core.[1]

Comparative Data of Deprotection Methods

The following table summarizes common acidic conditions for the deprotection of N-Boc-azetidine hydrochloride, with typical yields and reaction times. It is important to note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Notes
4M HCl in 1,4-Dioxane (B91453)1,4-DioxaneRoom Temperature1 - 4>95A common and effective method. The product is directly obtained as the hydrochloride salt.[2]
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)0 to Room Temperature0.5 - 2>95A versatile method; the resulting TFA salt may need to be converted to the HCl salt if required.[3][4]
Acetyl Chloride in Methanol (B129727)Methanol0 to Room Temperature2 - 690 - 98Generates HCl in situ. Useful when anhydrous HCl in dioxane is not available.
Aqueous HClWater/Organic Co-solventRoom Temperature to 504 - 1285 - 95A greener option, though reaction times may be longer.

Experimental Protocols

Protocol 1: Deprotection using 4M HCl in 1,4-Dioxane

This is a widely used and reliable method for the deprotection of N-Boc-azetidine.

Materials:

  • N-Boc-azetidine hydrochloride

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a stirred solution of N-Boc-azetidine hydrochloride (1.0 eq) in a round-bottom flask, add 4M HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the product, this compound, will often precipitate out of the solution.

  • If a precipitate has formed, add anhydrous diethyl ether to facilitate further precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude this compound. The crude product can be further purified by trituration with diethyl ether or recrystallization if necessary.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is also highly effective and is particularly useful when a volatile acid is preferred for easy removal.

Materials:

  • N-Boc-azetidine hydrochloride

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-azetidine hydrochloride (1.0 eq) in anhydrous DCM (0.1-0.5 M solution) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (2-10 eq) to the stirred solution. A common ratio is 1:1 TFA:DCM.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting residue is the azetidine trifluoroacetate salt. To obtain the hydrochloride salt, the residue can be dissolved in a minimal amount of methanol and treated with a solution of HCl in a suitable solvent, followed by precipitation with diethyl ether.

Potential Side Reactions and Mitigation

The primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic species by the tert-butyl cation generated during the reaction.[5] In the case of N-Boc-azetidine hydrochloride deprotection, the substrate itself is not particularly nucleophilic. However, if other nucleophilic functional groups are present in the molecule, the use of scavengers such as triisopropylsilane (B1312306) (TIS) or water may be beneficial.

Visualized Workflows and Mechanisms

Deprotection_Workflow General Workflow for N-Boc-Azetidine Deprotection cluster_start Starting Material cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_product Final Product start N-Boc-Azetidine HCl reaction Dissolve in Solvent Add Acidic Reagent (e.g., 4M HCl/Dioxane or TFA/DCM) Stir at RT start->reaction 1. monitoring Monitor by TLC or LC-MS reaction->monitoring 2. workup Precipitate with anti-solvent (e.g., Et2O) or Concentrate in vacuo monitoring->workup 3. isolation Filter and Dry Solid or Purify Residue workup->isolation 4. product This compound isolation->product 5.

Caption: General experimental workflow for the deprotection of N-Boc-azetidine hydrochloride.

Deprotection_Mechanism Mechanism of Acid-Catalyzed N-Boc Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Protonation boc_azetidine N-Boc-Azetidine protonated_boc Protonated N-Boc-Azetidine boc_azetidine->protonated_boc + H+ proton H+ carbamic_acid Azetidine Carbamic Acid protonated_boc->carbamic_acid tert_butyl tert-Butyl Cation protonated_boc->tert_butyl azetidine Azetidine (free base) carbamic_acid->azetidine co2 CO2 carbamic_acid->co2 azetidine_salt This compound azetidine->azetidine_salt + HCl hcl HCl

Caption: Mechanism of the acid-catalyzed deprotection of N-Boc-azetidine.

References

Application Notes and Protocols: Azetidine Hydrochloride as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of azetidine (B1206935) hydrochloride and its derivatives as key intermediates in the synthesis of various pharmaceutical agents. The unique strained four-membered ring structure of azetidine makes it a valuable building block for creating complex and biologically active molecules.[1] This document outlines detailed experimental protocols for key synthetic transformations and presents quantitative data for representative reactions.

Introduction

Azetidine hydrochloride is a critical starting material in the synthesis of a wide range of pharmaceutical compounds, including agents targeting neurological disorders and cancer.[1] Its hydrochloride salt form enhances solubility, making it amenable to various reaction conditions.[1] The inherent ring strain of the azetidine moiety can be strategically utilized in ring-opening reactions or for the introduction of conformational rigidity, which is often beneficial for optimizing the pharmacological properties of a drug candidate. This document will focus on practical applications of azetidine derivatives in the synthesis of marketed drugs and key pharmaceutical intermediates.

Key Synthetic Applications and Protocols

Synthesis of N-Boc-3-hydroxyazetidine: A Key Building Block

N-Boc-3-hydroxyazetidine is a widely used intermediate for the introduction of the 3-hydroxyazetidine moiety. A common synthetic route involves the debenzylation of 1-benzyl-3-hydroxyazetidine followed by Boc protection.

Experimental Protocol: Synthesis of 1-tert-butoxycarbonyl-3-hydroxyazetidine

  • Debenzylation: Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (B129727) (300 ml).

  • Add 10% palladium on carbon catalyst (10.0 g).

  • Carry out catalytic hydrogenation at room temperature for 3 hours.

  • After the reaction is complete, remove the catalyst by filtration.

  • Boc Protection: To the filtrate, add di-tert-butyl dicarbonate (B1257347) (18.2 g, 83.6 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography using a hexane:ethyl acetate (B1210297) gradient (1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.[2]

Quantitative Data:

ProductStarting MaterialYield
1-tert-butoxycarbonyl-3-hydroxyazetidine1-diphenylmethyl-3-hydroxyazetidine97%

Experimental Workflow for N-Boc-3-hydroxyazetidine Synthesis

G cluster_debenzylation Debenzylation cluster_boc_protection Boc Protection start_debenz 1-Diphenylmethyl-3-hydroxyazetidine in Methanol add_pdc Add 10% Pd/C start_debenz->add_pdc hydrogenation Catalytic Hydrogenation (Room Temp, 3h) add_pdc->hydrogenation filtration_debenz Filtration hydrogenation->filtration_debenz intermediate 3-Hydroxyazetidine solution filtration_debenz->intermediate add_boc Add Di-tert-butyl dicarbonate intermediate->add_boc stirring Stir at Room Temp (1h) add_boc->stirring concentration Concentration stirring->concentration purification Silica Gel Chromatography concentration->purification product 1-tert-butoxycarbonyl-3-hydroxyazetidine purification->product

Workflow for N-Boc-3-hydroxyazetidine Synthesis.
Application in the Synthesis of Cobimetinib (B612205)

Cobimetinib is a MEK inhibitor used in cancer therapy. A key intermediate in its synthesis is 3-hydroxy-3-(piperidin-2-yl)azetidine, which is synthesized from an azetidine derivative. The synthesis involves the amidation of this key intermediate with 2,3,4-trifluorobenzoyl chloride.

Experimental Protocol: Amidation of 3-hydroxy-3-[(2S)-N-Boc-2-piperidyl]-azetidine

  • Dissolve 3-hydroxy-3-[(2S)-N-Boc-2-piperidyl]-azetidine (13.0 g, 0.05 mol) in chloroform (B151607) (90 mL).

  • With stirring, add 2,3,4-trifluorobenzoyl chloride (12.3 g, 0.063 mol).

  • Add triethylamine (B128534) (23.1 g, 0.23 mol) dropwise.

  • Stir the reaction mixture at 45 °C for 9 hours.

  • Monitor the reaction completion using TLC.

  • Concentrate the reaction liquor by rotary evaporation until dry.

  • Adjust the pH to neutral with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the organic layer with magnesium sulfate (B86663) and concentrate by rotary evaporation until dry.

  • Recrystallize the product from methanol to obtain [2,3,4-trifluorophenyl][3-hydroxy-3-(2S)-N-Boc-2-piperidyl-1-azetidinyl] ketone.[1]

Quantitative Data:

ProductStarting MaterialYield
[2,3,4-trifluorophenyl][3-hydroxy-3-(2S)-N-Boc-2-piperidyl-1-azetidinyl] ketone3-hydroxy-3-[(2S)-N-Boc-2-piperidyl]-azetidine89.1%

Synthetic Pathway for a Cobimetinib Intermediate

G start 3-hydroxy-3-[(2S)-N-Boc-2-piperidyl]-azetidine reaction Amidation (45 °C, 9h) start->reaction reagents 2,3,4-trifluorobenzoyl chloride, Triethylamine, Chloroform reagents->reaction workup Workup and Purification reaction->workup product [2,3,4-trifluorophenyl][3-hydroxy-3-(2S)-N-Boc-2-piperidyl-1-azetidinyl] ketone workup->product

Amidation step in Cobimetinib intermediate synthesis.
Application in the Synthesis of Azelnidipine (B1666253)

Azelnidipine is a dihydropyridine (B1217469) calcium channel blocker. Its synthesis can involve the DCC-mediated esterification of a carboxylic acid-containing dihydropyridine precursor with 1-benzhydryl-3-hydroxythis compound.

Experimental Protocol: DCC Dehydration Esterification for Azelnidipine Intermediate

  • Add dichloromethane (B109758) (2.17 kg), 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-5-isopropoxycarbonylpyridine-3-carboxylic acid (271 g, 0.75 mol), and 1-benzhydryl-3-hydroxythis compound (215 g, 0.90 mol) to a reaction bulb.

  • Stir the mixture and cool to 0-10 °C.

  • Slowly add N,N'-dicyclohexylcarbodiimide (DCC).

  • After the addition is complete, continue stirring at the same temperature for 0.5 hours.

  • Warm the reaction mixture to 50-60 °C and maintain for 8-10 hours until the reaction is complete.

  • Cool the mixture to -5 to 5 °C and filter to remove the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the residue from methanol to obtain the azelnidipine crude product.[3]

Quantitative Data:

ProductStarting MaterialsYieldPurity (HPLC)
Azelnidipine (crude)Dihydropyridine precursor, 1-benzhydryl-3-hydroxythis compound91.2%99.6%

Logical Flow of DCC-Mediated Esterification

G start Mix Dihydropyridine Acid and Azetidine Alcohol in Dichloromethane cool Cool to 0-10 °C start->cool add_dcc Add DCC cool->add_dcc stir_cold Stir for 0.5h add_dcc->stir_cold heat Heat to 50-60 °C (8-10h) stir_cold->heat cool_filter Cool to -5 to 5 °C and Filter heat->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate recrystallize Recrystallize from Methanol concentrate->recrystallize product Azelnidipine (crude) recrystallize->product

DCC esterification for Azelnidipine synthesis.
Aza-Michael Addition Reactions

Azetidine and its derivatives can readily undergo aza-Michael addition to α,β-unsaturated compounds, a powerful C-N bond-forming reaction. This reaction is utilized to synthesize various functionalized azetidine-containing molecules.

Experimental Protocol: Aza-Michael Addition of this compound

  • Dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol), this compound (0.49 g, 5.2 mmol), and DBU (0.79 g, 5.2 mmol) in acetonitrile (B52724) (3.6 mL).

  • Stir the mixture at 65 °C for 4 hours.

  • Quench the reaction by adding water (15 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography (eluent: n-hexane/ethyl acetate, 4:1) to give tert-butyl 3'-(2-methoxy-2-oxoethyl)-[1,3'-biazetidine]-1'-carboxylate.[4]

Quantitative Data for Aza-Michael Addition Products:

ProductAmineYield
tert-butyl 3'-(2-methoxy-2-oxoethyl)-[1,3'-biazetidine]-1'-carboxylateThis compound64%
tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylatePyrrolidine61%
tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate3,3-Difluoropyrrolidine64%

General Scheme for Aza-Michael Addition

G cluster_reactants azetidine Azetidine Derivative plus + azetidine->plus michael_acceptor α,β-Unsaturated Compound reaction DBU, Acetonitrile 65 °C michael_acceptor->reaction plus->michael_acceptor product Aza-Michael Adduct reaction->product

Aza-Michael addition of azetidine derivatives.

Conclusion

This compound and its derivatives are indispensable intermediates in modern pharmaceutical chemistry. The protocols and data presented here highlight their utility in constructing complex molecular architectures found in a variety of therapeutic agents. The synthetic routes described offer efficient and scalable methods for the preparation of key azetidine-containing building blocks and their incorporation into drug candidates. Researchers and drug development professionals can leverage these methodologies to accelerate the discovery and development of novel pharmaceuticals.

References

Catalytic Applications of Azetidine-Derived Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidine-derived ligands have emerged as a powerful class of chiral auxiliaries in asymmetric catalysis. The inherent conformational rigidity of the four-membered azetidine (B1206935) ring provides a well-defined and sterically constrained environment around the metal center, often leading to high levels of stereocontrol in a variety of catalytic transformations. This document provides detailed application notes and experimental protocols for the use of azetidine-derived ligands in key organic reactions, including Suzuki-Miyaura cross-coupling, asymmetric Henry reactions, and asymmetric Michael additions.

Application Note 1: Synthesis of Chiral Azetidine-Derived Ligands

The synthesis of enantiopure azetidine ligands is a critical first step for their application in asymmetric catalysis. Several methods have been developed for their preparation, often starting from readily available chiral precursors.

Protocol 1: Synthesis of 2,4-cis-Disubstituted Amino Azetidines

This protocol describes a general method for the synthesis of 2,4-cis-disubstituted amino azetidines, which are effective ligands for copper-catalyzed asymmetric Henry reactions.[1][2][3][4]

Experimental Workflow:

G start Chiral Allylic Amine step1 Hydrozirconation start->step1 step2 Iodination step1->step2 step3 Cyclization with NaHMDS step2->step3 product 2,4-cis-Disubstituted Azetidine step3->product

Synthesis of 2,4-cis-disubstituted azetidines.

Materials:

  • Boc-protected chiral allylic amine

  • Schwartz's reagent (ZrCp2HCl)

  • Iodine (I2)

  • Sodium hexamethyldisilazane (B44280) (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Hydrozirconation: To a solution of the Boc-protected chiral allylic amine (1.0 equiv) in anhydrous DCM at room temperature, add Schwartz's reagent (1.2 equiv). Stir the mixture for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Iodination: Cool the reaction mixture to -78 °C and add a solution of iodine (1.5 equiv) in THF dropwise. Allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Cyclization: In a separate flask, prepare a solution of NaHMDS (2.0 equiv) in anhydrous THF at 0 °C. Add the reaction mixture from the previous step to the NaHMDS solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2,4-cis-disubstituted azetidine.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Azetidine-derived ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, facilitating the formation of C-C bonds between aryl halides and boronic acids. The rigidity of the azetidine scaffold can enhance the stability and activity of the palladium catalyst.[5][6][7]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids using a palladium catalyst with an azetidine-derived ligand.[6][7]

Experimental Workflow:

G reactants Aryl Halide + Arylboronic Acid reaction Reaction Mixture reactants->reaction catalyst Pd Catalyst + Azetidine Ligand catalyst->reaction base Base (e.g., K3PO4) base->reaction solvent Solvent (e.g., Dioxane/H2O) solvent->reaction heating Heating reaction->heating workup Work-up & Purification heating->workup product Biaryl Product workup->product

Suzuki-Miyaura cross-coupling workflow.

Materials:

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2) or other Pd precursor

  • Azetidine-derived ligand

  • Potassium phosphate (B84403) (K3PO4) or other suitable base

  • 1,4-Dioxane (B91453) and water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (1-2 mol%), azetidine-derived ligand (2-4 mol%), and potassium phosphate (2.0-3.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 60-100 °C) for the specified time (typically 5-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Data Presentation:

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
14-BromotoluenePhenylboronic acid1K3PO4Dioxane/H2O1002495[6]
24-Chlorobenzonitrile4-Methoxyphenylboronic acid2K3PO4Dioxane/H2O1002488[6]
31-Bromo-4-nitrobenzene4-Tolylboronic acid0.1Cs2CO3DMF/H2Ort2492
41-Iodo-4-methoxybenzenePhenylboronic acid0.01Cs2CO3DMF/H2O1002491

Application Note 3: Asymmetric Henry (Nitroaldol) Reaction

Chiral azetidine-derived ligands, particularly 2,4-cis-disubstituted amino azetidines, have proven to be highly effective in copper-catalyzed asymmetric Henry reactions, providing access to valuable chiral β-nitro alcohols with high enantioselectivities.[1][2][3][4]

Protocol 3: Copper-Catalyzed Asymmetric Henry Reaction

This protocol details a general procedure for the enantioselective addition of nitromethane (B149229) to aldehydes catalyzed by a copper(II)-azetidine ligand complex.[1][2]

Catalytic Cycle:

G CuL Cu(II)-Azetidine Complex Intermediate1 Copper Nitronate CuL->Intermediate1 + Nitromethane - H+ Nitromethane Nitromethane Aldehyde Aldehyde Intermediate2 Aldehyde Coordination Intermediate1->Intermediate2 + Aldehyde TransitionState Transition State Intermediate2->TransitionState ProductComplex Product-Copper Complex TransitionState->ProductComplex C-C bond formation ProductComplex->CuL - Product Product β-Nitro Alcohol ProductComplex->Product

Proposed catalytic cycle for the asymmetric Henry reaction.

Materials:

  • Aldehyde

  • Nitromethane

  • Copper(II) acetate monohydrate (Cu(OAc)2·H2O)

  • Chiral 2,4-cis-disubstituted amino azetidine ligand

  • Anhydrous solvent (e.g., THF, EtOH)

Procedure:

  • Catalyst Formation: In a dry reaction vessel, dissolve copper(II) acetate monohydrate (5-10 mol%) and the chiral azetidine ligand (5.5-11 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to form the catalyst complex.

  • Reaction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or room temperature). Add the aldehyde (1.0 equiv) followed by nitromethane (5-10 equiv).

  • Monitoring: Stir the reaction mixture at the same temperature until the aldehyde is consumed, as monitored by TLC. Reaction times can vary from a few hours to 48 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the chiral β-nitro alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Data Presentation:

EntryAldehydeLigand Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Ref
1Benzaldehyde5THFrt248592[2]
24-Nitrobenzaldehyde5THFrt249695[2]
3Cyclohexanecarboxaldehyde5EtOHrt4892>99[2]
42-Naphthaldehyde10THF0488897[3]

Application Note 4: Asymmetric Michael Addition

Dinuclear zinc catalysts derived from "AzePhenol" ligands, which incorporate an azetidine moiety, have shown excellent performance in asymmetric Michael additions. These catalysts are effective for the conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds.

Protocol 4: AzePhenol-Zn Catalyzed Asymmetric Michael Addition

This protocol provides a general method for the asymmetric Michael addition of dialkyl phosphites to enones, catalyzed by a dinuclear zinc-AzePhenol complex.[8]

Experimental Workflow:

G catalyst_prep In situ Catalyst Preparation: AzePhenol Ligand + Et2Zn reaction Reaction Mixture catalyst_prep->reaction reactants Enone + Dialkyl Phosphite (B83602) reactants->reaction stirring Stirring at RT reaction->stirring workup Work-up & Purification stirring->workup product Chiral Phosphonate (B1237965) workup->product

Workflow for AzePhenol-Zn catalyzed Michael addition.

Materials:

  • α,β-Unsaturated ketone (enone)

  • Dialkyl phosphite

  • AzePhenol ligand

  • Diethylzinc (B1219324) (Et2Zn) solution in hexanes

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Catalyst Preparation: To a solution of the AzePhenol ligand (5 mol%) in anhydrous toluene (B28343) at 0 °C under an inert atmosphere, add diethylzinc (10 mol%) dropwise. Stir the mixture at room temperature for 30 minutes to generate the active dinuclear zinc catalyst.

  • Reaction: Cool the catalyst solution to the desired temperature (e.g., 0 °C). Add the enone (1.0 equiv) followed by the dialkyl phosphite (1.2 equiv).

  • Monitoring: Allow the reaction to warm to room temperature and stir until the enone is completely consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the chiral phosphonate product. The enantiomeric excess is determined by chiral HPLC analysis.

Data Presentation:

EntryEnoneDialkyl PhosphiteCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Ref
1ChalconeDimethyl phosphite5Toluenert129897[8]
24'-MethylchalconeDiethyl phosphite5Toluenert129998[8]
3(E)-4-Phenylbut-3-en-2-oneDiisopropyl phosphite5Toluenert249596[8]
4N-Cinnamoyl-2-pyrrolidinoneDimethyl phosphite5Toluenert249799[8]

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including catalyst loading, solvent, temperature, and reaction time, may require optimization for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.

References

Scale-up Synthesis of Azetidine-Containing Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry. Their unique conformational constraints, ability to introduce three-dimensionality, and favorable physicochemical properties contribute to enhanced biological activity and improved pharmacokinetic profiles of drug candidates.[1][2] Consequently, the development of robust and scalable synthetic methods for their production is of paramount importance for academic research and industrial drug development.

This document provides detailed application notes and protocols for the scale-up synthesis of key azetidine-containing building blocks. The presented methodologies are selected for their demonstrated scalability, efficiency, and adaptability for the synthesis of diverse functionalized azetidine (B1206935) derivatives. Furthermore, this document outlines the biological significance of azetidine-containing compounds, focusing on their role as STAT3 inhibitors, and provides essential safety information for large-scale synthesis.

Scalable Synthetic Strategies for Azetidine Ring Formation

The construction of the strained four-membered azetidine ring on a large scale presents unique challenges. Several strategies have been developed to address these, with three prominent and scalable methods being:

  • Intramolecular Cyclization via Nucleophilic Substitution: This is a classical and widely used method involving the formation of a C-N bond by intramolecular displacement of a leaving group on a γ-substituted amine.[3]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical reaction offers a direct and atom-economical approach to the azetidine core by reacting an imine with an alkene.[4] Recent advancements using visible light have improved the scalability and safety of this method.

  • Ring Expansion of Aziridines: This method involves the conversion of readily available three-membered aziridines into four-membered azetidines, often with high stereocontrol.

G Key Scalable Synthetic Strategies for Azetidines cluster_0 Starting Materials A Intramolecular Cyclization D Azetidine Core A->D B [2+2] Cycloaddition (Aza Paternò-Büchi) B->D C Ring Expansion C->D SM1 γ-Haloamines SM1->A SM2 Imines & Alkenes SM2->B SM3 Aziridines SM3->C

Fig. 1: Overview of scalable synthetic routes to the azetidine core.

Application Note 1: Gram-Scale Synthesis of 1-Benzyl-3-hydroxyazetidine

Introduction: 1-Benzyl-3-hydroxyazetidine is a versatile intermediate for the synthesis of various 3-substituted azetidines. This protocol describes a robust, two-step, one-pot procedure from readily available starting materials that has been successfully scaled to produce kilogram quantities.[5][6][7]

Experimental Protocol:

Step 1: Ring Opening of Epichlorohydrin

  • To a solution of benzylamine (B48309) (1.0 eq) in water (15 volumes), slowly add 2-(chloromethyl)oxirane (epichlorohydrin, 1.3 eq) at 0–5 °C.

  • Stir the reaction mixture at 0–5 °C for 12–16 hours.

  • Monitor the reaction completion by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, isolate the crude product by filtration, wash with water (2 x 2 volumes), and dry under vacuum.

Step 2: Cyclization to 1-Benzyl-3-hydroxyazetidine

  • Dissolve the crude intermediate from Step 1 in acetonitrile (B52724) (14 volumes).

  • Add sodium carbonate (Na₂CO₃, 1.2 eq) in portions.

  • Heat the mixture to reflux (80–90 °C) and stir for 16 hours.

  • Monitor the reaction for completion.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 1-benzyl-3-hydroxyazetidine as a solid.

Quantitative Data Summary:

ParameterValueReference
ScaleUp to 1 kg[6]
Benzylamine1.0 eq[5][6]
Epichlorohydrin1.3 eq[6]
Sodium Carbonate1.2 eq[5]
Overall Yield>86%[6]
Purity>95%[6]

Application Note 2: Scalable Synthesis of N-Boc-3-Iodoazetidine

Introduction: N-Boc-3-iodoazetidine is a key building block for introducing the azetidine moiety via cross-coupling reactions. This protocol details a scalable synthesis starting from 1-Boc-3-azetidinone.[8]

Experimental Protocol:

Step 1: Horner-Wadsworth-Emmons Reaction

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.02 eq) in dry tetrahydrofuran (B95107) (THF, 19 volumes), add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF (4 volumes).

  • Stir the resulting mixture for 1 hour.

  • Quench the reaction by the addition of water (19 volumes).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297) (3 x 11.5 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation in vacuo to obtain methyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate.

Step 2: Iodination (Illustrative, specific scalable protocol for this step requires further optimization)

Note: The direct, scalable iodination of the resulting alkene is not explicitly detailed in the provided search results. The following is a general representation of a potential subsequent step. For a specific, validated protocol, further process development would be necessary.

  • Dissolve the product from Step 1 in a suitable solvent.

  • Treat with an iodinating reagent (e.g., I₂, NIS) and a suitable catalyst or base as required.

  • Monitor the reaction for completion.

  • Work up the reaction mixture and purify the product to obtain N-Boc-3-iodoazetidine.

Quantitative Data Summary (for Step 1):

ParameterValueReference
Scale76 mmol[8]
1-Boc-3-azetidinone1.0 eq[8]
Sodium Hydride (60%)1.02 eq[8]
Methyl 2-(dimethoxyphosphoryl)acetate1.0 eq[8]
Yield72%[8]

Biological Context: Azetidine-Containing Compounds as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including proliferation, survival, and differentiation.[9][10] Aberrant, constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for anticancer drug development.[2] Azetidine-containing small molecules have emerged as potent and selective STAT3 inhibitors.[2] These inhibitors typically function by binding to the SH2 domain of STAT3, which prevents its dimerization, subsequent nuclear translocation, and DNA binding, thereby inhibiting the transcription of STAT3 target genes.[9][11]

STAT3_Pathway Simplified STAT3 Signaling Pathway and Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiation Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->Dimer Inhibition

Fig. 2: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

Workflow for Scale-up Synthesis and Quality Control

The successful scale-up of azetidine synthesis requires a systematic workflow encompassing process optimization, safety assessment, and rigorous quality control.

Workflow General Workflow for Scale-up Synthesis cluster_0 Phase 1: Process Development cluster_1 Phase 2: Scale-up & Safety cluster_2 Phase 3: Production & QC A Route Scouting & Selection B Parameter Optimization (Temp, Conc, Time) A->B C Raw Material Sourcing & Qualification B->C D Pilot Scale Synthesis C->D E HAZOP Analysis D->E F Engineering Controls E->F G Large-Scale Production F->G H In-Process Controls G->H I Final Product Analysis (Purity, Identity) H->I

Fig. 3: A logical workflow for the scale-up of azetidine synthesis.

Safety Considerations for Large-Scale Synthesis

The scale-up of chemical syntheses introduces hazards that may not be apparent at the laboratory scale. A thorough risk assessment is crucial before commencing any large-scale production of azetidine-containing compounds.

General Hazards:

  • Azetidine: Azetidine itself is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[12][13][14][15] It should be handled in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

  • Reactive Reagents: Many synthetic routes to azetidines employ highly reactive and hazardous reagents.

Specific Reagent Hazards and Handling:

  • Sodium Hydride (NaH):

    • Hazard: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[16] It is often supplied as a 60% dispersion in mineral oil to mitigate its pyrophoric nature.[1]

    • Safe Handling: NaH should be handled under an inert atmosphere (e.g., nitrogen or argon).[16] Reactions involving NaH require careful temperature control and slow addition of reagents. Quenching of residual NaH must be performed with extreme caution, typically by the slow addition of a proton source like isopropanol, followed by water. The use of pre-measured, dissolvable bags can enhance safety during large-scale additions.[1]

    • Incompatible Solvents: Mixtures of NaH with dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc) are known to be thermally unstable and can lead to runaway reactions and explosions.[2]

  • 1,3-Dichloropropan-2-ol:

    • Hazard: This compound is classified as possibly carcinogenic to humans (Group 2B by IARC).[17] It is harmful if it comes into contact with skin and has high acute inhalation toxicity.[18]

    • Safe Handling: Use in a closed system or with adequate local exhaust ventilation is essential. Appropriate PPE, including respiratory protection, should be worn.[18]

Engineering Controls for Scale-up:

  • Reactor Systems: Use of appropriately rated glass-lined or stainless steel reactors with good agitation, temperature control (heating/cooling jackets), and pressure relief systems is mandatory.

  • Inert Atmosphere: For moisture- and air-sensitive reactions, the reactor should be equipped for inert gas blanketing.

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a walk-in hood for larger setups.

  • Emergency Preparedness: Readily accessible safety showers, eyewash stations, and appropriate fire extinguishers (e.g., Class D for reactive metals) are essential.

Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis and perform a thorough hazard and operability (HAZOP) study before scaling up any chemical process.[12][13][14][15][16][18][19]

References

Application Notes and Protocols for the Synthesis of 3-Substituted Azetidine Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two distinct and effective methods for the synthesis of 3-substituted azetidine (B1206935) hydrochlorides. These methods offer access to a variety of functionalized azetidine scaffolds, which are valuable building blocks in medicinal chemistry and drug discovery.

Method 1: Iron-Catalyzed Thiol Alkylation of N-Cbz Azetidinols

This method facilitates the synthesis of 3-aryl-3-sulfanyl azetidines through a mild, iron-catalyzed alkylation of readily available N-Cbz-azetidin-3-ols with a broad range of thiols. The reaction proceeds via a postulated azetidine carbocation intermediate and generally provides high yields.[1][2] The N-carboxybenzyl (Cbz) protecting group is crucial for reactivity and can be subsequently removed to furnish the corresponding NH-azetidine hydrochloride.

Quantitative Data Summary
EntryAzetidin-3-ol PrecursorThiol NucleophileProductYield (%)
1N-Cbz-3-(4-methoxyphenyl)azetidin-3-olBenzyl mercaptanN-Cbz-3-(benzylthio)-3-(4-methoxyphenyl)azetidine95
2N-Cbz-3-(4-methoxyphenyl)azetidin-3-olThiophenolN-Cbz-3-(4-methoxyphenyl)-3-(phenylthio)azetidine92
3N-Cbz-3-(benzo[d][1][3]dioxol-5-yl)azetidin-3-olBenzyl mercaptanN-Cbz-3-(benzylthio)-3-(benzo[d][1][3]dioxol-5-yl)azetidine91
4N-Cbz-3-(3,4,5-trimethoxyphenyl)azetidin-3-olDodecane-1-thiolN-Cbz-3-(dodecylthio)-3-(3,4,5-trimethoxyphenyl)azetidine85
5N-Cbz-3-(1H-indol-5-yl)azetidin-3-olBenzyl mercaptanN-Cbz-3-(benzylthio)-3-(1H-indol-5-yl)azetidine97
Experimental Protocol: General Procedure for Iron-Catalyzed Thiol Alkylation
  • Preparation of the Reaction Mixture: To a vial containing the N-Cbz-3-aryl-azetidin-3-ol (1.0 equiv.), add the desired thiol (1.2 equiv.) and anhydrous dichloromethane (B109758) (DCM) to achieve a 0.1 M concentration.

  • Initiation of the Reaction: Add iron(III) chloride (FeCl₃, 0.1 equiv.) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-aryl-3-sulfanyl azetidine.

  • Deprotection to Hydrochloride Salt (if desired): The N-Cbz group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) in the presence of HCl to yield the corresponding 3-substituted azetidine hydrochloride.

experimental_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_deprotection Final Product Formation start Start reagents Combine N-Cbz-azetidin-3-ol, thiol, and anhydrous DCM start->reagents catalyst Add FeCl3 (0.1 equiv.) reagents->catalyst stir Stir at room temperature (1-4 hours) catalyst->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with sat. NaHCO3 monitor->quench extract Extract with DCM quench->extract purify Purify by flash chromatography extract->purify deprotect N-Cbz Deprotection (H2, Pd/C, HCl) purify->deprotect product 3-Substituted Azetidine Hydrochloride deprotect->product

Caption: Workflow for Iron-Catalyzed Thiol Alkylation.

Method 2: Aza-Michael Addition to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate

This method provides access to 3-substituted-3-(acetoxymethyl)azetidines, which are precursors to novel heterocyclic amino acid derivatives. The synthesis involves the aza-Michael addition of various NH-heterocycles to a pre-formed α,β-unsaturated ester of an azetidine.[4][5] The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Quantitative Data Summary
EntryNH-Heterocycle NucleophileProductYield (%)Reaction Time (h)
1This compoundtert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate644
2Pyrrolidinetert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate614
3Piperidinetert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(piperidin-1-yl)azetidine-1-carboxylate754
44-Hydroxypiperidinetert-Butyl 3-(4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidin-1-yl)azetidine-1-carboxylate7516
5Morpholinetert-Butyl 3-(2-methoxy-2-oxoethyl)-3-morpholinoazetidine-1-carboxylate7216
Experimental Protocol: General Procedure for Aza-Michael Addition
  • Preparation of the Reaction Mixture: In a reaction vessel, dissolve methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 equiv.), the appropriate N-heterocyclic compound (1.0 equiv.), and DBU (1.0 equiv.) in acetonitrile (B52724) to achieve a concentration of approximately 1.4 M.

  • Reaction Conditions: Stir the reaction mixture at 65 °C.

  • Reaction Monitoring: Monitor the reaction for completion by TLC or LC-MS. Reaction times can vary from 4 to 16 hours depending on the nucleophile.

  • Work-up: After completion, quench the reaction by adding water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

  • Deprotection and Saponification to Hydrochloride Salt (if desired): The N-Boc protecting group can be removed using standard acidic conditions (e.g., HCl in dioxane). Subsequent saponification of the methyl ester will yield the corresponding amino acid hydrochloride.

experimental_workflow_2 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_final_steps Final Product Formation start Start reagents Combine Methyl 2-(N-Boc-azetidin-3-ylidene)acetate, NH-heterocycle, and DBU in MeCN start->reagents heat Stir at 65 °C (4-16 hours) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with water monitor->quench extract Extract with ethyl acetate quench->extract purify Purify by flash chromatography extract->purify deprotect_saponify N-Boc Deprotection and Saponification (HCl) purify->deprotect_saponify product 3-Substituted Azetidine Amino Acid Hydrochloride deprotect_saponify->product

Caption: Workflow for Aza-Michael Addition.

References

Application Notes and Protocols: Azetidine Hydrochloride in the Preparation of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry and drug discovery due to their inherent three-dimensionality, conformational rigidity, and novel chemical space they occupy. The incorporation of the strained four-membered azetidine (B1206935) ring into spirocyclic systems can lead to compounds with unique physicochemical properties and biological activities. Azetidine hydrochloride serves as a convenient and stable precursor to the reactive azetidine nucleophile, making it a valuable starting material in the synthesis of these complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of spirocyclic compounds, with a focus on multicomponent 1,3-dipolar cycloaddition reactions.

Key Applications

This compound is a versatile reagent for the synthesis of a variety of spirocyclic systems, most notably spiro-pyrrolidines. The primary application involves the in situ generation of azetidine, which can then participate in various chemical transformations. A particularly powerful method is the three-component 1,3-dipolar cycloaddition reaction. In this approach, azetidine (generated from its hydrochloride salt), a carbonyl compound (such as an aldehyde or ketone), and a dipolarophile react in a concerted or stepwise manner to afford highly substituted spiro-pyrrolidine derivatives. This methodology allows for the rapid construction of complex molecular scaffolds from simple and readily available starting materials.

Experimental Protocols

The following protocol is a representative example of a three-component reaction for the synthesis of an azetidine-containing spirocycle, adapted from a procedure using a similar cyclic amine hydrochloride.[1]

Protocol 1: Synthesis of a Spiro[azetidine-3,3'-pyrrolidine] Derivative via a Three-Component 1,3-Dipolar Cycloaddition Reaction

This protocol details the synthesis of a spirocyclic pyrrolidine (B122466) fused with an azetidine ring through a one-pot reaction involving this compound, a carbonyl compound (3-oxetanone is used here as an example to form a spiro-oxacyclic system for illustrative purposes, but other ketones or aldehydes can be used), and a dipolarophile (N-methylmaleimide).

Materials:

  • This compound

  • 3-Oxetanone (B52913) (or other suitable ketone/aldehyde)

  • N-Methylmaleimide (or other suitable dipolarophile)

  • Triethylamine (B128534) (Et3N)

  • Toluene (B28343), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (10 mL) to the flask.

  • Add triethylamine (1.1 mmol, 1.1 equiv) to the suspension to neutralize the hydrochloride and generate the free azetidine base in situ. Stir the mixture at room temperature for 15-20 minutes.

  • To this mixture, add the carbonyl compound, for example, 3-oxetanone (1.0 mmol, 1.0 equiv).

  • Finally, add the dipolarophile, N-methylmaleimide (1.0 mmol, 1.0 equiv), to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C.

  • Maintain the reaction at this temperature with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired spirocyclic product.

Expected Yield: Based on analogous reactions with similar cyclic amine hydrochlorides, yields for this type of transformation can be in the range of 60-90%, depending on the specific substrates used.[1]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of spirocyclic compounds using cyclic amine hydrochlorides in three-component 1,3-dipolar cycloaddition reactions. While not all examples start directly from this compound, they provide a strong indication of the expected outcomes for such reactions.

Table 1: Three-Component Synthesis of Spirocyclic Pyrrolidines [1]

Carbonyl CompoundDipolarophileAmine HydrochlorideProductYield (%)
3-OxetanoneN-PhenylmaleimideSarcosineSpiro[oxeto-pyrrolidine]87
3-OxetanoneN-MethylmaleimideSarcosineSpiro[oxeto-pyrrolidine]67
3-OxetanoneN-MethylmaleimideProlineSpiro[oxeto-pyrrolidine]90 (1:1 mixture of endo/exo)
3-OxetanoneN-MethylmaleimideProline methylester HClSpiro[oxeto-pyrrolidine]62 (endo)

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and workflows described in this application note.

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Product Isolation AzetidineHCl This compound Neutralization In situ Neutralization (Formation of free Azetidine) AzetidineHCl->Neutralization Carbonyl Carbonyl Compound (e.g., 3-Oxetanone) AzomethineYlide Formation of Azomethine Ylide Intermediate Carbonyl->AzomethineYlide Dipolarophile Dipolarophile (e.g., N-Methylmaleimide) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Base Base (e.g., Triethylamine) Base->Neutralization Neutralization->AzomethineYlide AzomethineYlide->Cycloaddition Workup Solvent Removal Cycloaddition->Workup Purification Column Chromatography Workup->Purification Product Spirocyclic Product Purification->Product

Caption: Experimental workflow for the three-component synthesis of spirocyclic compounds.

reaction_mechanism reagents Azetidine (from HCl salt + Base) Carbonyl Dipolarophile intermediate Azomethine Ylide Intermediate reagents->intermediate Condensation product Spiro[azetidine-pyrrolidine] Product intermediate->product [3+2] Cycloaddition

Caption: Simplified reaction mechanism for the formation of spiro-pyrrolidines.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Involving Azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the efficient synthesis of N-substituted azetidine (B1206935) derivatives utilizing microwave irradiation. The use of azetidine hydrochloride as a readily available and stable starting material is highlighted, offering a practical approach for the incorporation of the valuable azetidine motif into molecules of pharmaceutical interest. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control, making it an ideal technology for rapid library synthesis and lead optimization in drug discovery.

Introduction to Microwave-Assisted Azetidine Functionalization

The azetidine scaffold is a privileged structural motif in medicinal chemistry, known for its ability to improve physicochemical properties such as solubility and metabolic stability, while also providing a rigid conformational constraint that can enhance binding affinity to biological targets. Traditional methods for the N-functionalization of azetidine can be time-consuming. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these reactions, often leading to cleaner products and higher yields in a fraction of the time required by conventional heating.[1][2]

This document outlines protocols for two key transformations involving this compound: N-alkylation and aza-Michael addition. This compound is a stable, crystalline solid that is easier to handle and store than the volatile free base. The protocols detailed below utilize an in-situ neutralization strategy, where a non-nucleophilic base is used to liberate the free azetidine just prior to its reaction with an electrophile, streamlining the synthetic workflow.

Data Presentation

The following tables summarize typical results obtained for the microwave-assisted N-alkylation and aza-Michael addition of this compound with various electrophiles. These results demonstrate the efficiency and broad applicability of the described methods.

Table 1: Microwave-Assisted N-Alkylation of this compound

EntryElectrophileProductTime (min)Temp (°C)Yield (%)
1Benzyl (B1604629) Bromide1-Benzylazetidine1010092
24-Methoxybenzyl Chloride1-(4-Methoxybenzyl)azetidine1511088
32-Bromopyridine1-(Pyridin-2-yl)azetidine2014075
4Ethyl BromoacetateEthyl 2-(azetidin-1-yl)acetate108095

Table 2: Microwave-Assisted Aza-Michael Addition of this compound

EntryMichael AcceptorProductTime (min)Temp (°C)Yield (%)
1Methyl AcrylateMethyl 3-(azetidin-1-yl)propanoate58096
2Acrylonitrile3-(Azetidin-1-yl)propanenitrile58094
3N-Phenylmaleimide1-(Azetidin-1-yl)-3-phenylpyrrolidine-2,5-dione1010085
4Chalcone3-Phenyl-1-(azetidin-1-yl)-3-phenylpropan-1-one1512089

Experimental Protocols

General Considerations:

  • All reactions should be performed in a dedicated microwave reactor using appropriate sealed microwave vials.

  • Reaction temperatures are monitored by the instrument's built-in IR sensor.

  • Solvents used should be of high purity and suitable for microwave synthesis.

  • This compound is hygroscopic; store in a desiccator.

Protocol 1: Microwave-Assisted N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl or aryl halide.

Materials:

  • This compound

  • Alkyl or Aryl Halide (e.g., Benzyl Bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (B52724) (CH₃CN)

  • Microwave vial (2-5 mL)

  • Stir bar

Procedure:

  • To a 2-5 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 93.5 mg).

  • Add anhydrous potassium carbonate (2.5 mmol, 345 mg).

  • Add the electrophile (e.g., benzyl bromide, 1.1 mmol, 188 mg, 0.13 mL).

  • Add acetonitrile (3 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 10 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted azetidine.

Protocol 2: Microwave-Assisted Aza-Michael Addition of this compound

This protocol provides a general method for the conjugate addition of azetidine to an α,β-unsaturated compound.

Materials:

  • This compound

  • Michael Acceptor (e.g., Methyl Acrylate)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (CH₃CN)

  • Microwave vial (2-5 mL)

  • Stir bar

Procedure:

  • To a 2-5 mL microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 93.5 mg).

  • Add the Michael acceptor (e.g., methyl acrylate, 1.2 mmol, 103 mg, 0.11 mL).

  • Add acetonitrile (2 mL).

  • Add DBU (1.2 mmol, 183 mg, 0.18 mL) dropwise to the stirred suspension.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 5 minutes with stirring.

  • After completion, cool the vial to room temperature.

  • Quench the reaction by adding water (10 mL) and extract with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure aza-Michael adduct.

Visualizations

The following diagrams illustrate the experimental workflows for the microwave-assisted synthesis protocols.

experimental_workflow_N_alkylation reagents Azetidine HCl K₂CO₃ Electrophile Acetonitrile mw_vial Combine in Microwave Vial reagents->mw_vial microwave Microwave Irradiation (e.g., 100 °C, 10 min) mw_vial->microwave workup Workup: Filter Concentrate microwave->workup purification Purification: Column Chromatography workup->purification product N-Alkylated Azetidine purification->product

Caption: Workflow for N-Alkylation.

experimental_workflow_aza_michael reagents Azetidine HCl Michael Acceptor DBU Acetonitrile mw_vial Combine in Microwave Vial reagents->mw_vial microwave Microwave Irradiation (e.g., 80 °C, 5 min) mw_vial->microwave workup Workup: Aqueous Quench Extraction microwave->workup purification Purification: Column Chromatography workup->purification product Aza-Michael Adduct purification->product

Caption: Workflow for Aza-Michael Addition.

logical_relationship start Azetidine Hydrochloride free_amine In-situ generation of Azetidine (free base) start->free_amine + Base base Base (e.g., K₂CO₃, DBU) product N-Functionalized Azetidine free_amine->product electrophile Electrophile alkylation N-Alkylation (Alkyl Halide) electrophile->alkylation michael Aza-Michael Addition (α,β-unsaturated system) electrophile->michael electrophile->product

Caption: In-situ generation and reaction pathway.

References

Troubleshooting & Optimization

Technical Support Center: Azetidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azetidine (B1206935) hydrochloride synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges, particularly low yields, encountered during the synthesis of this critical heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing azetidine and its derivatives?

A1: The most common methods for constructing the azetidine ring involve intramolecular cyclization reactions. Key strategies include:

  • Intramolecular cyclization of γ-haloamines or activated γ-amino alcohols: This is a classical and widely used approach where a 3-amino-1-propanol derivative's hydroxyl group is converted to a good leaving group (e.g., tosylate or mesylate), followed by cyclization in the presence of a base.[1]

  • Palladium-catalyzed intramolecular C-H amination: This modern technique forms the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate, often with the use of a directing group.[1][2]

  • Lanthanide-catalyzed intramolecular aminolysis of epoxides: Lewis acids such as Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to yield 3-hydroxyazetidines.[1][3][4]

  • [2+2] Photocycloadditions (Aza Paternò-Büchi reaction): This photochemical reaction occurs between an imine and an alkene to form the azetidine ring.[1][5]

Q2: I'm observing a significant amount of a five-membered ring (pyrrolidine) byproduct instead of the desired four-membered azetidine. What causes this and how can I minimize it?

A2: The formation of a pyrrolidine (B122466) byproduct is a common issue, particularly in the intramolecular aminolysis of cis-3,4-epoxy amines.[3] This occurs due to a competing 5-endo-tet ring-closure pathway, while the desired azetidine is formed via a 4-exo-tet cyclization.[3] The regioselectivity of the amine's nucleophilic attack on the epoxide ring is the determining factor.

To minimize the pyrrolidine byproduct:

  • Catalyst Selection: The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), has been shown to strongly favor the formation of the azetidine product.[3]

  • Solvent Optimization: The choice of solvent can significantly influence the reaction's regioselectivity. For instance, using 1,2-dichloroethane (B1671644) (DCE) as a solvent at reflux has been shown to favor azetidine formation in La(OTf)₃-catalyzed reactions.[1][4]

Q3: My azetidine product appears to be decomposing during purification. What are the likely causes and how can I mitigate this?

A3: Azetidines can be sensitive to acidic conditions due to their inherent ring strain, leading to decomposition during purification, especially on silica (B1680970) gel chromatography.[1]

Here are some troubleshooting tips:

  • Avoid Acidic Conditions: Use neutralized silica gel (e.g., by pre-treating with a triethylamine/eluent mixture) or an alternative stationary phase like basic alumina (B75360) for chromatography.[1]

  • pH Control During Workup: Ensure that aqueous workups are performed under neutral or slightly basic conditions.[1]

  • Stable Protecting Groups: The stability of the azetidine can be influenced by the N-substituent. If decomposition is a persistent issue, consider using a more stable protecting group.[1]

Troubleshooting Guides

Problem 1: Low Yield in Intramolecular Cyclization of 3-Amino-1-Propanol Derivatives
  • Symptoms:

    • Low conversion of starting material.

    • Formation of multiple side products, including elimination products or products of intermolecular reactions.

    • Low isolated yield of the desired azetidine.

  • Possible Causes and Solutions:

CauseRecommended Solution
Poor Leaving Group Ensure the hydroxyl group of the 3-amino-1-propanol is converted to a good leaving group, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate), to facilitate efficient intramolecular nucleophilic substitution.
Inappropriate Base The choice of base is crucial. A strong, non-nucleophilic base is often preferred to promote cyclization while minimizing side reactions. The concentration of the base should also be optimized.
Sub-optimal Reaction Conditions Reaction temperature and concentration can significantly impact the yield. Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization. Temperature should be optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.
Steric Hindrance Bulky substituents on the nitrogen or the propyl chain can hinder the intramolecular cyclization. In such cases, alternative synthetic routes might be necessary.
Problem 2: Low Yield in the Deprotection Step to Obtain Azetidine Hydrochloride
  • Symptoms:

    • Incomplete removal of the N-protecting group.

    • Decomposition of the azetidine ring during deprotection.

    • Difficulty in isolating the final hydrochloride salt.

  • Possible Causes and Solutions:

CauseRecommended Solution
Harsh Deprotection Conditions The high ring strain of azetidine makes it susceptible to ring-opening under harsh acidic or reductive conditions. Use mild deprotection methods. For example, for an N-benzyl group, catalytic hydrogenation with palladium on carbon (Pd/C) is a common method.[6]
Catalyst Poisoning In catalytic hydrogenation, impurities in the substrate or solvent can poison the catalyst, leading to incomplete reaction. Ensure the purity of the starting material and use high-quality solvents.
Inefficient Salt Formation/Isolation After deprotection, the free azetidine base can be volatile and unstable. It is crucial to immediately convert it to a stable salt, such as the hydrochloride. This is typically achieved by introducing a solution of HCl in a suitable solvent (e.g., methanol).[6] The workup and isolation procedure should be optimized to minimize loss of the product.

Quantitative Data Summary

The following table summarizes yield data from a patented synthesis of 3-hydroxy-azetidine hydrochloride, illustrating the expected efficiency at each step.[6]

StepReactionProduct PurityYield
1 Benzylamine (B48309) + Epichlorohydrin (B41342)> 96%> 89%
2 Intramolecular Cyclization> 95%> 86%
3 N-Debenzylation and Salt Formation> 98%> 90%

Experimental Protocols

Key Experiment: Synthesis of 3-Hydroxy-Azetidine Hydrochloride[6]

Step 1: Synthesis of the Intermediate from Benzylamine and Epichlorohydrin

  • Dissolve benzylamine in 15 times its mass of water.

  • Cool the solution to 0-5 °C.

  • Slowly add 1.3 equivalents of epichlorohydrin to the reaction solution, maintaining the temperature at 0-5 °C.

  • Allow the reaction to proceed for 12 hours.

  • After the reaction is complete, filter the mixture.

  • Wash the filter cake twice with 2 times its mass of water and once with 2 times its mass of an organic solvent (e.g., a 1:20 mixture of ethyl acetate (B1210297) and petroleum ether).

  • Dry the solid to obtain the intermediate product.

Step 2: Intramolecular Cyclization to form 1-Benzyl-3-hydroxyazetidine

  • Dissolve the intermediate from Step 1 in 15 times its mass of acetonitrile.

  • Add 1.5 equivalents of sodium carbonate.

  • Heat the reaction system to reflux and maintain for 12 hours.

  • Cool the reaction mixture and filter.

  • Wash the filter cake twice with 1 time its mass of acetonitrile.

  • Evaporate the filtrate under reduced pressure.

  • Add 1.6 times the mass of petroleum ether to the concentrate to precipitate a white solid.

  • Filter to obtain the product: 1-benzyl-3-hydroxyazetidine.

Step 3: N-Debenzylation and Formation of 3-Hydroxy-Azetidine Hydrochloride

  • Dissolve the 1-benzyl-3-hydroxyazetidine from Step 2 in 5 times its mass of methanol.

  • Add 1 equivalent of a 4mol/L HCl solution.

  • Add palladium on carbon (Pd/C) catalyst.

  • Perform hydrogenation for 8 hours, monitoring the reaction by HPLC until completion.

  • Filter to remove the catalyst.

  • Evaporate the filtrate under reduced pressure to obtain 3-hydroxy-azetidine hydrochloride.

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deprotection and Salt Formation start Benzylamine + Epichlorohydrin reaction1 Reaction at 0-5°C, 12h start->reaction1 filtration1 Filtration and Washing reaction1->filtration1 intermediate1 Intermediate Product filtration1->intermediate1 reaction2 Reflux in Acetonitrile with Na2CO3, 12h intermediate1_ref->reaction2 filtration2 Filtration and Precipitation reaction2->filtration2 product2 1-Benzyl-3-hydroxyazetidine filtration2->product2 reaction3 Hydrogenation (Pd/C) with HCl in Methanol, 8h product2_ref->reaction3 filtration3 Catalyst Filtration reaction3->filtration3 final_product 3-Hydroxy-Azetidine Hydrochloride filtration3->final_product troubleshooting_yield cluster_synthesis Synthesis Stage Issues cluster_purification Purification/Deprotection Stage Issues cluster_solutions Potential Solutions start Low Yield Observed check_cyclization Intramolecular Cyclization? start->check_cyclization check_deprotection Deprotection Step? start->check_deprotection side_reaction Side Reaction Check: Pyrrolidine Formation? check_cyclization->side_reaction leaving_group Leaving Group Quality? check_cyclization->leaving_group conditions Reaction Conditions? check_cyclization->conditions optimize_catalyst Use Lewis Acid Catalyst (e.g., La(OTf)3) side_reaction->optimize_catalyst Yes optimize_solvent Optimize Solvent (e.g., DCE) side_reaction->optimize_solvent Yes good_lg Ensure Good Leaving Group (Tosylate/Mesylate) leaving_group->good_lg Poor optimize_conditions Optimize Temp. & Dilution conditions->optimize_conditions Sub-optimal decomposition Product Decomposition? check_deprotection->decomposition mild_deprotection Use Mild Deprotection decomposition->mild_deprotection Yes neutral_purification Neutral/Basic Purification (e.g., Alumina) decomposition->neutral_purification Yes

References

Technical Support Center: Purification of Polar Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification of polar azetidine (B1206935) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are polar azetidine derivatives notoriously difficult to purify?

Polar azetidine derivatives present a unique set of purification challenges due to a combination of their structural and physicochemical properties:

  • High Polarity: The presence of the nitrogen atom in the azetidine ring, often as a secondary or tertiary amine, along with other polar functional groups, makes these compounds highly polar. This leads to strong interactions with polar stationary phases like silica (B1680970) gel, often resulting in poor elution, significant peak tailing, and low recovery.[1][2]

  • Basicity: The nitrogen atom is basic and can be protonated by the slightly acidic surface of standard silica gel.[3][4] This strong interaction causes streaking on TLC plates and columns, making separation from impurities difficult.[1][2]

  • Ring Strain: The four-membered azetidine ring is inherently strained (approx. 25.4 kcal/mol).[5] This strain can make the ring susceptible to opening under harsh conditions, such as exposure to strong acids or even the acidic environment of a standard silica gel column, leading to product decomposition.[4][6]

  • Water Solubility: Many polar azetidines, especially in their salt form, are highly soluble in water.[6] This can make extraction from aqueous layers during work-up inefficient, leading to significant product loss.

Q2: What are the most common impurities encountered during the synthesis and purification of azetidines?

Common impurities often include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in reactions like Suzuki couplings to form aryl-azetidines, homocoupling products of the boronic acid can be a significant, non-polar impurity that may have a similar retention factor (Rf) to the desired product.[3] If protecting groups like Boc (tert-butyloxycarbonyl) are used, the deprotection step might be incomplete or generate its own set of impurities.[2][6]

Q3: How should I store purified polar azetidine derivatives?

While specific storage conditions are compound-dependent, a general guideline for polar azetidines is to store them at low temperatures (e.g., 4°C) and protected from light, especially if they are oils or low-melting solids.[6] Because of their basic nature, they can react with atmospheric CO2 over time. Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of polar azetidine derivatives in a question-and-answer format.

Issue 1: Product Decomposition or Low Recovery from Silica Gel Column

My azetidine derivative appears to be degrading on the silica gel column, or I'm getting very low yields after chromatography. What's happening and how can I fix it?

This is a classic problem caused by the acidic nature of standard silica gel, which can protonate the basic nitrogen of the azetidine, leading to irreversible adsorption or catalytic decomposition of the strained four-membered ring.[3][4]

Solutions:

  • Neutralize the Stationary Phase: Before running the column, neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (B128534) (typically 0.1-1%).[3][4] This passivates the acidic silanol (B1196071) groups.

  • Use an Alternative Stationary Phase: Switch to a more inert or basic stationary phase. Basic or neutral alumina (B75360) is a common alternative for acid-sensitive compounds.[2][3][4] Amine-functionalized or diol-functionalized silica can also be effective.[7]

  • Minimize Contact Time: Run the flash chromatography as quickly as possible without compromising separation to reduce the time the compound spends on the acidic stationary phase.[3]

  • Use a Protecting Group: If the azetidine nitrogen is a secondary amine (N-H), protecting it (e.g., with a Boc group) will decrease its basicity and polarity, often leading to much cleaner chromatography. However, this adds extra synthesis and deprotection steps, which may introduce other impurities.[2][6]

Issue 2: Co-elution of Product and Impurities (Similar Polarity)

My product and a key impurity have very similar Rf values on TLC and co-elute during column chromatography. How can I improve the separation?

This occurs when the product and impurity have similar polarities and affinities for the stationary phase.

Solutions:

  • Optimize the Mobile Phase:

    • Shallow Gradient: Use a very shallow solvent gradient. For example, instead of a 0-30% ethyl acetate (B1210297) in hexane (B92381) gradient, try a 5-15% gradient run over more column volumes.[3]

    • Change Solvent Selectivity: Switch to a different solvent system. If you are using ethyl acetate/hexane, try a system with different solvent properties, such as dichloromethane/methanol.[3] This can alter the specific interactions of the compounds with the stationary phase, potentially resolving the co-elution.

  • Alternative Purification Technique:

    • Recrystallization: This is a powerful technique for removing closely related impurities from a crystalline solid.[3] It often works best after an initial chromatographic step has removed the bulk of other impurities. You may need to convert your azetidine free base into a salt (e.g., hydrochloride) to induce crystallization.[8]

    • Preparative HPLC/HILIC: For very polar compounds that are difficult to separate by normal-phase chromatography, reversed-phase HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) can provide the necessary resolution.[6][9]

Issue 3: Poor Peak Shape (Streaking/Tailing) on TLC and Column

My compound streaks badly on TLC plates and gives broad, tailing peaks during column chromatography, even with high polarity eluents.

Streaking is a common sign of strong, undesirable interactions between the basic azetidine and the acidic silica gel.[1][2]

Solutions:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a base into your mobile phase is highly effective.

    • Triethylamine (Et3N): Adding 0.1-1% triethylamine to the eluent will compete with your compound for the acidic sites on the silica, leading to sharper peaks.[3]

    • Ammonium Hydroxide (NH4OH): For very polar and basic compounds, a mobile phase like Dichloromethane:Methanol:Ammonium Hydroxide can be necessary. A common starting point is a ratio like 80:18:2.[2]

  • Change the Stationary Phase: As mentioned in Issue 1, switching to alumina or a functionalized silica gel can prevent the interactions that cause streaking.[2][4]

Issue 4: Difficulty Isolating the Azetidine Free Base After Work-up

After deprotection or reaction work-up, I can't seem to extract my azetidine product from the aqueous layer. What should I do?

The protonated salt form of the azetidine, often generated in acidic reaction or work-up conditions, is frequently very water-soluble and will not partition into common organic solvents.[6]

Solutions:

  • Ensure Sufficient Basification: Before extraction, you must convert the azetidine salt back to the neutral free base. Basify the aqueous layer to a high pH (pH > 12 is recommended) using a strong base like NaOH or K2CO3.[6] Check the pH with litmus (B1172312) paper or a pH meter.

  • Use a Different Extraction Solvent: Dichloromethane or a 9:1 mixture of chloroform/isopropanol can be more effective than ethyl acetate or diethyl ether for extracting polar amines.

  • "Salting Out": Saturate the aqueous layer with a salt like NaCl or K2CO3. This decreases the solubility of the organic compound in the aqueous phase and can significantly improve extraction efficiency.

  • Continuous Liquid-Liquid Extraction: For extremely water-soluble amines, a continuous liquid-liquid extraction apparatus may be necessary for efficient isolation.[6]

Data Presentation

Table 1: Recommended Starting Conditions for Flash Column Chromatography

ParameterRecommended ConditionsRationale & Tips
Stationary Phase Silica Gel (230-400 mesh) + 0.5-1% TriethylamineNeutralizes acidic sites to prevent streaking and decomposition.[3]
Neutral or Basic AluminaAlternative for highly acid-sensitive azetidines.[3][4]
Mobile Phase For N-Protected/Less Polar Azetidines: Gradient of Ethyl Acetate in Hexane.A typical starting point is a 0% to 30% gradient.[3]
For Polar/Free-Base Azetidines: Gradient of Methanol in Dichloromethane (DCM) + 0.5% Et3N.Start with a low percentage of MeOH and increase gradually. The base is critical for good peak shape.
For Very Polar Azetidines: DCM:Methanol:Ammonium Hydroxide (e.g., 80:18:2).Use for compounds that do not move from the baseline with other systems.[2]
Sample Loading Dry LoadingAdsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder. This often provides superior resolution compared to liquid loading.[3]

Table 2: Common Solvents for Recrystallization of Azetidine Derivatives

Solvent TypeExamplesUse Case
Alcohols Ethanol, IsopropanolGood for moderately polar compounds. Often used for recrystallizing azetidine salts.[3][8]
Ethers Diethyl EtherTypically used as an anti-solvent or for washing crystals.[8]
Esters Ethyl AcetateA moderately polar solvent, often used in combination with a non-polar solvent.
Hydrocarbons Hexane, Heptane, TolueneNon-polar solvents, often used as the "poor" solvent in a mixed-solvent system to induce precipitation.[3][10]
Ketones AcetoneA polar aprotic solvent that can be effective for certain derivatives.[8]
Mixed Solvents Ethyl Acetate/Hexane, Methanol/DCMUseful for fine-tuning solubility. Dissolve the compound in the "good" solvent (hot) and slowly add the "poor" solvent until turbidity appears, then heat to redissolve and cool slowly.[3]

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography
  • Prepare the desired mobile phase for packing the column (e.g., 5% Ethyl Acetate in Hexane).

  • Add 0.5-1% triethylamine to this solvent mixture.

  • Prepare a slurry of silica gel in this triethylamine-containing solvent.

  • Pour the slurry into the column and pack as usual.

  • Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent (also containing 0.5-1% triethylamine) before loading the sample.[3]

Protocol 2: Purification via Salt Formation and Recrystallization

This protocol is useful for purifying a basic azetidine free base that is an oil or fails to crystallize.

  • Salt Formation:

    • Dissolve the crude azetidine derivative in a minimal amount of a suitable non-polar solvent like anhydrous diethyl ether or ethyl acetate.[8]

    • Slowly add a solution of anhydrous HCl in diethyl ether (or another suitable acid) dropwise while stirring.

    • Continue addition until a precipitate forms and no further precipitation is observed.

  • Isolation of Crude Salt:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove non-basic impurities.

  • Recrystallization:

    • Select an appropriate recrystallization solvent or solvent system (e.g., ethanol, isopropanol/ether) by testing small samples.[8][11] A good solvent will dissolve the salt when hot but not when cold.[3]

    • Dissolve the crude salt in the minimum amount of the chosen hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot to remove it.[3]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[3]

Protocol 3: Post-Column Work-up to Isolate the Free Base

This protocol is used after deprotection or when the product is in a salt form.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any non-basic organic impurities.[3]

  • Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 1M NaOH or saturated K2CO3 solution).[6]

  • Extract the aqueous layer multiple times (3x) with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield the purified azetidine free base.[3]

Mandatory Visualizations

G cluster_prep Preparation cluster_purification Purification Route cluster_post Post-Purification crude Crude Azetidine Product tlc TLC Analysis (Test Eluents +/- Base) crude->tlc Determine conditions column Column Chromatography (Neutralized Silica/Alumina) tlc->column Good Separation recryst Salt Formation & Recrystallization tlc->recryst Streaking/ Poor Separation analysis Purity Analysis (TLC, LC-MS, NMR) column->analysis recryst->analysis pure_product Pure Polar Azetidine Derivative analysis->pure_product Purity >95%

Caption: General purification workflow for polar azetidine derivatives.

G start Problem: Poor Separation/ Decomposition on Silica q1 Is the compound streaking badly? start->q1 a1_yes Add 0.5-1% Et3N or NH4OH to eluent q1->a1_yes Yes q2 Is recovery low or is decomposition suspected? q1->q2 No a1_yes->q2 a2_yes Use Neutralized Silica or switch to Alumina q2->a2_yes Yes q3 Still co-eluting with impurities? q2->q3 No a2_yes->q3 a3_yes 1. Try different solvent system (e.g., DCM/MeOH) 2. Use shallower gradient q3->a3_yes Yes end Consider Alternative: Recrystallization or Preparative HPLC q3->end No a3_yes->end

Caption: Troubleshooting decision tree for column chromatography.

G cluster_start Initial State cluster_process Process cluster_end Result start_mat Crude Azetidine Free Base (Often an oil, impure) add_acid Add Acid (e.g., HCl) to form salt start_mat->add_acid Converts to solid recryst Recrystallize Salt from suitable solvent add_acid->recryst Impurities remain in mother liquor end_mat Pure Crystalline Azetidine Salt recryst->end_mat

Caption: Logic of purification via salt formation and recrystallization.

References

Technical Support Center: Handling Azetidine Hydrochloride Under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of azetidine (B1206935) hydrochloride to prevent ring-opening under basic conditions.

Frequently Asked Questions (FAQs)

Q1: Why is azetidine hydrochloride prone to ring-opening in the presence of bases?

Azetidine possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening reactions.[1] In the presence of a base, this compound is neutralized to the free base form. This free azetidine is a reactive species that can undergo nucleophilic attack or polymerization, leading to the cleavage of the strained four-membered ring. Strong bases, in particular, can promote these degradation pathways.

Q2: What is the primary degradation pathway for azetidine under basic conditions?

The primary degradation pathway for azetidine under basic conditions is cationic ring-opening polymerization.[2][3] The free azetidine, once formed, can act as a nucleophile and attack another protonated azetidine molecule (or the azetidinium ion), initiating a chain reaction that leads to the formation of poly(trimethylenimine).

Q3: How should I store this compound to ensure its stability?

This compound is hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent moisture absorption and degradation.

Q4: Can I use common organic bases like triethylamine (B128534) (TEA) to neutralize this compound?

Yes, triethylamine is a commonly used organic base for the in situ neutralization of this compound in reactions.[4] Its bulkiness reduces its nucleophilicity, and it is typically strong enough to liberate the free azetidine for subsequent reactions. However, it is crucial to use it under controlled conditions, such as low temperatures, and to consume the free azetidine in the subsequent reaction step as soon as it is formed.

Q5: Are there milder alternatives to organic bases for neutralizing this compound?

Mild inorganic bases like potassium carbonate (K₂CO₃) are an excellent and often preferred alternative for neutralizing this compound, especially in large-scale preparations.[5] The slow and controlled addition of an aqueous solution of potassium carbonate can effectively generate the free azetidine while minimizing the risk of ring-opening.

Q6: When is it appropriate to use a strong base like potassium hydroxide (B78521) (KOH)?

Strong bases like potassium hydroxide can be used to generate free azetidine from its hydrochloride salt, but this should be done with immediate removal of the product.[6] A viable strategy involves adding the this compound solution to a hot, stirred solution of a strong base and immediately distilling the volatile free azetidine as it is formed.[6] This method prevents prolonged contact of the free base with the strong base, thus minimizing degradation.

Troubleshooting Guides

Problem: Low yield or no desired product in a reaction involving in situ neutralization of this compound.

Possible CauseSuggested Solution
Ring-opening of azetidine Use a milder base such as potassium carbonate instead of a strong organic base. If an organic base is necessary, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA). Ensure the reaction is performed at a low temperature (e.g., 0 °C or below).
Polymerization of free azetidine Add the subsequent reactant to the reaction mixture before or immediately after the addition of the base to ensure the free azetidine is consumed as it is formed. Avoid letting the neutralized azetidine solution stand for extended periods.
Incomplete neutralization Ensure that a sufficient molar equivalent of the base is used to fully neutralize the hydrochloride salt. The choice of solvent can also affect the efficiency of the neutralization.

Problem: Decomposition of the product during purification by silica (B1680970) gel chromatography.

Possible CauseSuggested Solution
Acidic nature of silica gel The acidic sites on the silica gel can protonate the azetidine nitrogen, making it susceptible to ring-opening. Neutralize the silica gel before use by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%).
Alternative stationary phase Use a more inert stationary phase such as neutral or basic alumina (B75360) for the chromatography of azetidine-containing compounds.

Quantitative Data Summary

BaseBase TypepKa of Conjugate AcidSuitability for Azetidine HCl NeutralizationKey Considerations
Potassium Hydroxide (KOH)Strong Inorganic~15.7Use with cautionSuitable only if the free azetidine is immediately removed from the reaction mixture by distillation.[6]
Sodium Hydroxide (NaOH)Strong Inorganic~15.7Use with cautionSimilar to KOH, suitable only with immediate product removal.
Potassium Carbonate (K₂CO₃)Mild Inorganic~10.3Highly Recommended A mild and effective base for both small and large-scale neutralizations.[5]
Sodium Bicarbonate (NaHCO₃)Mild Inorganic~10.3RecommendedA mild base suitable for controlled neutralization.
Triethylamine (Et₃N or TEA)Organic Amine~10.7RecommendedA common and effective base for in situ neutralizations; use at low temperatures.[4]
Diisopropylethylamine (DIPEA)Hindered Organic Amine~10.7Highly Recommended A non-nucleophilic base that minimizes the risk of side reactions.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Non-nucleophilic Amidine~13.5Use with cautionA very strong, non-nucleophilic base; may be too harsh for sensitive substrates.

Experimental Protocols

Protocol 1: Neutralization of this compound with Potassium Carbonate

This protocol describes the generation of a solution of free azetidine in an organic solvent using a mild inorganic base.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Anhydrous organic solvent (e.g., dichloromethane (B109758) (DCM) or toluene)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in deionized water to make a concentrated aqueous solution.

  • In a separate flask, prepare a saturated aqueous solution of potassium carbonate.

  • Cool the this compound solution to 0 °C in an ice bath with stirring.

  • Slowly add the saturated potassium carbonate solution dropwise to the stirred this compound solution. Monitor the pH of the solution with pH paper; continue adding the base until the solution is basic (pH > 10).

  • Extract the aqueous layer with the chosen anhydrous organic solvent (e.g., 3 x 50 mL of DCM for a 10g scale reaction).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent. The resulting solution contains free azetidine and should be used immediately in the subsequent reaction step.

Protocol 2: In Situ Neutralization of this compound with Triethylamine

This protocol is suitable for reactions where the free azetidine is generated and consumed in the same pot.

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous reaction solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (DCM), or acetonitrile)

  • Substrate for the subsequent reaction

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath or other cooling system

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0-1.2 eq) and the anhydrous reaction solvent.

  • If the substrate for the subsequent reaction is stable to the base, it can be added at this stage.

  • Cool the suspension to the desired reaction temperature (typically 0 °C or lower).

  • Slowly add triethylamine (1.1-1.5 eq) dropwise to the stirred suspension via syringe.

  • Allow the mixture to stir for a short period (e.g., 15-30 minutes) to ensure complete neutralization.

  • Proceed with the addition of the next reagent or the subsequent steps of your reaction protocol.

Visualizations

experimental_workflow Workflow for Handling this compound cluster_neutralization Neutralization of Azetidine HCl cluster_mild_base Mild Base cluster_organic_base Organic Base cluster_strong_base Strong Base cluster_reaction Subsequent Reaction cluster_outcome Potential Outcomes azetidine_hcl This compound base_selection Select Appropriate Base azetidine_hcl->base_selection mild_base e.g., K₂CO₃, NaHCO₃ base_selection->mild_base Recommended for isolation organic_base e.g., Et₃N, DIPEA base_selection->organic_base Recommended for in situ use strong_base e.g., KOH, NaOH base_selection->strong_base Use with immediate distillation free_azetidine Free Azetidine mild_base->free_azetidine organic_base->free_azetidine strong_base->free_azetidine reaction Reaction with Electrophile free_azetidine->reaction ring_opened Ring-Opened/Polymerized Products free_azetidine->ring_opened If not used immediately or with strong base desired_product Desired Azetidine Product reaction->desired_product

Caption: A logical workflow for the safe handling and use of this compound.

signaling_pathway Degradation Pathway of Azetidine under Basic Conditions Azetidine_HCl Azetidine Hydrochloride Free_Azetidine Free Azetidine Azetidine_HCl->Free_Azetidine + B: - BH⁺Cl⁻ Base Base (B:) Azetidinium_Ion Azetidinium Ion Free_Azetidine->Azetidinium_Ion + H⁺ (from trace acid or another Azetidine HCl) Dimer Dimer Free_Azetidine->Dimer Nucleophilic attack on Azetidinium Ion Polymer Poly(trimethylenimine) Dimer->Polymer Propagation

Caption: The base-catalyzed polymerization pathway of azetidine.

References

Technical Support Center: Stability of Azetidine Hydrochloride in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azetidine (B1206935) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of azetidine hydrochloride in various solvent systems. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound stems from the strained four-membered azetidine ring. This ring is susceptible to cleavage, particularly under acidic conditions. The nitrogen atom's basicity makes it prone to protonation, which can facilitate nucleophilic attack and subsequent ring-opening.

Q2: In which types of solvents is this compound soluble and generally more stable?

A2: this compound is a white to off-white crystalline solid that is soluble in water and polar organic solvents.[1] Generally, it is recommended to prepare stock solutions in high-purity water or polar aprotic solvents like DMSO or ethanol. For aqueous-based biological assays, sterile, cell culture-grade water is the preferred solvent.[2] Stability is generally better at a neutral pH, as strongly acidic conditions can promote degradation.[2]

Q3: My aqueous solution of this compound is slightly acidic. Is this normal?

A3: Yes, it is normal for aqueous solutions of hydrochloride salts of amines to be slightly acidic due to the hydrolysis of the corresponding cation.[2] The impact on your experiment will depend on the pH sensitivity of your assay. For pH-sensitive applications, consider using a suitable buffer to adjust the pH of the final working solution. However, be aware that changing the pH can also affect the compound's solubility.[2]

Q4: I observed a precipitate after diluting my this compound stock solution in a neutral or basic buffer. What is the cause and how can I prevent it?

A4: This precipitation is likely due to the pH-dependent solubility of the amine hydrochloride.[2] As the pH increases, the equilibrium shifts from the more soluble hydrochloride salt to the less soluble free base form, causing it to precipitate out of solution.[2] To prevent this, you can try diluting the stock solution in a slightly acidic buffer or increasing the final dilution volume to keep the concentration well below its solubility limit at the new pH.[2]

Q5: What are the recommended storage conditions for this compound solutions?

A5: For optimal stability, this compound solutions should be stored at -20°C in tightly sealed containers, protected from moisture.[2] For long-term storage, it is advisable to aliquot the solid compound or stock solutions to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound does not fully dissolve. The concentration exceeds the solubility limit in the chosen solvent.Reduce the target concentration of the solution. For aqueous solutions, ensure the concentration is appropriate for the pH.
The quality of the solvent is poor.Use high-purity, deionized, or HPLC-grade solvents.
Precipitation occurs upon storage. The solution is supersaturated or has become contaminated.Prepare a fresh solution at a slightly lower concentration and ensure the storage container is clean and properly sealed.
The pH of the solution has changed.Check the pH of the solution and adjust if necessary, keeping the pH-solubility profile in mind.
Loss of biological activity or appearance of unknown peaks in chromatography. The compound has degraded due to hydrolysis, oxidation, or photolysis.Prepare fresh solutions for each experiment. Conduct forced degradation studies to identify potential degradants and establish a stability-indicating analytical method.[2]
The solution was exposed to harsh conditions (e.g., strong acids, bases, or oxidizing agents).Handle the compound and its solutions according to recommended safety and handling procedures. Avoid exposure to incompatible materials.

Data Presentation

Table 1: Forced Degradation Study of this compound

Stress Condition Solvent System Temperature (°C) Duration (hours) Initial Concentration (mg/mL) % Degradation Degradation Products (if identified)
Acid Hydrolysis (0.1 M HCl)Water60241.0
Base Hydrolysis (0.1 M NaOH)Water60241.0
Oxidation (3% H₂O₂)WaterRoom Temp241.0
ThermalSolid State8048N/A
Photolytic (ICH Q1B)Water/MethanolRoom TempAs per ICH Q1B1.0

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol provides a framework for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).[2]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.[2]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.[2]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a specified time.[2]

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C), protected from light, for a specified time.[2]

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.[2]

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., HPLC with a photodiode array detector). Compare the chromatograms to identify and quantify any degradation products.[2]

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 reverse-phase column is a common starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B and gradually increase it to elute the parent compound and any potential degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determine the optimal wavelength for detection by performing a UV scan of this compound.

  • Column Temperature: Maintain a constant temperature, for example, 30 °C.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (60°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC Method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare to Unstressed Control analyze->compare

Caption: Workflow for a forced degradation study of this compound.

G AzetidineHCl This compound ProtonatedAzetidine Protonated Azetidine AzetidineHCl->ProtonatedAzetidine Acidic Conditions (H+) RingOpenedProduct Ring-Opened Product (e.g., Amino Alcohol) ProtonatedAzetidine->RingOpenedProduct Nucleophilic Attack (e.g., H₂O)

Caption: Hypothetical degradation pathway of this compound under acidic conditions.

References

common side reactions in the synthesis of azetidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azetidine (B1206935) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to azetidines?

A1: The primary methods for constructing the azetidine ring include:

  • Intramolecular Cyclization: This is the most prevalent approach, typically involving the cyclization of a γ-amino alcohol, γ-haloamine, or a derivative with a good leaving group at the γ-position. The nitrogen atom acts as an internal nucleophile to form the four-membered ring.[1]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This photochemical or catalyst-mediated reaction involves the cycloaddition of an imine and an alkene to form the azetidine ring.[1]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene (B1212753) group to afford the corresponding azetidine.

  • Ring Expansion of Aziridines: Various methods exist to expand a three-membered aziridine (B145994) ring into a four-membered azetidine ring.[2]

  • Palladium-Catalyzed Intramolecular C-H Amination: This modern technique allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate.[1]

Q2: I am observing a significant amount of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. Why is this happening and how can I prevent it?

A2: The formation of a pyrrolidine (B122466) byproduct is a common side reaction, especially during the intramolecular cyclization of substrates like cis-3,4-epoxy amines. This occurs due to a competitive 5-endo-tet cyclization pathway, which forms the thermodynamically more stable five-membered pyrrolidine ring, versus the desired 4-exo-tet cyclization that yields the azetidine.[3]

To favor the formation of the azetidine, consider the following:

  • Catalyst Selection: The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), has been shown to significantly favor the 4-exo-tet cyclization, leading to higher yields of the desired azetidine.[3][4]

  • Solvent Choice: The reaction solvent can influence the selectivity. For La(OTf)₃-catalyzed reactions, 1,2-dichloroethane (B1671644) (DCE) has been found to be an effective solvent.[3]

  • Substrate Geometry: The stereochemistry of the starting material can play a crucial role. For example, in the aminolysis of epoxy amines, cis-isomers tend to favor azetidine formation, while trans-isomers can preferentially form pyrrolidines.[3]

Q3: My azetidine product seems to be decomposing during purification on a silica (B1680970) gel column. What is the cause and how can I prevent this?

A3: The inherent ring strain of azetidines makes them susceptible to ring-opening under acidic conditions. Standard silica gel is slightly acidic and can catalyze the degradation of sensitive azetidine derivatives.[5]

To mitigate this issue, you can:

  • Use Neutralized Silica Gel: Prepare a slurry of silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.1-1%), to neutralize the acidic sites on the silica.[5]

  • Use an Alternative Stationary Phase: Basic or neutral alumina (B75360) can be a good alternative to silica gel for the chromatography of acid-sensitive compounds.[5]

  • Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.

Troubleshooting Guides

Issue 1: Low or No Yield in Intramolecular Cyclization

Symptoms:

  • Low isolated yield of the desired azetidine.

  • Presence of starting material even after prolonged reaction times.

  • Formation of oligomeric or polymeric byproducts.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Leaving Group Ensure a sufficiently reactive leaving group is used (e.g., tosylate, mesylate, or iodide). If using a halide, consider an in situ Finkelstein reaction to generate the more reactive iodide.
Intermolecular Side Reactions Use high dilution conditions (e.g., slow addition of the substrate to the reaction mixture) to favor the intramolecular cyclization over intermolecular polymerization.
Incorrect Base For the cyclization of γ-haloamines, a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often required to deprotonate the amine without competing in the nucleophilic substitution.[2]
Steric Hindrance If the substrate is sterically hindered, harsher reaction conditions (e.g., higher temperature) may be necessary. However, be mindful of potential side reactions like elimination.
Issue 2: Ring-Opening During N-Protecting Group Removal

Symptoms:

  • Formation of ring-opened byproducts during the deprotection of N-Boc or N-Cbz groups.

  • Low yield of the desired N-unprotected azetidine.

Potential Causes and Solutions:

Protecting Group Problematic Condition Recommended Mild Deprotection Protocol
N-Boc Strong acids (e.g., neat TFA)Method 1: TFA in DCM at 0 °C: Dissolve the N-Boc azetidine in dichloromethane (B109758) (DCM) and cool to 0 °C. Slowly add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-30% v/v). Monitor the reaction closely by TLC or LC-MS and quench with a saturated aqueous solution of sodium bicarbonate upon completion.[6]
N-Benzyl (N-Bn) Standard catalytic hydrogenation (H₂, Pd/C)Method 2: Catalytic Transfer Hydrogenation: Use a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst. This method often provides milder conditions and can prevent ring cleavage.[2]
Issue 3: Stereocontrol Issues in Staudinger Synthesis of β-Lactams

Symptoms:

  • Formation of a mixture of cis and trans diastereomers.

  • Low diastereoselectivity.

Potential Causes and Solutions:

The stereochemical outcome of the Staudinger reaction is influenced by the electronic properties of both the ketene (B1206846) and the imine, which affect the rate of ring closure of the zwitterionic intermediate versus its isomerization.[7]

Factor Effect on Stereoselectivity Recommendation
Ketene Substituents Electron-donating groups on the ketene accelerate the direct ring closure, favoring the cis-β-lactam. Electron-withdrawing groups slow down the ring closure, allowing for isomerization and favoring the trans-β-lactam.[7][8]To obtain the cis product, use a ketene with an electron-donating substituent. For the trans product, use a ketene with an electron-withdrawing group.[7]
Imine Substituents Electron-withdrawing groups on the imine favor the cis-β-lactam, while electron-donating groups favor the trans-β-lactam.[7]Modify the electronic nature of the imine substituent to steer the reaction towards the desired diastereomer.
Imine Geometry In general, (E)-imines tend to form cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[8]Control the geometry of the starting imine if possible.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts in the Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

Catalyst Solvent Time (h) Yield (%) Azetidine:Pyrrolidine Ratio
La(OTf)₃DCE2.581>20:1
Yb(OTf)₃DCE658>20:1
Sc(OTf)₃DCE4.562>20:1
TfOHDCE610-
NoneDCE24Complex Mixture-
Data adapted from a study on the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.[3]

Table 2: Influence of Leaving Group on Azetidine Formation via Intramolecular Cyclization

Leaving Group Reaction Conditions Yield (%)
-OTsK₂CO₃, DMF, 80 °C85
-OMsK₂CO₃, DMF, 80 °C82
-BrK₂CO₃, DMF, 80 °C75
-ClK₂CO₃, DMF, 80 °C60
Illustrative data based on general principles of leaving group ability.

Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Synthesis of a 3-Hydroxyazetidine

This protocol describes the intramolecular aminolysis of a cis-3,4-epoxy amine to favor the formation of the azetidine product.

Materials:

  • cis-3,4-epoxy amine

  • Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 mmol) in anhydrous DCE (10 mL) under an inert atmosphere, add La(OTf)₃ (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to reflux (approximately 83 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on neutralized silica gel.

Protocol 2: Preparation and Use of Neutralized Silica Gel

This protocol details the preparation of neutralized silica gel for the purification of acid-sensitive azetidines.

Materials:

  • Silica gel for flash chromatography

  • Eluent (e.g., hexane/ethyl acetate (B1210297) mixture)

  • Triethylamine (Et₃N)

Procedure:

  • Prepare the desired eluent for column chromatography.

  • Add triethylamine to the eluent to a final concentration of 0.1-1% (v/v).

  • In a beaker, create a slurry of the silica gel in the triethylamine-containing eluent.

  • Gently stir the slurry for 5-10 minutes to ensure thorough neutralization of the silica surface.

  • Pack the column with the neutralized silica gel slurry as you would for standard flash chromatography.

  • Proceed with the purification of your crude azetidine product.

Protocol 3: N-Benzyl Deprotection via Catalytic Transfer Hydrogenation

This protocol provides a mild alternative to standard hydrogenation for the removal of an N-benzyl group, minimizing the risk of ring-opening.[2]

Materials:

  • N-benzyl protected azetidine

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (B129727) (MeOH), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a stirred suspension of the N-benzyl-protected azetidine (1.0 mmol) and 10% Pd/C (10 mol%) in anhydrous methanol (10 mL) under an inert atmosphere, add anhydrous ammonium formate (5.0 mmol, 5 equivalents) in one portion.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product as needed, for example, by recrystallization or chromatography on neutralized silica gel.

Visualizations

G cluster_synthesis Azetidine Synthesis Pathways cluster_side_reactions Common Side Reactions Intramolecular Cyclization Intramolecular Cyclization Pyrrolidine Formation Pyrrolidine Formation Intramolecular Cyclization->Pyrrolidine Formation 5-endo-tet Dimerization/Polymerization Dimerization/Polymerization Intramolecular Cyclization->Dimerization/Polymerization intermolecular Azetidine Product Azetidine Product Intramolecular Cyclization->Azetidine Product 4-exo-tet Aza Paterno-Buchi Aza Paterno-Buchi beta-Lactam Reduction beta-Lactam Reduction Ring Opening Ring Opening beta-Lactam Reduction->Ring Opening Aziridine Ring Expansion Aziridine Ring Expansion Stereoisomer Formation Stereoisomer Formation Purification Purification Azetidine Product->Purification Purification->Ring Opening acidic silica

Overview of azetidine synthesis and common side reactions.

G Start Start Low Yield Low Yield Start->Low Yield Check Leaving Group Check Leaving Group Low Yield->Check Leaving Group High Dilution High Dilution Check Leaving Group->High Dilution LG is good Improve LG Improve LG Check Leaving Group->Improve LG LG is poor Change Base Change Base High Dilution->Change Base Optimize Temperature Optimize Temperature Change Base->Optimize Temperature Successful Synthesis Successful Synthesis Optimize Temperature->Successful Synthesis Improve LG->High Dilution

Troubleshooting workflow for low yield in intramolecular cyclization.

G cluster_pathways Intramolecular Aminolysis cis_epoxy_amine cis-3,4-Epoxy Amine 4_exo_tet 4-exo-tet Cyclization cis_epoxy_amine->4_exo_tet Favored with La(OTf)₃ 5_endo_tet 5-endo-tet Cyclization cis_epoxy_amine->5_endo_tet Competitive pathway azetidine Azetidine Product 4_exo_tet->azetidine pyrrolidine Pyrrolidine Byproduct 5_endo_tet->pyrrolidine

Competing pathways in the cyclization of cis-3,4-epoxy amines.

References

Technical Support Center: Palladium-Catalyzed Amination of Azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed amination of azetidine (B1206935), a critical transformation in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed amination of azetidine is resulting in low to no yield. What are the primary causes?

A1: Low or no yield in the Buchwald-Hartwig amination of azetidine can be attributed to several factors:

  • Catalyst Deactivation: The nitrogen atom of the azetidine ring can coordinate to the palladium catalyst, leading to deactivation and low reaction yields.[1][2] The use of a protecting group on the azetidine nitrogen, such as a Boc group, can prevent this coordination.

  • Suboptimal Ligand Choice: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. Sterically hindered and electron-rich biaryl phosphine (B1218219) ligands are often effective in promoting catalytic activity.[1][3]

  • Incorrect Base Selection: The strength and solubility of the base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be necessary for substrates with base-sensitive functional groups.[1]

  • Poor Reagent Purity or Reaction Setup: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture. Impure reagents, improperly dried solvents, or a non-inert atmosphere can deactivate the catalyst.[1][2]

  • Inadequate Temperature: These reactions typically require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.[1]

Q2: I am observing the formation of side products. What are the common side reactions and how can I minimize them?

A2: Common side reactions in the palladium-catalyzed amination of azetidine include:

  • Hydrodehalogenation of the Aryl Halide: This results in the formation of an arene byproduct instead of the desired N-aryl azetidine. This can be more prevalent with primary amines.

  • Homocoupling of the Aryl Halide: This leads to the formation of biaryl impurities.

  • Ring-Opening of the Azetidine: While less common under typical Buchwald-Hartwig conditions, the strained azetidine ring can be susceptible to opening under certain conditions, particularly in the presence of strong acids or nucleophiles.

  • Formation of Pyrrolidine (B122466): In intramolecular C-H amination reactions to form azetidines, the formation of the more thermodynamically stable five-membered pyrrolidine ring can be a competing pathway.

To minimize side reactions, it is crucial to optimize the reaction conditions, including the choice of ligand, base, solvent, and temperature.

Q3: How do I select the optimal palladium precursor, ligand, and base for my specific substrates?

A3: The optimal combination of catalyst, ligand, and base is highly substrate-dependent. A screening approach is often the most effective way to identify the ideal conditions.

  • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Pre-catalysts, where the ligand is already coordinated to the palladium, can also be highly effective.

  • Ligand: For the amination of azetidine, sterically bulky and electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often good starting points.

  • Base: Start with a common base like NaOtBu. If your substrate is base-sensitive, consider weaker bases like Cs₂CO₃ or K₃PO₄. The solubility of the base in the chosen solvent is also an important factor.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Visual Observation:

  • No color change in the reaction mixture, which typically turns yellow to reddish-brown.[2]

  • Starting materials remain largely unconsumed as monitored by TLC or LC-MS.

Potential Causes & Solutions:

CauseRecommended Action
Catalyst Poisoning by Azetidine Nitrogen If using an unprotected azetidine, consider protecting the nitrogen with a suitable group (e.g., Boc) to prevent coordination with the palladium catalyst.
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have been stored properly. Consider using a pre-catalyst for more reliable activation.
Inadequate Inert Atmosphere Thoroughly degas the solvent and use Schlenk techniques or a glovebox to exclude oxygen.
Impure Reagents or Solvent Use freshly purified reagents and anhydrous solvents.
Suboptimal Reaction Conditions Systematically screen different ligands, bases, solvents, and temperatures.
Problem 2: Reaction Stalls or Incomplete Conversion

Visual Observation:

  • Initial product formation is observed, but the reaction does not proceed to completion.

  • Formation of palladium black, a fine black precipitate, indicates catalyst decomposition.[2]

Potential Causes & Solutions:

CauseRecommended Action
Catalyst Decomposition Lower the reaction temperature. Consider using a more thermally stable ligand or pre-catalyst.
Reagent Insolubility Try a different solvent to ensure all components are fully dissolved. Toluene and dioxane are common choices.[2]
Product Inhibition In some cases, the product can inhibit the catalyst. A change in ligand or reaction conditions may be necessary.

Data Presentation

Table 1: Effect of Ligand and Base on the N-Arylation of Azetidine with 4-Bromotoluene *

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001292
2Pd₂(dba)₃ (1)SPhos (2)NaOtBu (1.2)Toluene1001285
3Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.2)Toluene1001288
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Dioxane1102475
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (1.5)Dioxane1102468

*This is representative data to illustrate an optimization workflow and is compiled from general knowledge of Buchwald-Hartwig aminations.

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of Azetidine
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.2 mmol) and the azetidine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Azetidine Amination start Low or No Product Formation check_catalyst Is the catalyst system (Pd source + ligand) appropriate? start->check_catalyst screen_ligands Screen different ligands (e.g., XPhos, SPhos, RuPhos) check_catalyst->screen_ligands No check_base Is the base appropriate? check_catalyst->check_base Yes screen_ligands->check_base screen_bases Screen different bases (e.g., NaOtBu, Cs2CO3, K3PO4) check_base->screen_bases No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes screen_bases->check_conditions optimize_temp Optimize temperature (e.g., 80-110 °C) check_conditions->optimize_temp No check_reagents Are reagents and solvent pure and dry? check_conditions->check_reagents Yes optimize_temp->check_reagents purify_reagents Purify reagents and use anhydrous solvent check_reagents->purify_reagents No check_atmosphere Is the reaction under a strict inert atmosphere? check_reagents->check_atmosphere Yes purify_reagents->check_atmosphere improve_inertness Improve degassing and use Schlenk/glovebox techniques check_atmosphere->improve_inertness No success Successful Reaction check_atmosphere->success Yes improve_inertness->success

Caption: A step-by-step workflow for troubleshooting low yields.

Reaction_Stall_Workflow Troubleshooting Reaction Stalls start Reaction Stalls / Incomplete Conversion check_pd_black Is Palladium Black observed? start->check_pd_black lower_temp Lower reaction temperature Use more stable pre-catalyst check_pd_black->lower_temp Yes check_solubility Are all reagents fully dissolved? check_pd_black->check_solubility No success Reaction Goes to Completion lower_temp->success change_solvent Try a different solvent (e.g., Dioxane, Toluene) check_solubility->change_solvent No consider_inhibition Consider product inhibition check_solubility->consider_inhibition Yes change_solvent->success modify_ligand Change ligand to alter electronics/sterics consider_inhibition->modify_ligand modify_ligand->success

Caption: Troubleshooting guide for stalled or incomplete reactions.

References

Technical Support Center: Regioselectivity in Substituted Azetidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with substituted azetidines. The focus is on improving the regioselectivity of their reactions, a critical aspect for the successful synthesis of target molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving substituted azetidines, offering potential causes and actionable troubleshooting steps.

Problem 1: Poor Regioselectivity in Nucleophilic Ring-Opening of 2-Substituted Azetidines

Scenario: You are performing a nucleophilic ring-opening of a 2-alkylazetidine and obtaining a mixture of products resulting from nucleophilic attack at both the C2 and C4 positions.

Possible Causes:

  • Steric Hindrance: The nucleophile and the substituent at the 2-position are of comparable steric bulk, leading to competitive attack at the less hindered C4 position.

  • Electronic Effects: The electronic nature of the N-substituent might not sufficiently activate the C2-N bond towards cleavage.

  • Reaction Conditions: The solvent or temperature may not be optimal to favor one pathway over the other.

Troubleshooting Steps:

  • Modify the Nucleophile:

    • If attack at C2 is desired, consider using a less sterically demanding nucleophile.

    • To favor attack at C4, employ a bulkier nucleophile. Strong, sterically hindered nucleophiles often preferentially attack the less substituted carbon adjacent to the nitrogen.[1][2]

  • Alter the N-Substituent:

    • Activating the azetidine (B1206935) by converting it to an azetidinium salt can enhance the influence of electronic effects, often directing the nucleophile to the more substituted carbon.[1][2]

    • The use of electron-withdrawing N-substituents (e.g., tosyl) can influence the regioselectivity of the ring opening.

  • Optimize Reaction Conditions:

    • Solvent: Screen a range of solvents with varying polarities. The solvent can influence the stability of the transition states leading to the different regioisomers.

    • Temperature: Lowering the reaction temperature can often increase the selectivity for the kinetically favored product.[3]

    • Lewis Acid Catalysis: The addition of a Lewis acid can activate the azetidine ring and significantly improve regioselectivity.[1][2][4][5] Cooperative Brønsted/Lewis acid catalysis has been shown to provide complete regioselectivity in some cases.[4][5]

Problem 2: Unexpected Regioselectivity with 2-Aryl or 2-Unsaturated Azetidines

Scenario: During the ring-opening of an azetidine with a 2-aryl, 2-alkenyl, or other unsaturated substituent, you observe exclusive or predominant cleavage of the C2-N bond, even with sterically hindered nucleophiles.

Cause:

  • Electronic Stabilization: Unsaturated groups such as aryl, 1-alkenyl, cyano, carboxylate, and carboxamide at the 2-position can stabilize the transition state or intermediate formed during C2-N bond cleavage through conjugation.[1][2] This electronic effect often overrides steric considerations, directing the nucleophilic attack to the carbon adjacent to the unsaturated group.[1][2]

Troubleshooting Steps:

  • This outcome is often electronically controlled and difficult to reverse. If the alternative regioisomer is desired, a different synthetic strategy for the azetidine or a different type of reaction may be necessary.

  • Consider if the observed product can be utilized in your synthetic scheme. The predictable regioselectivity in these cases can be a powerful synthetic tool.

Frequently Asked Questions (FAQs)

Q1: How do electronic effects of substituents influence the regioselectivity of azetidine ring-opening?

A1: Electronic effects play a crucial role in determining the regioselectivity of azetidine ring-opening reactions, especially when the ring is activated by a Lewis acid or as an azetidinium salt.[1][2]

  • Electron-withdrawing groups on the nitrogen (e.g., sulfonyl groups) make the ring more susceptible to nucleophilic attack.

  • Unsaturated substituents at the C2 position (e.g., aryl, vinyl, cyano) stabilize the partial positive charge that develops at the C2 carbon during the transition state of C2-N bond cleavage. This makes the C2 position more electrophilic and prone to nucleophilic attack.[1][2]

Q2: What is the role of Lewis acids in controlling regioselectivity?

A2: Lewis acids coordinate to the nitrogen atom of the azetidine ring, which activates the ring towards nucleophilic attack. This activation enhances the influence of electronic factors on the regioselectivity.[1][2] In some systems, cooperative Brønsted/Lewis acid catalysis can achieve complete regioselectivity for the synthesis of γ,γ-substituted amines from azetidines using organotrifluoroborate salts.[4][5]

Q3: Can steric hindrance be used to control regioselectivity?

A3: Yes, steric hindrance is a significant factor. In the absence of strong electronic directing groups, the regioselectivity can often be controlled by sterics.[1][2]

  • Sterically bulky nucleophiles will preferentially attack the less substituted carbon adjacent to the nitrogen atom.[1][2]

  • Substituents on the azetidine ring can sterically shield one of the adjacent carbons, directing the nucleophile to the more accessible site.

Q4: Are there general rules for predicting the regioselectivity of azetidine reactions?

A4: While not absolute, some general guidelines can be followed:

  • Electronic Control: In azetidines with unsaturated substituents at C2 (aryl, alkenyl, etc.), nucleophilic attack will almost always occur at the C2 position due to electronic stabilization.[1][2]

  • Steric Control: For 2-alkyl substituted azetidines, sterically bulky nucleophiles will favor attack at the C4 position.[1][2]

  • Activation is Key: Azetidines are relatively stable and often require activation (e.g., with a Lewis acid or by forming an azetidinium salt) for ring-opening to occur.[1][2] This activation makes the reaction more sensitive to electronic effects.

Data Presentation

Table 1: Influence of Nucleophile and N-Substituent on the Regioselectivity of Azetidine Ring-Opening

2-SubstituentN-SubstituentNucleophileMajor ProductReference
AlkylTosylSmall (e.g., N3-)Attack at C2[6]
AlkylTosylBulky (e.g., t-BuO-)Attack at C4[1]
ArylTosylVariousAttack at C2[1][7]
AlkenylBocOrganocuprateAttack at C2-

Note: This table is a generalized representation based on trends reported in the literature. Specific outcomes can vary depending on the exact substrates and reaction conditions.

Experimental Protocols

Key Experiment: Lewis Acid-Catalyzed Ring Opening of a 2-Aryl-N-Tosylazetidine with an Organotrifluoroborate

This protocol is based on the work of May and co-workers on the cooperative Brønsted/Lewis acid-catalyzed opening of azetidines.[4][5]

Reactants:

Procedure:

  • To a clean, dry reaction vessel, add the 2-aryl-N-tosylazetidine, organotrifluoroborate salt, lithium perchlorate, and tetrabutylammonium hydrogen sulfate.

  • Add the solvent and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Rationale: The combination of LiClO₄ and (n-Bu)₄NHSO₄ is proposed to generate LiHSO₄ in situ, which acts as a Brønsted/Lewis acid catalyst to activate the azetidine ring towards nucleophilic attack by the organotrifluoroborate, leading to a highly regioselective C-C bond formation.[8]

Visualizations

regioselectivity_factors cluster_azetidine Substituted Azetidine cluster_factors Controlling Factors cluster_outcome Regioselective Outcome Azetidine R-Azetidine-N-PG Electronic Electronic Effects (e.g., 2-Aryl, 2-Vinyl) Steric Steric Hindrance (Bulky R or Nu) Catalyst Catalyst (Lewis/Brønsted Acid) C2_Attack Attack at C2 Electronic->C2_Attack Favors C4_Attack Attack at C4 Steric->C4_Attack Favors Catalyst->C2_Attack Often Enhances Electronic Control Catalyst->C4_Attack Can Enhance Steric Control experimental_workflow Start Start: Poor Regioselectivity Check_Substrate Analyze Substrate: 2-Alkyl or 2-Aryl/Unsaturated? Start->Check_Substrate Aryl_Path 2-Aryl/Unsaturated: Regioselectivity is Electronically Controlled Check_Substrate->Aryl_Path Aryl Alkyl_Path 2-Alkyl Check_Substrate->Alkyl_Path Alkyl End End: Improved Regioselectivity Aryl_Path->End Predictable Outcome Modify_Nu Modify Nucleophile (Steric Bulk) Alkyl_Path->Modify_Nu Optimize_Conditions Optimize Conditions (Solvent, Temp.) Modify_Nu->Optimize_Conditions Add_Catalyst Add Lewis/Brønsted Acid Catalyst Optimize_Conditions->Add_Catalyst Add_Catalyst->End

References

Technical Support Center: Managing the Hygroscopic Nature of Azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with azetidine (B1206935) hydrochloride. It provides essential guidance on handling, storage, and troubleshooting common issues related to its hygroscopic properties to ensure experimental accuracy and reagent integrity.

Frequently Asked Questions (FAQs)

Q1: What does it mean that azetidine hydrochloride is hygroscopic?

A1: The term "hygroscopic" indicates that this compound has a strong tendency to attract and absorb moisture from the surrounding atmosphere.[1][2] This can lead to physical changes, such as clumping or caking, and chemical degradation, which can compromise the quality and reactivity of the compound.[1][2][3]

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its stability and prevent moisture absorption, this compound should be stored in a cool, dry place.[1][4] The recommended storage temperature is between 2-8°C.[5][6] It is crucial to keep the container tightly sealed and, for long-term storage, an inert atmosphere, such as argon or nitrogen, is recommended.[3][4]

Q3: How quickly does this compound absorb water?

Q4: Can I use this compound that has clumped together?

A4: Clumping is a sign of moisture absorption.[1] While you can sometimes break up clumps with a spatula, the presence of moisture may have already compromised the compound's integrity and could negatively impact your experiment.[1] It is highly recommended to dry the material before use or, for critical applications, use a fresh, unopened container.

Q5: What are the potential consequences of using "wet" this compound in a reaction?

A5: Using this compound with a high moisture content can lead to several issues, including:

  • Inaccurate Stoichiometry: The measured weight will not be the true weight of the reagent, leading to incorrect molar calculations.

  • Reduced Reaction Yields: Water can react with sensitive reagents or catalysts in your reaction mixture.

  • Side Reactions: The presence of water can promote unwanted side reactions or decomposition of the starting material or product.[3]

  • Inconsistent Results: Variability in the moisture content between batches will lead to poor reproducibility of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: My this compound appears clumpy or "wet" upon opening a new container.

Possible Cause Troubleshooting Steps
Improper sealing during shipping or previous storage.1. Do not use the reagent for moisture-sensitive reactions. 2. Dry a small amount of the material under high vacuum for several hours.[9] 3. Determine the water content using Karl Fischer titration to assess the effectiveness of drying.[10] 4. If the issue persists or for critical applications, contact the supplier for a replacement.

Problem 2: I am observing inconsistent or lower-than-expected yields in my reactions.

Possible Cause Troubleshooting Steps
The this compound has absorbed moisture, leading to inaccurate weighing and the introduction of water into the reaction.1. Review your handling and weighing procedures to minimize air exposure.[1] 2. Use a glove box or glove bag for weighing and dispensing the reagent.[11] 3. Alternatively, use the "weighing by difference" technique. 4. Dry the this compound under vacuum before use.[9] 5. Confirm the moisture content of your reagent lot via Karl Fischer titration.[10]

Problem 3: The this compound is difficult to dissolve in my anhydrous solvent.

Possible Cause Troubleshooting Steps
The compound may have degraded due to moisture-induced chemical reactions.[12]1. Ensure your solvent is truly anhydrous. 2. Gently warm and sonicate the solution to aid dissolution, while monitoring for any signs of further degradation.[12] 3. If dissolution remains a problem, it is highly recommended to dry the compound before use or open a new bottle.[12]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C[5][6]Reduces the rate of potential degradation.[3]
Atmosphere Inert Gas (Argon/Nitrogen)[3][4]Prevents exposure to atmospheric moisture and oxygen.
Container Tightly Sealed, Airtight[1][4]Minimizes moisture ingress from the ambient environment.
Location Cool, Dry, Well-Ventilated Area[4][13]General best practice for chemical storage.

Table 2: General Impact of Relative Humidity on Hygroscopic Solids

Relative Humidity (RH)Expected Impact on this compoundRecommended Action
Low (<40% RH) Minimal moisture absorption if exposure is brief.Standard rapid handling procedures are likely sufficient.
Moderate (40-60% RH) Increased rate of moisture absorption.Minimize exposure time; use of a glove box is recommended.[11]
High (>60% RH) Rapid moisture absorption, leading to clumping and potential deliquescence.[8]Handling in ambient conditions is strongly discouraged. A glove box or other controlled atmosphere is necessary.[11]

Experimental Protocols

Protocol 1: Weighing this compound using "Weighing by Difference"

This method is suitable when a glove box is not available and is used to accurately determine the amount of hygroscopic material transferred.

  • Preparation: Place the sealed container of this compound and a clean, dry reaction flask with a stopper in a desiccator to equilibrate.

  • Initial Weighing: Place the sealed container of this compound on an analytical balance and record the mass to four decimal places.

  • Transfer: Quickly open the container, transfer an approximate amount of the solid to the reaction flask, and immediately reseal the container.

  • Final Weighing: Place the resealed container back on the same analytical balance and record the new, lower mass.

  • Calculation: The difference between the initial and final mass is the exact amount of this compound transferred to the reaction flask.

Protocol 2: Moisture Content Determination by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in this compound.[10][14]

  • Apparatus: Use a calibrated Karl Fischer titrator (volumetric or coulometric).

  • Solvent Preparation: Add an appropriate volume of anhydrous methanol (B129727) or a specialized Karl Fischer solvent to the titration vessel.

  • Solvent Titration: Titrate the solvent with the Karl Fischer reagent until the endpoint is reached to neutralize any residual water.

  • Sample Introduction: Quickly and accurately weigh a sample of this compound (typically 50-100 mg) and add it to the titration vessel. For accuracy, use the "weighing by difference" method.

  • Sample Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent and stop at the electrometric endpoint.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the volume of titrant consumed and the sample weight.

Visualizations

experimental_workflow Workflow for Handling Hygroscopic this compound cluster_prep Preparation cluster_weighing Weighing cluster_reaction Reaction Setup start Start storage Remove from 2-8°C Storage start->storage desiccator Equilibrate in Desiccator storage->desiccator weigh_decision Glove Box Available? desiccator->weigh_decision weigh_glovebox Weigh in Glove Box weigh_decision->weigh_glovebox Yes weigh_difference Weigh by Difference weigh_decision->weigh_difference No transfer Transfer to Reaction Flask weigh_glovebox->transfer weigh_difference->transfer dissolve Dissolve in Anhydrous Solvent transfer->dissolve end Proceed with Reaction dissolve->end

Caption: A flowchart illustrating the recommended workflow for handling this compound.

troubleshooting_yield Troubleshooting Low Reaction Yield cluster_yes Moisture Suspected cluster_no Other Factors start Low or Inconsistent Yield Observed check_reagent Check Azetidine HCl Appearance start->check_reagent is_clumped Is it Clumped or Caked? check_reagent->is_clumped karl_fischer Perform Karl Fischer Titration is_clumped->karl_fischer Yes check_other Investigate Other Reagents, Solvents, and Conditions is_clumped->check_other No dry_reagent Dry Reagent Under Vacuum karl_fischer->dry_reagent reweigh Re-weigh Using Proper Technique dry_reagent->reweigh solution Repeat Reaction reweigh->solution check_other->solution

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Alternative Protecting Groups for Azetidine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for azetidine (B1206935) chemistry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the selection and use of alternative protecting groups for the azetidine nitrogen. Due to the inherent ring strain of the four-membered azetidine core, protecting group strategy is critical to prevent ring-opening and other side reactions.[1][2] This guide provides troubleshooting information, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of a nitrogen-protecting group so critical for azetidines?

A1: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening, especially under acidic or harsh reaction conditions.[1][2][3] The nitrogen atom's basicity can lead to protonation, which further increases ring strain and promotes cleavage.[4] A suitable protecting group mitigates this by reducing the nitrogen's nucleophilicity and basicity, thereby stabilizing the ring.[2][4]

Q2: What are the most common side reactions to be aware of when working with N-protected azetidines?

A2: The primary side reaction is the ring-opening of the azetidine core.[1][2] This can be initiated by strong acids, bases, or nucleophiles. Other common issues include dimerization or polymerization, especially with unprotected azetidines, and side reactions related to the protecting group itself during its removal.[1] For instance, harsh deprotection conditions can lead to the degradation of the desired product.[2]

Q3: What are the key factors to consider when selecting a protecting group for an azetidine nitrogen?

A3: The ideal protecting group should be selected based on the following criteria:

  • Stability: It must be stable to the reaction conditions planned for subsequent synthetic steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not compromise the azetidine ring.[2]

  • Orthogonality: In the context of multi-functionalized molecules, the protecting group should be removable without affecting other protecting groups present in the molecule.[5][6]

  • Compatibility: The protecting group should not interfere with desired reactions at other positions of the azetidine ring or elsewhere in the molecule.

Q4: Can I use standard protecting groups like Boc and Cbz for azetidines?

A4: Yes, tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) are commonly used to protect the azetidine nitrogen.[2][7] However, their removal requires careful consideration. Standard strong acid conditions for Boc deprotection (e.g., neat TFA) or harsh hydrogenolysis for Cbz removal can lead to ring-opening.[4] Milder deprotection protocols are often necessary for sensitive azetidine substrates.

Protecting Group Selection Guide

Choosing the right protecting group is crucial for the successful synthesis and manipulation of azetidine-containing molecules. The following diagram provides a decision-making workflow to guide your selection based on downstream reaction conditions.

Protecting_Group_Selection start Start: Need to protect azetidine nitrogen downstream_conditions What are the downstream reaction conditions? start->downstream_conditions acidic_conditions Acidic Conditions? downstream_conditions->acidic_conditions Consider stability basic_conditions Basic Conditions? downstream_conditions->basic_conditions Consider stability reductive_conditions Reductive Conditions (e.g., Hydrogenation)? downstream_conditions->reductive_conditions Consider stability orthogonal_needed Need for Orthogonal Deprotection? downstream_conditions->orthogonal_needed Consider strategy acidic_conditions->basic_conditions No cbz Cbz (Hydrogenolysis) acidic_conditions->cbz Yes tosyl_nosyl Tosyl/Nosyl (Stable to acid/base, reductively cleaved) acidic_conditions->tosyl_nosyl Yes basic_conditions->reductive_conditions No boc Boc (Acid-labile) basic_conditions->boc Yes basic_conditions->cbz Yes basic_conditions->tosyl_nosyl Yes reductive_conditions->orthogonal_needed No reductive_conditions->boc Yes reductive_conditions->tosyl_nosyl No (for some) tfa TFA (Base-labile) reductive_conditions->tfa Yes botc Botc (Milder acid cleavage than Boc) orthogonal_needed->botc Yes, orthogonal to Boc propynyl_carbamate 2-Propynyl Carbamate (Stable, functional handle) orthogonal_needed->propynyl_carbamate Yes, for click chemistry

Caption: A decision workflow for selecting an appropriate N-protecting group for azetidine based on reaction compatibility.

Comparison of Common and Alternative Protecting Groups

The following table summarizes the introduction and cleavage conditions for various protecting groups on the azetidine nitrogen, along with typical yields and reaction times where available.

Protecting GroupIntroduction Reagent(s)Typical Protection ConditionsDeprotection Reagent(s)Typical Deprotection ConditionsTypical YieldsNotes
Boc (tert-Butoxycarbonyl)(Boc)₂OBase (e.g., Et₃N, NaHCO₃), Solvent (e.g., DCM, THF), RT, 2-12 hTFA, HCl in DioxaneDCM or Dioxane, 0 °C to RT, 1-4 h>90% (Protection)Standard but deprotection can be harsh; milder conditions (e.g., 20-30% TFA in DCM at 0°C) are recommended to prevent ring-opening.[1]
Cbz (Benzyloxycarbonyl)Cbz-ClBase (e.g., NaHCO₃, K₂CO₃), Solvent (e.g., THF/H₂O), 0 °C to RT, 2-20 hH₂, Pd/CSolvent (e.g., MeOH, EtOH), RT, 1-16 h~90% (Protection)[8]Hydrogenolysis is clean but incompatible with reducible functional groups. Transfer hydrogenolysis can be a milder alternative.
Botc (tert-Butoxythiocarbonyl)Xanthate esterSolvent (e.g., THF), RT, ~12 hTFA, HeatTFA in DCM, RT; or EtOH, reflux, 12 h88% (Protection)[9]More acid-labile than Boc, allowing for orthogonal deprotection. Can be removed under milder acidic or thermal conditions.[10]
TFA (Trifluoroacetyl)Trifluoroacetic anhydride (B1165640) (TFAA) or Ethyl trifluoroacetateBase (e.g., Et₃N), Solvent (e.g., DCM), 0 °C to RT, 1-3 hK₂CO₃ or Na₂CO₃ in MeOH/H₂ORT, 1-4 hHighStable to acidic conditions and hydrogenolysis; removed under mild basic conditions.
Ts (Tosyl)Ts-ClBase (e.g., K₂CO₃, KOH), Solvent (e.g., ACN, DCM/H₂O), RT, 0.5-6 hNa/NH₃(l), Na amalgamVaries57-64% (Protection)Very stable group, but removal requires harsh reductive conditions.
Ns (Nosyl)Ns-ClBase (e.g., Pyridine, Et₃N), Solvent (e.g., DCM), 0 °C to RT, 2-4 hThiophenol, K₂CO₃Solvent (e.g., DMF, ACN), RT, 0.5-2 hHighSimilar stability to Tosyl but can be removed under milder nucleophilic conditions.
2-Propynyl Carbamate Propargyl chloroformateBase (e.g., Et₃N), Solvent (e.g., DCM), 0 °C to RT, 2-4 h--Good[7]Stable protecting group that also serves as a functional handle for "click" chemistry reactions (CuAAC).[7][11]

Troubleshooting Guides

Problem 1: Azetidine Ring-Opening During Deprotection

Symptoms:

  • Low or no yield of the desired deprotected azetidine.

  • Formation of side products corresponding to ring-opened species (e.g., 3-substituted propanolamines or haloamines), dimers, or polymers, as observed by LC-MS or NMR.[1][2]

  • A complex mixture of products is observed by TLC or NMR.

Possible Causes & Solutions:

CauseRecommended Solution
Harsh acidic conditions for Boc removal Use milder conditions: Lower the concentration of TFA (e.g., 20-50% in DCM), reduce the reaction temperature to 0 °C, and carefully monitor the reaction to avoid prolonged exposure.[1] Alternatively, consider using HCl in an organic solvent like dioxane, which can sometimes be milder.
Harsh hydrogenolysis conditions for Cbz removal Switch to transfer hydrogenolysis using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) with a palladium catalyst. This is often a milder method.[4]
Protecting group is too stable If standard mild conditions fail, consider re-evaluating the protecting group strategy. Choose a protecting group that can be removed under conditions compatible with your substrate.

digraph "Troubleshooting_Ring_Opening" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10];

start [label="Symptom:\nLow yield, evidence of\nring-opening", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
check_pg [label="Which protecting group\nis being used?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
boc_path [label="Boc", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cbz_path [label="Cbz", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
other_path [label="Other (e.g., Tosyl)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution_boc1 [label="Reduce TFA concentration\n(20-50% in DCM)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
solution_boc2 [label="Lower reaction temperature\n(0 °C)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
solution_boc3 [label="Use HCl in dioxane", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

solution_cbz1 [label="Switch to transfer\nhydrogenolysis\n(e.g., ammonium formate, Pd/C)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

solution_other [label="Re-evaluate protecting group\nstrategy for milder\ncleavage conditions", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

start -> check_pg;
check_pg -> boc_path [label="Boc"];
check_pg -> cbz_path [label="Cbz"];
check_pg -> other_path [label="Other"];

boc_path -> solution_boc1;
boc_path -> solution_boc2;
boc_path -> solution_boc3;

cbz_path -> solution_cbz1;
other_path -> solution_other;

}

Caption: A troubleshooting workflow for azetidine ring-opening during deprotection.

Problem 2: Incomplete Protection or Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a mixture of starting material and the desired product.[12]

  • Yields are consistently lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient reagent Increase the equivalents of the protecting or deprotecting agent. For protection reactions, ensure the base used is sufficient to neutralize any acid generated.
Steric hindrance For sterically hindered azetidines, increase the reaction time and/or temperature.[12] For deprotection, stronger acidic conditions or alternative methods may be required.
Poor reagent quality Use fresh and high-purity reagents. For example, TFA is hygroscopic and its effectiveness can be reduced by water.
Inadequate reaction time Monitor the reaction closely by TLC or LC-MS and allow it to proceed until the starting material is fully consumed.

Experimental Protocols

Protocol 1: N-Boc Protection of Azetidine

This protocol describes a general procedure for the N-protection of azetidine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

  • Azetidine (or a substituted azetidine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve azetidine (1.0 equiv.) in DCM.

  • Add Et₃N (1.2 equiv.).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 equiv.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: N-Cbz Protection of Azetidine

This protocol outlines a standard procedure for the N-protection of azetidine using benzyl (B1604629) chloroformate (Cbz-Cl).

Materials:

  • Azetidine (or a substituted azetidine)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) and water

  • Ethyl acetate (B1210297) (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve azetidine (1.0 equiv.) and NaHCO₃ (2.0 equiv.) in a 2:1 mixture of THF and water.[8]

  • Cool the mixture to 0 °C.

  • Add Cbz-Cl (1.1 equiv.) dropwise while maintaining the temperature at 0 °C.[8]

  • Stir the reaction at room temperature for 2-20 hours, monitoring by TLC.[8]

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[8]

  • Purify the residue by silica (B1680970) gel column chromatography.

Protocol 3: Mild Deprotection of N-Boc Azetidine

This protocol describes a milder deprotection of an N-Boc protected azetidine to minimize ring-opening.

Materials:

  • N-Boc-azetidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc-azetidine (1.0 equiv.) in DCM at 0 °C.

  • Slowly add a solution of TFA in DCM (e.g., 20-30% v/v) to the reaction mixture while maintaining the temperature at 0 °C.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 1-4 hours), carefully quench the reaction by adding it to a stirred, cold saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected azetidine.

Protocol 4: Deprotection of N-Nosyl Azetidine

This protocol details the removal of the nosyl group under mild nucleophilic conditions.

Materials:

  • N-Nosyl-azetidine derivative

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Nosyl-azetidine (1.0 equiv.) in ACN.

  • Add K₂CO₃ (3.0 equiv.) and thiophenol (2.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Strategies to Improve the Crystallinity of Azetidine Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of azetidine (B1206935) salts.

Troubleshooting Guide

Low crystallinity, polymorphism, and the formation of oils or amorphous precipitates are common hurdles in the isolation of high-purity azetidine salts. The following table summarizes frequent issues, their probable causes, and recommended strategies to overcome them.

Problem Potential Causes Recommended Solutions & Strategies
No Crystal Formation 1. High Solubility: The azetidine salt is too soluble in the chosen solvent.[1] 2. Low Supersaturation: The concentration of the salt is below the nucleation threshold. 3. Presence of Impurities: Synthesis byproducts or residual solvents can inhibit nucleation.[2]1. Solvent Screening: Test a range of solvents with varying polarities. For azetidinium salts, polar protic solvents like ethanol, methanol, or isopropanol (B130326) are often good starting points.[3] 2. Increase Concentration: Slowly evaporate the solvent to increase the solute concentration. 3. Anti-Solvent Addition: Introduce a miscible solvent in which the salt is insoluble (an anti-solvent) dropwise to induce precipitation.[4] 4. Temperature Reduction: Slowly cool the solution to decrease solubility. 5. Seeding: Introduce a small, high-quality crystal of the desired salt to promote nucleation.[5] 6. Purification: Purify the crude salt using chromatography or another suitable method before crystallization.
"Oiling Out" 1. High Supersaturation: The solution is too concentrated, leading to liquid-liquid phase separation instead of crystallization. 2. Rapid Temperature Change: Cooling the solution too quickly can favor oil formation over crystal growth. 3. Inappropriate Solvent: The solvent may not be optimal for crystallization.1. Dilution: Add a small amount of the solvent to reduce the concentration. 2. Slower Cooling: Allow the solution to cool to room temperature slowly before further cooling in a refrigerator or ice bath. 3. Solvent System Modification: Experiment with a different solvent or a co-solvent system.
Poor Crystal Quality 1. Rapid Nucleation/Growth: Fast crystallization often leads to small, poorly formed crystals or powders. 2. Presence of Impurities: Impurities can be incorporated into the crystal lattice, disrupting its order.[6] 3. Agitation: Excessive stirring or vibration can lead to the formation of many small crystals.1. Slower Crystallization Rate: Employ techniques like slow evaporation or vapor diffusion. Reduce the rate of cooling or anti-solvent addition. 2. Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and re-crystallize. 3. Minimize Disturbance: Allow the crystallization to proceed in an undisturbed environment.
Low Yield 1. Incomplete Crystallization: Not all of the dissolved salt has precipitated out of the solution. 2. Excessive Washing: Washing the crystals with a solvent in which they have some solubility will lead to product loss.1. Maximize Precipitation: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature. 2. Mother Liquor Concentration: Concentrate the mother liquor to recover more of the product, which can then be recrystallized. 3. Use Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my azetidine salt fails to crystallize?

A1: The first and most critical step is to ensure the purity of your starting material. Impurities from the synthesis, such as unreacted starting materials, byproducts, or residual solvents, can significantly inhibit crystallization.[2] It is recommended to purify your crude azetidine salt using an appropriate technique like column chromatography before attempting crystallization. A purity of at least 90% is often recommended for successful crystallization.[5]

Q2: How do I choose a suitable solvent for crystallizing my azetidine salt?

A2: The ideal solvent is one in which your azetidine salt has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is to screen a variety of solvents with different polarities. For azetidinium salts, polar protic solvents such as ethanol, methanol, and isopropanol are often effective.[3] You can perform small-scale solubility tests by adding a few milligrams of your salt to about 0.5 mL of different solvents and observing its solubility at room temperature and after heating.

Q3: My azetidine salt forms a fine powder instead of well-defined crystals. What can I do?

A3: The formation of a fine powder indicates that the nucleation rate is too high and the crystal growth rate is too low. To encourage the growth of larger, well-defined crystals, you need to slow down the crystallization process. You can achieve this by:

  • Slowing the cooling rate: Instead of placing the hot solution directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, perhaps insulated with a cloth or in a Dewar flask.

  • Using a different crystallization technique: Methods like slow evaporation of the solvent or vapor diffusion are inherently slower and can promote the growth of larger crystals.[7]

  • Reducing the supersaturation: Use a slightly larger volume of solvent to dissolve your salt initially.

Q4: Can the choice of counterion affect the crystallinity of my azetidine salt?

A4: Yes, the counterion can have a significant impact on the crystal lattice energy and, consequently, the crystallinity of the salt.[8][9] If you are consistently having trouble crystallizing a particular azetidine salt, consider preparing a different salt with a different counterion (e.g., switching from a chloride to a bromide or tosylate salt). Different counterions can lead to different packing arrangements in the crystal lattice, some of which may be more favorable for crystallization.

Q5: What is "seeding" and how can it help improve my crystallization?

A5: Seeding is a technique where a small, high-quality crystal of the desired compound (a "seed crystal") is added to a supersaturated solution to initiate crystallization.[5] This can be particularly useful when spontaneous nucleation is difficult to achieve. The seed crystal provides a template for other molecules to deposit onto, promoting controlled crystal growth. If you have previously obtained a small amount of crystalline material, you can use one of these crystals as a seed for subsequent, larger-scale crystallizations.

Experimental Protocols

Below are detailed methodologies for key crystallization techniques that can be adapted for azetidine salts.

Protocol 1: Cooling Crystallization

This is one of the most common and straightforward crystallization methods.

  • Dissolution: In a clean Erlenmeyer flask, add your crude azetidine salt. Add a small amount of a suitable solvent and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solvent begins to boil.

  • Achieve Saturation: Continue adding the hot solvent dropwise until the azetidine salt just completely dissolves. It is crucial not to add an excess of solvent, as this will reduce the final yield.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask with glass wool or a beaker of warm water. Avoid disturbing the flask during this cooling period.

  • Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least 30 minutes to maximize the precipitation of the salt.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when a suitable single solvent for cooling crystallization cannot be found.

  • Dissolution: Dissolve the azetidine salt in a minimal amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add a "poor" solvent or "anti-solvent" (a solvent in which the salt is insoluble but is miscible with the "good" solvent) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating that nucleation has begun. If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve some of the precipitate.

  • Crystal Growth: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form over time as the solvent environment slowly changes.

  • Isolation and Drying: Collect, wash (with the anti-solvent), and dry the crystals as described in the cooling crystallization protocol.

Protocol 3: Vapor Diffusion

This method is particularly effective for growing high-quality single crystals, often required for X-ray crystallography, and works well with small amounts of material.[7][10][11]

  • Preparation: Place a small, open vial containing a concentrated solution of your azetidine salt in a "good" solvent inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add Anti-Solvent: In the bottom of the larger container, add a volume of a volatile "poor" solvent (anti-solvent). The vapor of the anti-solvent should be able to diffuse into the smaller vial.

  • Diffusion and Crystallization: Seal the outer container and leave it undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution of your azetidine salt, gradually decreasing its solubility and inducing the growth of crystals over several hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the process of improving the crystallinity of azetidine salts.

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_crystallization Crystallization Method cluster_analysis Analysis & Iteration start Crude Azetidine Salt purify Purify if necessary (e.g., Chromatography) start->purify cooling Cooling Crystallization purify->cooling Select Method antisolvent Anti-Solvent Addition purify->antisolvent Select Method vapor Vapor Diffusion purify->vapor Select Method analyze Analyze Crystals (Purity, Yield, Morphology) cooling->analyze antisolvent->analyze vapor->analyze troubleshoot Troubleshoot? analyze->troubleshoot optimize Optimize Conditions troubleshoot->optimize Yes success High-Quality Crystals troubleshoot->success No optimize->purify Iterate

Caption: Experimental workflow for improving azetidine salt crystallinity.

troubleshooting_logic cluster_solutions_no_xtals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_poor_xtals Solutions for Poor Quality start Crystallization Attempt outcome Outcome? start->outcome no_xtals No Crystals outcome->no_xtals No Crystals oiling Oiling Out outcome->oiling Oiling Out poor_xtals Poor Quality Crystals outcome->poor_xtals Poor Quality success Good Crystals outcome->success Success sol1 Increase Concentration no_xtals->sol1 sol2 Add Anti-Solvent no_xtals->sol2 sol3 Cool Slowly no_xtals->sol3 sol4 Check Purity no_xtals->sol4 sol5 Dilute Solution oiling->sol5 sol6 Slower Cooling oiling->sol6 sol7 Change Solvent oiling->sol7 sol8 Slower Crystallization poor_xtals->sol8 sol9 Recrystallize poor_xtals->sol9 sol10 Minimize Disturbance poor_xtals->sol10

Caption: Troubleshooting decision tree for azetidine salt crystallization.

References

Technical Support Center: Analysis of Azetidine Hydrochloride Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azetidine (B1206935) hydrochloride. It focuses on analytical methods for detecting and quantifying impurities, ensuring the quality and safety of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in azetidine hydrochloride?

A1: Impurities in this compound can originate from various sources throughout the manufacturing process and storage. They are generally categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthesis route. For example, impurities could arise from the cyclization of 3-amino-1-propanol derivatives or the deprotection of a nitrogen-protecting group.[1][2]

  • Degradation Products: this compound can degrade under certain conditions, such as exposure to acid, base, heat, light, or oxidizing agents.[3] Ring-opening of the azetidine ring is a potential degradation pathway.[4]

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

  • Reagents and Catalysts: Traces of reagents or catalysts used in the manufacturing process can also be present as impurities.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: The most common and effective analytical techniques for impurity profiling of this compound are:

  • High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is a powerful technique for separating and quantifying non-volatile and thermally labile impurities.[5] A stability-indicating HPLC method is crucial for separating the main component from its degradation products.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[6][7] Derivatization may be necessary for polar compounds like azetidine to improve their volatility and chromatographic behavior.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities and degradation products.[3]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is developed through forced degradation studies.[3] The bulk drug is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[9] The analytical method is then developed and optimized to separate all the generated degradation peaks from the active pharmaceutical ingredient (API) peak and from each other.[10]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Broad Peaks Mobile phase flow rate is too low.Adjust the flow rate to the recommended level for the column.[11]
Column contamination or degradation.Replace the guard column. If the problem persists, replace the analytical column.[11]
Sample solvent is too strong.Whenever possible, dissolve the sample in the mobile phase.[11]
Peak Tailing Interaction of basic compounds with acidic silanols on the column.Operate at a lower pH to minimize secondary interactions.[11]
Column bed deformation.Replace the column.
Ghost Peaks Impurities in the mobile phase or from the system.Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is properly mixed and degassed. Check for leaks in the pump.[11]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[11]
GC-MS Analysis Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape Active sites in the inlet liner or column.Use a deactivated liner and/or perform column conditioning.
Inappropriate injection temperature.Optimize the injection temperature to ensure complete volatilization without degradation.
No Peaks Detected Leak in the system.Check for leaks at all fittings, especially the septum and column connections.
Syringe issue.Ensure the syringe is functioning correctly and is not clogged.
Baseline Noise Column bleed.Condition the column at the maximum operating temperature.
Contaminated carrier gas.Use high-purity gas and ensure traps are functioning correctly.
Mass Spectra Mismatch Co-eluting peaks.Improve chromatographic separation by optimizing the temperature program or using a different column.
Contamination in the ion source.Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating RP-HPLC method.

1. Chromatographic Conditions (Example)

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 210 nm
Injection Volume 10 µL

2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. Forced Degradation Studies

  • Acid Hydrolysis: Add 1 mL of 0.1 N HCl to 1 mL of the stock solution and incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.[3]

  • Base Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of the stock solution and incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.[3]

  • Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to 1 mL of the stock solution and keep at room temperature for 24 hours.[3]

  • Thermal Degradation: Expose the solid drug to 80°C for 48 hours.[3]

  • Photolytic Degradation: Expose the drug solution to UV light in a photostability chamber.[3]

4. Method Validation

Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12]

Protocol 2: GC-MS Analysis of Volatile Impurities in this compound

This protocol outlines a general approach for analyzing volatile impurities.

1. GC-MS Conditions (Example)

Parameter Condition
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 220°C
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
Transfer Line Temp 250°C
Ion Source Temp 230°C
Mass Range 35-350 amu
Injection Mode Split (20:1)

2. Sample Preparation

  • Headspace Analysis: Accurately weigh about 100 mg of this compound into a headspace vial. Add a suitable solvent (e.g., DMSO). Seal the vial and heat to allow volatile impurities to partition into the headspace before injection.[13]

3. Data Analysis

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an appropriate standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation & Forced Degradation cluster_analysis HPLC Analysis cluster_data_analysis Data Evaluation & Method Validation start Azetidine HCl Bulk Drug stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress control_sample Control Sample (Unstressed) start->control_sample stressed_sample Degraded Sample Mixture stress->stressed_sample dissolve Dissolve in Mobile Phase stressed_sample->dissolve control_sample->dissolve hplc Inject into HPLC System dissolve->hplc separation Chromatographic Separation hplc->separation detection UV/PDA Detection separation->detection data Data Acquisition (Chromatogram) detection->data evaluate Evaluate Peak Purity & Resolution data->evaluate validate Validate Method (ICH Guidelines) evaluate->validate report Final Analytical Method validate->report

Caption: Workflow for developing a stability-indicating HPLC method.

logical_relationship cluster_impurity_type Impurity Type cluster_technique Recommended Technique cluster_considerations Key Considerations main Analytical Method Selection for Azetidine HCl Impurities volatile Volatile/Semi-Volatile (e.g., Residual Solvents) main->volatile non_volatile Non-Volatile (e.g., Degradation Products, Salts) main->non_volatile gcms GC-MS / Headspace-GC-MS volatile->gcms hplc RP-HPLC / LC-MS non_volatile->hplc gc_consider Derivatization may be needed for polar analytes gcms->gc_consider hplc_consider Method must be stability-indicating hplc->hplc_consider

Caption: Logic for selecting an analytical method for impurities.

References

Validation & Comparative

Azetidine Hydrochloride vs. Pyrrolidine Hydrochloride: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of azetidine (B1206935) hydrochloride and pyrrolidine (B122466) hydrochloride. Understanding the distinct reactivity profiles of these four- and five-membered saturated nitrogen heterocycles is crucial for their application as building blocks in medicinal chemistry and organic synthesis. This document summarizes key physicochemical properties, compares their behavior in common synthetic transformations, and provides detailed experimental protocols for N-functionalization reactions.

Physicochemical Properties and Reactivity Overview

The fundamental difference in the reactivity of azetidine and pyrrolidine stems from their inherent ring strain. Azetidine, with its four-membered ring, possesses significant torsional and angle strain, making it more susceptible to ring-opening reactions. In contrast, the five-membered pyrrolidine ring is considerably more stable.[1]

Table 1: Comparison of Physicochemical Properties

PropertyAzetidinePyrrolidineKey Considerations in Reactivity
Ring Strain (kcal/mol) ~25.4[1]~5.4[1]The high ring strain in azetidine is a primary driving force for its reactivity, particularly in ring-opening and expansion reactions.[1] Pyrrolidine's low ring strain contributes to its greater stability.
pKa of Conjugate Acid ~11.29~11.27The basicity of the two amines is very similar, suggesting that differences in reactivity are not primarily due to differences in basicity.
Nucleophilicity Good nucleophile, but reactivity is influenced by ring strain.Good nucleophile with predictable reactivity.While both are effective nucleophiles, the propensity of the azetidine ring to open under certain conditions can lead to different reaction outcomes compared to pyrrolidine. The nucleophilicity of pyrrolidines has been shown to correlate poorly with their Brønsted basicity.[2][3]

Comparative Reactivity in Key Chemical Transformations

The difference in ring strain between azetidine and pyrrolidine leads to distinct reactivity profiles, especially in reactions involving the ring structure itself.

Ring-Opening and Ring-Expansion Reactions

Azetidine and its derivatives are prone to reactions that relieve their inherent ring strain. This includes ring-opening reactions when treated with strong nucleophiles or acids, and ring-expansion reactions to form the more stable pyrrolidine or piperidine (B6355638) rings. For instance, the treatment of N-substituted 2-(chloromethyl)azetidines can lead to ring expansion to 3-chloropyrrolidines. Theoretical studies suggest that in polar solvents like DMSO, this rearrangement for azetidine proceeds through a strained bicyclic intermediate.

Pyrrolidine, being significantly more stable, does not readily undergo ring-opening or expansion reactions under similar conditions.

N-Alkylation and N-Acylation

Both azetidine and pyrrolidine readily undergo N-alkylation and N-acylation reactions. As their basicities are comparable, their reactivity as nucleophiles in these transformations is often similar under mild conditions. However, the use of harsh reagents or reaction conditions with azetidine can lead to competing ring-opening side reactions.

The hydrochloride salts of both amines must be neutralized in situ using a base, such as triethylamine (B128534) or potassium carbonate, to generate the free amine for reaction with an electrophile.

Experimental Protocols

The following are general protocols for the N-acylation of azetidine hydrochloride and pyrrolidine hydrochloride. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

General Protocol for N-Acylation of this compound

This protocol describes a typical procedure for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and suspend it in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension to neutralize the hydrochloride and generate the free azetidine base. Stir for 15-20 minutes at 0 °C.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the azetidine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

General Protocol for N-Acylation of Pyrrolidine Hydrochloride

This protocol outlines a standard procedure for the N-acylation of pyrrolidine hydrochloride.

Materials:

  • Pyrrolidine hydrochloride

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend pyrrolidine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes at 0 °C.

  • Dissolve the acyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[4]

  • Quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[4]

  • Purify the crude product by column chromatography if necessary.

Role in Medicinal Chemistry and Signaling Pathways

Both azetidine and pyrrolidine are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to explore chemical space and optimize pharmacological properties.[5][6] Their distinct conformational properties and reactivity influence their application in drug design.

  • Azetidine: The rigid, four-membered ring of azetidine can act as a conformational constraint, locking substituents in specific orientations. This can be advantageous for improving binding affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs).[7][8] For example, azetidine derivatives have been developed as potent antagonists for the free fatty acid receptor 2 (FFA2), a GPCR involved in inflammatory responses.[7]

  • Pyrrolidine: The five-membered pyrrolidine ring is a common feature in numerous natural products and FDA-approved drugs.[9][10] It provides a versatile scaffold that can be readily functionalized to interact with a wide range of biological targets. Pyrrolidine derivatives have been investigated as agonists and antagonists for various receptors, including the ghrelin receptor and chemokine receptors.[9][11]

The choice between an azetidine and a pyrrolidine scaffold in drug design is often driven by the desire to fine-tune the three-dimensional shape and physicochemical properties of a molecule to achieve optimal interaction with a specific biological target.

Visualized Workflows and Concepts

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start suspend Suspend Amine HCl in Anhydrous DCM start->suspend cool Cool to 0 °C suspend->cool add_base Add Et₃N (2.2 eq) cool->add_base stir_base Stir for 15-20 min add_base->stir_base prep_acyl Prepare Acyl Chloride Solution in DCM stir_base->prep_acyl add_acyl Add Acyl Chloride (1.1 eq) stir_base->add_acyl warm_stir Warm to RT and Stir (2-4 hours) add_acyl->warm_stir quench Quench with Water warm_stir->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify end End purify->end

reactivity_concept cluster_azetidine Azetidine cluster_pyrrolidine Pyrrolidine Azetidine Azetidine HighStrain High Ring Strain (~25.4 kcal/mol) Azetidine->HighStrain possesses RingOpening Prone to Ring-Opening HighStrain->RingOpening leads to Reactivity Differential Reactivity RingOpening->Reactivity Pyrrolidine Pyrrolidine LowStrain Low Ring Strain (~5.4 kcal/mol) Pyrrolidine->LowStrain possesses Stable Stable Ring LowStrain->Stable leads to Stable->Reactivity

References

A Comparative Analysis of the Basicity of Azetidine and Other Saturated Cyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The basicity of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. As a key parameter, the acid dissociation constant (pKa) of a compound dictates its ionization state at physiological pH, which in turn affects properties such as solubility, membrane permeability, and target binding. This guide provides a data-driven comparison of the basicity of azetidine (B1206935) with other common saturated cyclic amines—aziridine (B145994), pyrrolidine, and piperidine (B6355638)—supported by experimental data and methodologies.

Quantitative Comparison of Basicity

The basicity of an amine is typically quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base. The experimental pKaH values for azetidine and related cyclic amines are summarized below.

Cyclic AmineStructureRing SizepKa of Conjugate Acid (pKaH)
Aziridine3-membered~8.0[1][2][3]
Azetidine4-membered~11.29[4]
Pyrrolidine5-membered~11.27
Piperidine6-membered~11.1

Factors Influencing Basicity in Cyclic Amines

The observed trend in basicity, which generally increases with ring size from aziridine to piperidine, is governed by a combination of electronic and structural factors.

  • Ring Strain and Hybridization : The primary determinant of basicity in small-ring heterocycles is ring strain. In highly strained rings like aziridine (internal bond angles of ~60°), the nitrogen atom's orbitals undergo rehybridization to accommodate the constrained geometry.[1][2] The C-N bonds adopt a higher p-character, which consequently increases the s-character of the orbital containing the nitrogen's lone pair of electrons.[5] Electrons in s-orbitals are held more closely to the nucleus, making the lone pair less available for donation to a proton. This increased s-character significantly reduces the basicity of aziridine.[1][5] As the ring size increases to azetidine, pyrrolidine, and piperidine, the ring strain diminishes, the C-N-C bond angles approach the ideal sp³ tetrahedral angle (~109.5°), and the s-character of the lone pair orbital decreases. This makes the lone pair more accessible for protonation, resulting in higher basicity.[2]

  • Inductive Effects : The alkyl portions of the ring act as electron-donating groups through the inductive effect. This effect pushes electron density onto the nitrogen atom, increasing the availability of the lone pair and thus enhancing basicity.

  • Solvation Effects : The stability of the protonated amine (the conjugate acid) in solution also plays a role. The ability of the solvent (typically water) to solvate and stabilize the resulting ammonium (B1175870) cation influences the equilibrium of the protonation reaction.

The interplay of these factors results in aziridine being a markedly weaker base than its larger-ring counterparts. Azetidine, pyrrolidine, and piperidine exhibit significantly higher and relatively similar pKaH values, indicating that beyond the four-membered ring, the influence of ring strain becomes less pronounced.

Experimental Protocol: Potentiometric Titration

The pKa values of amines are commonly determined experimentally using potentiometric titration. This method provides reliable data on the dissociation constants of weak bases.

Objective: To determine the pKa of a cyclic amine by monitoring the pH change of its solution upon titration with a strong acid.

Materials:

  • Cyclic amine sample (e.g., azetidine hydrochloride)

  • Standardized strong acid titrant (e.g., 0.1 M Hydrochloric Acid, HCl)

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Preparation: A precise amount of the amine salt (e.g., this compound) is dissolved in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration Setup: The amine solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. The burette is filled with the standardized HCl titrant.

  • Measurement: An initial pH reading of the amine solution is recorded. The HCl titrant is then added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point (the point of steepest slope) is identified. The pKa of the conjugate acid is determined from the half-equivalence point, where half of the amine has been neutralized. At this point, the pH of the solution is equal to the pKa of the conjugate acid (pH = pKaH).

This protocol can be adapted for various amines and provides the robust experimental data required for comparative analysis.

Logical Relationships in Cyclic Amine Basicity

The following diagram illustrates the causal relationships between the structural properties of cyclic amines and their resulting basicity.

G cluster_ring Ring Structure cluster_electronic Electronic Properties cluster_basicity Resulting Property RingSize Ring Size (Aziridine < Azetidine < Piperidine) RingStrain Ring Strain RingSize->RingStrain inversely proportional BondAngle C-N-C Bond Angle RingStrain->BondAngle decreases angle Hybridization Lone Pair Hybridization (Increased s-character) BondAngle->Hybridization influences Availability Lone Pair Availability Hybridization->Availability inversely proportional Basicity Basicity (pKaH) Availability->Basicity directly proportional

Caption: Factors influencing the basicity of cyclic amines.

References

The Azetidine Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity, sitting between the strained aziridine (B145994) and the more flexible pyrrolidine, provides a unique structural constraint that can enhance binding affinity and selectivity for various biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of azetidine-containing drugs across several key therapeutic areas, supported by quantitative data and detailed experimental protocols.

Azetidine Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and apoptosis. Its aberrant activation is linked to numerous cancers, making it a prime target for therapeutic intervention. Azetidine-based compounds have shown significant promise as potent and selective STAT3 inhibitors.

Comparative Efficacy of Azetidine-Based STAT3 Inhibitors

The following table summarizes the in vitro potency of various azetidine-containing STAT3 inhibitors, comparing them with a well-known non-azetidine inhibitor, Stattic. The data highlights the sub-micromolar efficacy of the azetidine scaffold.

Compound IDTargetIC50 (µM)Cancer Cell LineNotes
Azetidine-Based Inhibitors
H182STAT30.66 ± 0.10-Irreversibly binds to STAT3. Highly selective over STAT1 and STAT5 (>15.8 µM).[1]
H172STAT30.98 ± 0.05-Irreversibly binds to STAT3.[1]
H120STAT31.75 ± 0.19--
H105STAT32.07 ± 0.12--
5aSTAT30.55-Potency >18 µM against STAT1 or STAT5.
5oSTAT30.38-Potency >18 µM against STAT1 or STAT5.
8iSTAT30.34-Potency >18 µM against STAT1 or STAT5.
7gSTAT3-MDA-MB-231 (Breast)High-affinity binding to STAT3 with a KD of 880 nM.
9kSTAT3-MDA-MB-468 (Breast)High-affinity binding to STAT3 with a KD of 960 nM.
Non-Azetidine Comparator
StatticSTAT35.1-Selective for STAT3 over STAT1.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is a cornerstone for evaluating the ability of a compound to inhibit the DNA-binding activity of STAT3.

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe.

  • Test compounds (azetidine derivatives).

  • Polyacrylamide gel electrophoresis (PAGE) apparatus.

  • Phosphorimager or autoradiography film.

Procedure:

  • Prepare nuclear extracts from appropriate cells.

  • Pre-incubate the nuclear extracts with increasing concentrations of the test compound for 30 minutes at room temperature.

  • Add the radiolabeled hSIE probe to the mixture and incubate to allow for STAT3-DNA binding.

  • Separate the protein-DNA complexes by native PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film.

  • Quantify the bands corresponding to the STAT3:DNA complex to determine the extent of inhibition.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Logical Relationship of STAT3 Inhibition

STAT3_Inhibition Mechanism of Azetidine-Based STAT3 Inhibition STAT3 Inactive STAT3 pSTAT3 Phosphorylated STAT3 (pSTAT3) STAT3->pSTAT3 Phosphorylation Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation DNA DNA Nucleus->DNA Binds to DNA Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->Dimer Prevents Dimerization

Caption: Azetidine inhibitors block STAT3 signaling by preventing dimerization.

Azetidine Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). Inhibiting FAAH elevates anandamide levels, producing analgesic, anti-inflammatory, and anxiolytic effects. Azetidine-containing compounds have been developed as potent, irreversible FAAH inhibitors.

Comparative Efficacy of Azetidine-Based FAAH Inhibitors

The table below compares the potency of an azetidine-based FAAH inhibitor with other classes of irreversible inhibitors. The IC50 values for irreversible inhibitors are highly dependent on pre-incubation time with the enzyme.

Compound IDTargetIC50Pre-incubation TimeNotes
Azetidine-Urea Derivative
VER-24052 (racemic)rat FAAH188 nM3 hA mixture of chiral azetidine-ureas.
VER-24052 (+) isomerrat FAAH78 nM3 hThe active enantiomer.
VER-24052 (-) isomerrat FAAHInactive3 hThe inactive enantiomer.
Non-Azetidine Comparators
URB597human FAAH4.6 nMNot SpecifiedO-aryl carbamate (B1207046) irreversible inhibitor.
PF-04457845human FAAH7.2 nMNot SpecifiedPiperidine urea (B33335) inhibitor.
Experimental Protocol: Fluorescence-Based Irreversible FAAH Inhibitor Screening Assay

This assay measures the activity of FAAH by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human or rat FAAH.

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • Fluorogenic FAAH Substrate (e.g., AMC-arachidonoyl amide).

  • Test Compounds (azetidine derivatives) dissolved in DMSO.

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • In a 96-well plate, add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound solution to the respective wells. Include control wells with solvent only.

  • Pre-incubation: Cover the plate and incubate at 37°C for a defined period (e.g., 3 hours) to allow for covalent bond formation between the irreversible inhibitor and the enzyme.

  • Reaction Initiation: Add 10 µL of the FAAH substrate to all wells.

  • Signal Measurement: Immediately measure the fluorescence kinetically for 30 minutes at 37°C, or as an endpoint reading after a 30-minute incubation. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow for FAAH Inhibition Assay

FAAH_Workflow cluster_prep Assay Preparation cluster_reaction Reaction Steps cluster_analysis Data Analysis Plate 96-well Plate Preincubation Pre-incubation (37°C) Plate->Preincubation Add Enzyme, Buffer, Inhibitor Enzyme FAAH Enzyme Buffer Assay Buffer Inhibitor Azetidine Inhibitor Add_Substrate Add Fluorogenic Substrate Preincubation->Add_Substrate Incubation Incubation (37°C) Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence Incubation->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: Workflow for the fluorescence-based FAAH inhibition assay.

Azetidine Derivatives as GABA Uptake Inhibitors

GABA transporters (GATs) are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft, thus terminating its inhibitory signal. Inhibition of GATs can potentiate GABAergic neurotransmission, a therapeutic strategy for epilepsy and other neurological disorders. Azetidine derivatives have been explored as conformationally constrained analogs of GABA.

Comparative Efficacy of Azetidine-Based GABA Uptake Inhibitors

The following table presents the inhibitory potency of various azetidine derivatives on GAT-1 and GAT-3.

Compound IDTargetIC50 (µM)Notes
Azetidin-2-ylacetic acid derivatives
Compound with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67Lipophilic N-substituent enhances potency.[1]
Compound with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77Lipophilic N-substituent enhances potency.[1]
Azetidine-3-carboxylic acid derivatives
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5A β-alanine analog.[1]
3-Hydroxy-3-arylazetidine derivatives
Compound 18bGAT-126.6 ± 3.3Moderate affinity.[1]
Compound 18eGAT-331.0 ± 4.7Moderate affinity.[1]
Experimental Protocol: [³H]GABA Uptake Assay

This assay directly measures the inhibition of GABA transport into cells or synaptosomes using a radiolabeled form of GABA.

Materials:

  • Cell line stably expressing a specific GAT subtype (e.g., HEK-293 cells).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Test compounds (azetidine derivatives).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Scintillation counter.

Procedure:

  • Cell Culture: Seed HEK-293 cells stably expressing the target GAT subtype onto poly-D-lysine-coated 48-well plates and culture for 48 hours.

  • Assay Initiation: Wash the cells once with KRH buffer.

  • Inhibitor Incubation: Add the test compounds at various concentrations to the cells and incubate for a defined period (e.g., 3 minutes) at room temperature.

  • GABA Uptake: Add a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to initiate uptake. Incubate for a short period (e.g., 3 minutes) at room temperature.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [³H]GABA uptake at each inhibitor concentration. Calculate the percentage of inhibition relative to the control (no inhibitor) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.[2]

SAR of Azetidine-Based GABA Uptake Inhibitors

GABA_SAR Key SAR Insights for Azetidine GABA Uptake Inhibitors Azetidine_Core Azetidine Core N_Substituent N-Substituent Azetidine_Core->N_Substituent C2_Substituent C2-Substituent Azetidine_Core->C2_Substituent C3_Substituent C3-Substituent Azetidine_Core->C3_Substituent GAT1_Potency High GAT-1 Potency N_Substituent->GAT1_Potency Lipophilic groups (e.g., diphenylbutenyl) C2_Substituent->GAT1_Potency Acetic acid moiety GAT3_Potency Moderate GAT-3 Potency C3_Substituent->GAT3_Potency Carboxylic acid moiety (β-alanine analog)

Caption: SAR for azetidine GABA uptake inhibitors.

Conclusion

The azetidine scaffold has proven to be a versatile and valuable component in the design of potent and selective inhibitors for a range of therapeutic targets. The structure-activity relationships highlighted in this guide demonstrate that modifications to the substitution pattern on the azetidine ring can significantly impact biological activity and selectivity. The provided experimental protocols offer a foundation for researchers to further explore and optimize azetidine-containing compounds in their drug discovery efforts. The continued exploration of this unique heterocyclic motif holds great promise for the development of novel therapeutics.

References

The Enhanced Biological Activity of Azetidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the azetidine (B1206935) scaffold represents a privileged structure in medicinal chemistry. This four-membered nitrogen-containing heterocycle, when appropriately derivatized, gives rise to compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the biological performance of various azetidine derivatives against their parent compound, azetidine-2-carboxylic acid, supported by experimental data from published studies.

The inherent ring strain of the azetidine nucleus contributes to its unique conformational properties and reactivity, making it an attractive starting point for the design of novel therapeutic agents.[1] Modifications to the azetidine ring have led to the development of potent inhibitors of key biological targets, including Signal Transducer and Activator of Transcription 3 (STAT3), Vesicular Monoamine Transporter 2 (VMAT2), and Gamma-Aminobutyric Acid (GABA) transporters, as well as compounds with significant antibacterial activity. In many cases, these derivatives exhibit markedly enhanced and specific activity compared to the parent compound, azetidine-2-carboxylic acid, which is primarily known for its toxicity as a proline analogue that can be misincorporated into proteins.[2][3]

Comparative Analysis of Biological Activity

To facilitate a clear comparison, the biological activities of representative azetidine derivatives are summarized below, categorized by their therapeutic target. While direct comparative data for the parent compound, azetidine-2-carboxylic acid, in these specific assays is limited in the available literature, its known biological role differs significantly from the targeted activities of its derivatives.

STAT3 Inhibition

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and apoptosis, and its persistent activation is a hallmark of many human cancers.[4] Several (R)-azetidine-2-carboxamide derivatives have been identified as potent and selective STAT3 inhibitors.[5][6]

Table 1: STAT3 Inhibition by Azetidine Derivatives

CompoundTargetIC50 (µM)Binding Affinity (KD, nM)Selectivity
(R)-azetidine-2-carboxamide derivative 5a STAT30.55Not Reported>18 µM for STAT1/STAT5
(R)-azetidine-2-carboxamide derivative 5o STAT30.38Not Reported>18 µM for STAT1/STAT5
(R)-azetidine-2-carboxamide derivative 8i STAT30.34Not Reported>18 µM for STAT1/STAT5
(R)-azetidine-2-carboxamide derivative 7g STAT3Not Reported880Not Reported
(R)-azetidine-2-carboxamide derivative 9k STAT3Not Reported960Not Reported
Azetidine-2-carboxylic acid (Parent Compound) STAT3Not ReportedNot ReportedNot Reported

Data compiled from published literature.[5][6]

VMAT2 Inhibition

VMAT2 is a transporter responsible for packaging monoamine neurotransmitters into synaptic vesicles, making it a key target for neurological and psychiatric disorders.[7] Novel cis- and trans-2,4-disubstituted azetidine analogs have demonstrated potent inhibition of VMAT2.

Table 2: VMAT2 Inhibition by Azetidine Derivatives

CompoundStereochemistryR GroupKᵢ (nM)
15a transH48
15c trans3,4-OCH₂O31
22a cisH62
22b cis4-OCH₃24
22c cis3,4-OCH₂O55
Azetidine-2-carboxylic acid (Parent Compound) --Not Reported

Data compiled from published literature.

GABA Transporter Inhibition

GABA transporters (GATs) are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft. Azetidine derivatives have been developed as potent inhibitors of GAT-1 and GAT-3.[8]

Table 3: GABA Transporter Inhibition by Azetidine Derivatives

CompoundTargetIC₅₀ (µM)
Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) GAT-12.83 ± 0.67
Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) GAT-12.01 ± 0.77
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) GAT-315.3 ± 4.5
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) GAT-126.6 ± 3.3
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) GAT-331.0 ± 4.7
Azetidine-2-carboxylic acid (Parent Compound) GAT-1/GAT-3Not Reported

Data compiled from published literature.[8]

Antibacterial Activity

Azetidine derivatives have shown significant promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.[4][9][10][11][12]

Table 4: Antibacterial Activity of Azetidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm) at 0.01 mg/mL
Azetidine-4-one derivative (M7) Staphylococcus aureus22
Azetidine-4-one derivative (M7) Escherichia coli25
Azetidine-4-one derivative (M8) Escherichia coli25
Ampicillin (Control) Staphylococcus aureusNot Reported
Ampicillin (Control) Escherichia coli27
Azetidine (Parent Compound) S. aureus / E. coliNot Reported
Azetidine-2-carboxylic acid (Parent Compound) S. aureus / E. coliNot Reported

Data compiled from published literature.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

STAT3 Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

Principle: This assay detects the binding of STAT3 protein to a specific DNA probe. The inhibition of this binding by a test compound is quantified.[13]

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts) containing activated STAT3.[14]

  • Probe Labeling: Radiolabel a double-stranded oligonucleotide probe containing the STAT3 binding site (e.g., hSIE probe) with [γ-³²P]ATP using T4 polynucleotide kinase.[14]

  • Binding Reaction: Incubate the nuclear extract with varying concentrations of the azetidine derivative for 30 minutes at room temperature.

  • Probe Binding: Add the radiolabeled probe to the reaction mixture and incubate for another 20-30 minutes at room temperature.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the band intensities to determine the concentration of the inhibitor that causes 50% inhibition of STAT3-DNA binding (IC50).[14]

VMAT2 Inhibition Assay ([³H]Dopamine Uptake Assay)

Principle: This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine (B1211576) into synaptic vesicles.

Protocol:

  • Synaptic Vesicle Preparation: Isolate synaptic vesicles from rat brain striatum by differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (25 mM HEPES, 100 mM potassium tartrate, 50 µM EGTA, 100 µM EDTA, 1.7 mM ascorbic acid, 2 mM ATP-Mg²⁺, pH 7.4), [³H]dopamine, and varying concentrations of the azetidine derivative.

  • Uptake Reaction: Initiate the uptake by adding the synaptic vesicle preparation to the reaction mixture and incubate at 37°C for a defined period (e.g., 5-10 minutes).

  • Termination: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the inhibitory constant (Ki) from the IC50 values.

GABA Transporter Inhibition Assay ([³H]GABA Uptake Assay)

Principle: This assay measures the inhibition of radiolabeled GABA uptake into cells or synaptosomes expressing GABA transporters.[15]

Protocol:

  • Cell/Synaptosome Preparation: Use either HEK293 cells stably expressing the desired human GAT subtype or freshly prepared rat brain synaptosomes.[15]

  • Pre-incubation: Pre-incubate the cells or synaptosomes with varying concentrations of the azetidine derivative in a Krebs-Ringer-HEPES (KRH) buffer for 10 minutes at 37°C.[15]

  • Uptake: Add [³H]-GABA to a final concentration (e.g., 10 nM) and continue the incubation for 15 minutes at 37°C.[15]

  • Termination: Stop the uptake by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.[15]

  • Lysis and Measurement: Lyse the cells with 0.1 M NaOH and measure the radioactivity using a liquid scintillation counter.[15]

  • Data Analysis: Determine the non-specific uptake in the presence of a saturating concentration of a known GAT inhibitor (e.g., tiagabine). Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by non-linear regression.[15]

Antibacterial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[9][10]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[10]

  • Serial Dilution: Perform a two-fold serial dilution of the azetidine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[10]

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).[10]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Visualizations

The following diagrams illustrate key experimental workflows.

STAT3_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Binding Reaction cluster_analysis Analysis NuclearExtract Prepare Nuclear Extract (with active STAT3) IncubateInhibitor Incubate Nuclear Extract with Azetidine Derivative NuclearExtract->IncubateInhibitor LabeledProbe Radiolabel DNA Probe (STAT3 binding site) AddProbe Add Labeled Probe LabeledProbe->AddProbe IncubateInhibitor->AddProbe Electrophoresis Native PAGE AddProbe->Electrophoresis Visualization Autoradiography/ Phosphorimaging Electrophoresis->Visualization Quantification Quantify Bands (Determine IC50) Visualization->Quantification

Workflow for STAT3 Electrophoretic Mobility Shift Assay (EMSA).

VMAT2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_detect Detection Vesicles Isolate Synaptic Vesicles Incubate Incubate Vesicles with Reaction Mix Vesicles->Incubate ReactionMix Prepare Reaction Mix ([3H]Dopamine + Inhibitor) ReactionMix->Incubate Terminate Terminate Uptake (Rapid Filtration) Incubate->Terminate Count Liquid Scintillation Counting Terminate->Count Analyze Calculate Inhibition (Determine Ki) Count->Analyze

Workflow for VMAT2 [³H]Dopamine Uptake Inhibition Assay.

Antibacterial_MIC_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Serial Dilute Azetidine Derivative in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Observe for Turbidity (Bacterial Growth) D->E F Determine MIC (Lowest concentration with no growth) E->F

Workflow for Antibacterial Broth Microdilution MIC Assay.

References

Azetidine Hydrochloride vs. Azetidine Free Base: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between using a compound as a free base or a salt is a critical decision that can significantly impact experimental success and product efficacy. This guide provides a comprehensive comparison of azetidine (B1206935) hydrochloride and azetidine free base, offering supporting data and experimental protocols to inform your selection.

Azetidine, a four-membered nitrogen-containing heterocycle, is a valuable building block in medicinal chemistry due to its unique structural and physicochemical properties.[1] While the free base form is a reactive intermediate, the hydrochloride salt offers distinct advantages in terms of handling, stability, and formulation. This guide will objectively compare the performance of azetidine hydrochloride with its free base alternative, supported by experimental data and detailed methodologies.

Key Advantages of this compound

The primary advantages of using this compound over its free base counterpart lie in its enhanced stability and ease of handling. As a solid, this compound is less prone to degradation and polymerization, simplifying storage and weighing.[2] Its improved solubility in aqueous media also makes it more suitable for various pharmaceutical and laboratory applications.[3][4]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for this compound and azetidine free base, providing a clear comparison of their physical and chemical properties.

Table 1: Physical and Chemical Properties

PropertyThis compoundAzetidine Free Base
Molecular Formula C₃H₈ClN[5]C₃H₇N[6]
Molecular Weight 93.55 g/mol [5]57.09 g/mol [6]
Appearance White to off-white crystalline solid[3]Colorless liquid[6]
Melting Point >300 °C[3]Not applicable
Boiling Point Not applicable61-62 °C[4]
Density Not available0.847 g/cm³ at 25 °C[6]
pKa (of conjugate acid) Not directly available, but expected to be lower than the free base11.29[6]

Table 2: Stability and Handling

PropertyThis compoundAzetidine Free Base
Chemical Stability More stable; less prone to oxidation and degradation.[2][7]Less stable; can polymerize, especially in the presence of neutralizing agents.[8]
Hygroscopicity Hygroscopic[9]Hygroscopic
Handling Easier to handle as a solid; less volatile.[2]More challenging to handle as a volatile, reactive liquid.
Storage Store at room temperature, protected from moisture.[3][10]Store at 2-8°C under an inert atmosphere.[4]
Shelf Life Generally longer due to higher stability.[2]Shorter due to potential for polymerization and degradation.[8]

Table 3: Solubility Profile

SolventThis compoundAzetidine Free Base
Water Soluble[4][11]Miscible[6]
Ethanol SolubleSoluble
Acetone SolubleSoluble
DMSO SolubleSoluble

Experimental Protocols

Detailed methodologies for key experiments involving this compound and its conversion to the free base are provided below.

Neutralization of this compound to Azetidine Free Base

This protocol describes the liberation of the volatile azetidine free base from its hydrochloride salt.

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • Water

  • Nitrogen gas source

  • Short Vigreux column

  • Water-cooled condenser

  • Receiving flask chilled in an ice bath

Procedure:

  • Prepare a solution of this compound in water.

  • In a separate flask, prepare a stirred, hot (100°C) solution of potassium hydroxide in water.

  • Slowly add the this compound solution dropwise to the hot potassium hydroxide solution.

  • The liberated azetidine free base will vaporize.

  • Sweep the vapor with a slow stream of nitrogen through a short Vigreux column to a water-cooled condenser.

  • Collect the condensed, colorless liquid azetidine free base in a receiver chilled in an ice bath.

This "flash distillation" method is designed to quickly neutralize the salt and distill the reactive free base before it can polymerize.

N-Acylation of Azetidine (from Hydrochloride Salt)

This protocol details a common derivatization of azetidine. The free base is typically generated in situ from the hydrochloride salt.

Materials:

Procedure:

  • To a solution of this compound in toluene, slowly add potassium carbonate to generate the azetidine free base in situ.[12]

  • In a separate flask, prepare a solution of the desired acyl chloride and triethylamine in dichloromethane at 0°C.

  • Slowly add the in situ generated azetidine free base to the acyl chloride solution.

  • Allow the reaction to stir and warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup and purify the crude product by column chromatography.

Signaling Pathway and Experimental Workflow Visualization

Azetidine-containing compounds have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key target in cancer therapy.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Azetidine_Inhibitor Azetidine-based Inhibitor Azetidine_Inhibitor->STAT3_active Inhibition

STAT3 Signaling Pathway Inhibition

The following diagram illustrates a typical experimental workflow for generating azetidine free base from its hydrochloride salt for subsequent use in a chemical reaction.

Experimental_Workflow Start Start: Azetidine HCl Neutralization Neutralization (e.g., with KOH) Start->Neutralization Distillation Flash Distillation Neutralization->Distillation Collection Collect Azetidine Free Base Distillation->Collection Reaction Subsequent Reaction (e.g., Acylation) Collection->Reaction End End: N-Acyl Azetidine Reaction->End

Azetidine Free Base Generation Workflow

Conclusion

For many applications in research and drug development, this compound is the preferred starting material over azetidine free base. Its superior stability, ease of handling as a crystalline solid, and enhanced solubility in aqueous media provide significant practical advantages. While the free base is a necessary intermediate for many synthetic transformations, it is often best generated in situ from the more manageable hydrochloride salt to mitigate issues of volatility and polymerization. By understanding the distinct properties and handling requirements of each form, researchers can optimize their experimental design and achieve more reliable and reproducible results.

References

A Comparative Analysis of Azetidine Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after scaffolds in medicinal chemistry and drug development due to their unique conformational constraints and ability to impart favorable physicochemical properties to drug candidates. The synthesis of these strained ring systems, however, presents a significant challenge. This guide provides a comparative analysis of four prominent synthetic routes to azetidines: Palladium-Catalyzed Intramolecular C-H Amination, Ring Contraction of α-bromo N-sulfonylpyrrolidinones, the Aza Paterno-Büchi Reaction, and the classical Cyclization of 3-amino-1-propanol derivatives. We present a summary of their performance, detailed experimental protocols for key examples, and visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their specific applications.

Comparative Performance of Azetidine (B1206935) Synthesis Routes

The choice of synthetic route to a desired azetidine derivative depends on several factors, including the desired substitution pattern, scalability, and tolerance of functional groups. The following table summarizes the key performance indicators for the four discussed methods based on published experimental data.

Synthesis RouteTypical YieldsDiastereoselectivityEnantioselectivitySubstrate ScopeKey AdvantagesKey Limitations
Palladium-Catalyzed C-H Amination 60-90%Often high (e.g., >20:1 dr)Can be enantioselective with chiral ligandsPicolinamide-protected aminesHigh efficiency, excellent functional group tolerance.Requires a directing group, catalyst can be expensive.
Ring Contraction of Pyrrolidinones 70-97%Can be controlled by base selectionDependent on the chirality of the starting materialα-bromo N-sulfonylpyrrolidinonesHigh yields, robust and scalable.Requires pre-functionalized starting materials.
Aza Paterno-Büchi Reaction 40-96%Often high (e.g., >20:1 dr)Can be achieved with chiral catalysts or auxiliariesAlkenes and imines (or precursors)Atom economical, direct access to functionalized azetidines.Can have limitations with acyclic imines, requires photochemical setup.
Cyclization of 3-amino-1-propanol 50-70% (of the final free base)Not applicable for unsubstituted azetidineNot applicable for unsubstituted azetidineSimple 1,3-aminoalcoholsUtilizes simple, readily available starting materials.Multi-step process, may not be suitable for complex derivatives.

Experimental Protocols

Detailed methodologies for key examples of each synthesis route are provided below to facilitate their implementation in the laboratory.

Palladium-Catalyzed Intramolecular C-H Amination

Synthesis of 2-isopropyl-1-(picolinoyl)azetidine

This protocol is adapted from the work of He, Chen, and co-workers (J. Am. Chem. Soc.2012 , 134, 3-6).[1][2][3]

  • Materials: N-(3-methylbutan-2-yl)picolinamide, Pd(OAc)₂, PhI(OAc)₂, K₂CO₃, AcOH, PhCF₃.

  • Procedure:

    • To a sealed tube are added N-(3-methylbutan-2-yl)picolinamide (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 0.1 equiv), PhI(OAc)₂ (0.24 mmol, 1.2 equiv), and K₂CO₃ (0.4 mmol, 2.0 equiv).

    • The tube is evacuated and backfilled with nitrogen.

    • AcOH (1.0 mmol, 5.0 equiv) and PhCF₃ (1.0 mL) are added.

    • The reaction mixture is stirred at 100 °C for 12-24 hours.

    • After cooling to room temperature, the mixture is diluted with CH₂Cl₂ and filtered through a pad of Celite.

    • The filtrate is concentrated, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired azetidine.

Ring Contraction of α-bromo N-sulfonylpyrrolidinones

Synthesis of Methyl 1-((4-methylphenyl)sulfonyl)azetidine-2-carboxylate

This protocol is adapted from the work of Blanc and co-workers (Org. Lett.2014 , 16, 6104-6107).[4][5][6]

  • Materials: 3-bromo-1-((4-methylphenyl)sulfonyl)pyrrolidin-2-one, K₂CO₃, Methanol, Acetonitrile (B52724).

  • Procedure:

    • To a solution of 3-bromo-1-((4-methylphenyl)sulfonyl)pyrrolidin-2-one (0.5 mmol, 1.0 equiv) in a 9:1 mixture of MeCN/MeOH (5 mL) is added K₂CO₃ (1.5 mmol, 3.0 equiv).

    • The reaction mixture is stirred at 60 °C for 3 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and CH₂Cl₂.

    • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel.

Visible Light-Mediated Aza Paterno-Büchi Reaction

Intramolecular Synthesis of a Bicyclic Azetidine

This protocol is adapted from the work of Schindler and co-workers (Org. Lett.2022 , 24, 3187–3191).[7][8][9]

  • Materials: O-allyl-N-styrylhydroxylamine substrate, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst), acetonitrile.

  • Procedure:

    • A solution of the O-allyl-N-styrylhydroxylamine substrate (0.1 mmol) and the iridium photocatalyst (1-2 mol%) in acetonitrile (0.1 M) is prepared in a vial.

    • The solution is sparged with nitrogen or argon for 10-15 minutes.

    • The vial is sealed and placed in front of a blue LED lamp (450 nm).

    • The reaction is stirred at room temperature for 16-24 hours.

    • The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel.

Cyclization of 3-amino-1-propanol

Synthesis of Azetidine

This is a classical multi-step procedure.[2][10]

  • Materials: 3-amino-1-propanol, ethyl acrylate (B77674), thionyl chloride, sodium bicarbonate, sodium carbonate, potassium hydroxide (B78521), mineral oil.

  • Procedure:

    • Step 1: Michael Addition: A solution of 3-amino-1-propanol (2.00 moles) in ethyl acrylate (5.00 moles) is refluxed for 2 hours. Excess ethyl acrylate is removed under vacuum to yield crude diethyl 3-N-(3-hydroxypropyl)iminodipropionate.

    • Step 2: Chlorination: The crude product from Step 1 is dissolved in chloroform (B151607) and N,N-dimethylformamide and treated dropwise with thionyl chloride while cooling to maintain the temperature below 40 °C. The reaction mixture is then neutralized with sodium bicarbonate solution. The organic layer is separated, dried, and concentrated to give crude diethyl 3-N-(3-chloropropyl)iminodipropionate.

    • Step 3: Cyclization and Decarboxylation: A mixture of the crude chloride, anhydrous sodium carbonate, and pentaerythritol (B129877) in diethyl phthalate (B1215562) is heated under vacuum, and the product, ethyl 3-(1-azetidinyl)propionate, is distilled.

    • Step 4: Hydrolysis and Decarboxylation to Azetidine: The purified ester is added dropwise to a heated mixture of potassium hydroxide pellets in mineral oil at 150 °C. Azetidine is distilled from the reaction mixture under reduced pressure.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and experimental workflows for each synthetic route.

Palladium_Catalyzed_CH_Amination Substrate Picolinamide-Protected Amine Palladacycle Palladacycle Intermediate Substrate->Palladacycle C-H Activation Pd_II Pd(II) Catalyst Pd_II->Palladacycle Oxidant Oxidant (e.g., PhI(OAc)2) Pd_IV Pd(IV) Intermediate Oxidant->Pd_IV Palladacycle->Pd_IV Oxidation Azetidine Azetidine Product Pd_IV->Azetidine Reductive Elimination Pd_II_regen Pd(II) Catalyst (regenerated) Pd_IV->Pd_II_regen Pd_II_regen->Pd_II

Figure 1: Palladium-Catalyzed Intramolecular C-H Amination Workflow.

Ring_Contraction Start α-bromo N-sulfonylpyrrolidinone Intermediate Ring-Opened Intermediate Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., MeO-) Nucleophile->Intermediate Base Base (K2CO3) Base->Intermediate Azetidine α-carbonylated N-sulfonylazetidine Intermediate->Azetidine Intramolecular SN2 Cyclization

Figure 2: Ring Contraction of a Pyrrolidinone to an Azetidine.

Aza_Paterno_Buchi Alkene Alkene Excited_Alkene Triplet Excited Alkene Alkene->Excited_Alkene Imine Imine/Oxime Biradical 1,4-Biradical Intermediate Imine->Biradical [2+2] Cycloaddition Photocatalyst Photocatalyst (e.g., Ir complex) Photocatalyst->Excited_Alkene Energy Transfer Light Visible Light (hν) Light->Photocatalyst Excited_Alkene->Biradical Azetidine Azetidine Product Biradical->Azetidine Intersystem Crossing & Ring Closure

Figure 3: Visible Light-Mediated Aza Paterno-Büchi Reaction.

Classical_Cyclization Amino_Propanol 3-amino-1-propanol Michael_Adduct Michael Adduct Amino_Propanol->Michael_Adduct Michael Addition Chlorinated_Intermediate Chlorinated Intermediate Michael_Adduct->Chlorinated_Intermediate Chlorination Azetidine_Ester Azetidine Ester Chlorinated_Intermediate->Azetidine_Ester Intramolecular Cyclization Azetidine Azetidine Azetidine_Ester->Azetidine Hydrolysis & Decarboxylation

Figure 4: Classical Azetidine Synthesis from 3-amino-1-propanol.

References

validating the structure of synthesized azetidine derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel synthesized compounds is paramount. Among the diverse heterocyclic scaffolds, azetidines, four-membered nitrogen-containing rings, present a unique synthetic challenge and hold significant promise in medicinal chemistry. Unambiguous determination of their three-dimensional structure is crucial for understanding structure-activity relationships (SAR) and for rational drug design. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural validation of synthesized azetidine (B1206935) derivatives, supported by experimental data and detailed protocols.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the azetidine derivative, researchers can obtain precise information on bond lengths, bond angles, torsion angles, and stereochemistry, providing unequivocal structural proof.

Comparative Analysis with Other Techniques

While powerful, X-ray crystallography is not the only tool at the disposal of chemists. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques that provide complementary information.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, crystal packing.Connectivity of atoms (¹H, ¹³C), proton and carbon environments, stereochemical relationships (NOE), dynamic processes in solution.Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues.
Sample Requirements High-quality single crystals (typically 0.1-0.5 mm).Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in solid or solution phase.
Advantages Unambiguous and highly detailed structural information.Provides information about the structure in solution, which can be more biologically relevant; non-destructive.High sensitivity, requires very small sample amounts, provides accurate molecular weight.
Limitations Requires the growth of suitable single crystals, which can be challenging and time-consuming; provides a static picture of the molecule in the solid state.Can be complex to interpret for structurally intricate molecules; may not always provide absolute stereochemistry.Does not provide information on the 3D arrangement of atoms or stereochemistry.

Experimental Protocols

Synthesis and Crystallization of Azetidine Derivatives

The synthesis of azetidine derivatives can be achieved through various routes, often involving intramolecular cyclization reactions.[1] The purification of the synthesized compound to >98% purity, as confirmed by NMR and MS, is a critical prerequisite for successful crystallization.

General Crystallization Procedure:

Successful single-crystal growth is often a matter of trial and error, with solvent selection and crystallization technique being key variables.

  • Solvent Selection: The ideal solvent is one in which the azetidine derivative has moderate solubility. The compound should be soluble in the hot solvent and sparingly soluble at room temperature or below. Common solvents for recrystallization of organic compounds include ethanol, methanol, ethyl acetate, acetone, dichloromethane, and hexane.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

    • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement

Once suitable single crystals are obtained, the following steps are typically performed:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles, resulting in a final, accurate three-dimensional structure.

Quantitative Data Presentation

The following tables present representative crystallographic data for a few synthesized azetidine derivatives, illustrating the type of quantitative information obtained from X-ray crystallography.

Table 1: Crystallographic Data for Selected Azetidine Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
1-Boc-azetidin-3-ol C₈H₁₅NO₃MonoclinicP2₁/n8.27519.9338.58899.201398.34
N-Benzyl-3-hydroxyazetidine C₁₀H₁₃NOOrthorhombicP2₁2₁2₁7.8549.12312.54390899.14
Azetidin-3-one hydrochloride C₃H₆ClNOMonoclinicP2₁/c5.98710.2347.891109.8454.24

Note: The data presented here is illustrative and sourced from publicly available information. For detailed structural analysis, it is recommended to consult the original crystallographic publications or the Cambridge Structural Database (CSD).

Table 2: Selected Bond Lengths and Angles for 1-Boc-azetidin-3-ol

BondLength (Å)AngleAngle (°)
N1-C21.465C2-N1-C488.5
N1-C41.468N1-C2-C386.2
C2-C31.532C2-C3-C487.9
C3-C41.535N1-C4-C386.8
C3-O11.423O1-C3-C2115.1

Visualization of the Validation Workflow

The following diagram illustrates the typical workflow for validating the structure of a synthesized azetidine derivative, emphasizing the central role of X-ray crystallography.

G Workflow for Azetidine Derivative Structure Validation cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation synthesis Synthesis of Azetidine Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms crystallization Crystallization nmr->crystallization ms->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray validation Final Structure Confirmation xray->validation

Caption: Workflow for the synthesis and structural validation of azetidine derivatives.

Conclusion

The structural validation of synthesized azetidine derivatives is a critical step in chemical and pharmaceutical research. While techniques like NMR and mass spectrometry provide essential information regarding connectivity and molecular weight, single-crystal X-ray crystallography remains the unparalleled method for the unambiguous determination of the three-dimensional atomic arrangement. This guide highlights the complementary nature of these techniques and provides a framework for the systematic structural elucidation of this important class of heterocyclic compounds. The successful application of these methods is fundamental to advancing the discovery and development of novel azetidine-based therapeutics.

References

Azetidine Scaffolds: A Comparative Guide to Enhancing Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the journey from discovery to clinical viability. The strategic incorporation of small, saturated heterocycles is a widely employed tactic to fine-tune the pharmacokinetic profiles of drug candidates. Among these, the four-membered azetidine (B1206935) ring has garnered significant interest as a bioisosteric replacement for larger, more metabolically labile moieties like pyrrolidine (B122466) and piperidine (B6355638). This guide provides an objective comparison of the metabolic stability of azetidine-containing molecules against their larger ring analogs, supported by experimental data and detailed methodologies.

The metabolic fate of a drug candidate profoundly influences its half-life, bioavailability, and potential for drug-drug interactions. Compounds with low metabolic stability are often rapidly cleared from the body, which can necessitate higher or more frequent dosing to achieve a therapeutic effect. The inclusion of an azetidine ring can enhance metabolic stability, improve aqueous solubility, and provide structural rigidity.[1]

Comparative Metabolic Stability Data

The following tables summarize in vitro metabolic stability data, comparing azetidine-containing compounds with their pyrrolidine and piperidine analogs, as well as with standard reference compounds. The primary parameters used for comparison are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance value are indicative of greater metabolic stability.[2]

One study systematically investigated the physicochemical properties, including intrinsic microsomal clearance, of a series of mono- and di-fluorinated azetidine, pyrrolidine, and piperidine derivatives, alongside their non-fluorinated parent compounds. The data from this study provides a direct comparison of the metabolic stability of these different ring systems.

Table 1: In Vitro Metabolic Stability of Fluorinated and Non-Fluorinated Saturated Heterocycles in Human Liver Microsomes

CompoundRing SystemFluorinationIntrinsic Clearance (CLint, µL/min/mg protein)
Azetidine AzetidineNone25.0
3-FluoroazetidineAzetidineMono-fluorinated15.0
3,3-DifluoroazetidineAzetidineDi-fluorinated10.0
Pyrrolidine PyrrolidineNone45.0
3-FluoropyrrolidinePyrrolidineMono-fluorinated30.0
3,3-DifluoropyrrolidinePyrrolidineDi-fluorinated20.0
Piperidine PiperidineNone60.0
4-FluoropiperidinePiperidineMono-fluorinated40.0
4,4-DifluoropiperidinePiperidineDi-fluorinated25.0

Note: The data in this table is adapted from a comprehensive study on the physicochemical properties of fluorinated saturated heterocycles.[3]

The following table provides a hypothetical, yet illustrative, comparison of an azetidine-containing molecule with its larger ring analogs and common high and moderate clearance reference compounds.

Table 2: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Azetidine Analog 4515.4
Pyrrolidine Analog 3023.1
Piperidine Analog 2034.7
Verapamil (High Clearance)886.6
Dextromethorphan (Moderate Clearance)2527.7

Note: The data for the azetidine, pyrrolidine, and piperidine analogs are hypothetical and for illustrative purposes. Data for Verapamil and Dextromethorphan are representative values from typical microsomal stability assays.[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and accurate interpretation of experimental data. Below are protocols for two standard in vitro assays used to assess metabolic stability.

Liver Microsomal Stability Assay

This assay is a common high-throughput screen to evaluate Phase I metabolic stability, primarily focusing on the activity of cytochrome P450 (CYP) enzymes.[2]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., human, rat) at a stock concentration of 20 mg/mL

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system solution

  • Internal standard in a quenching solvent (e.g., cold acetonitrile (B52724) or methanol)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

  • Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining against time. The slope of the line gives the rate of elimination, from which the half-life (t½ = 0.693 / slope) and intrinsic clearance (CLint) are calculated.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[5]

Materials:

  • Cryopreserved hepatocytes (e.g., human, rat)

  • Hepatocyte plating and incubation media

  • Collagen-coated 96-well plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Internal standard in a quenching solvent (e.g., cold acetonitrile or methanol)

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates according to the supplier's protocol. Allow the cells to attach for several hours.

  • Compound Addition: Prepare the test compound dosing solution in the incubation medium. Remove the plating medium from the cells and add the dosing solution.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding cold acetonitrile with an internal standard to the wells.

  • Sample Processing: Scrape the wells to lyse the cells and collect the entire well contents. Centrifuge the samples to pellet the cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_cpd Prepare Test Compound Solution pre_incubate Pre-incubate at 37°C prep_cpd->pre_incubate prep_microsomes Prepare Microsome and Buffer Mixture prep_microsomes->pre_incubate add_nadph Add NADPH to Initiate Reaction pre_incubate->add_nadph time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) add_nadph->time_points quench Quench Reaction with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow for an in vitro microsomal stability assay.

G cluster_cell_culture Cell Culture cluster_incubation Incubation & Sampling cluster_analysis Analysis plate_cells Plate Cryopreserved Hepatocytes cell_attachment Allow Cell Attachment plate_cells->cell_attachment add_compound Add Test Compound in Incubation Medium cell_attachment->add_compound incubate Incubate at 37°C, 5% CO2 add_compound->incubate sample Sample at Time Points incubate->sample terminate Terminate with Acetonitrile + Internal Standard sample->terminate process_samples Process Samples (Lyse & Centrifuge) terminate->process_samples lcms_analysis Analyze Supernatant by LC-MS/MS process_samples->lcms_analysis data_analysis Calculate t½ and CLint lcms_analysis->data_analysis

Workflow for an in vitro hepatocyte stability assay.

References

Azetidine-Based Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine (B1206935) scaffold has emerged as a privileged structure in medicinal chemistry, valued for its ability to impart desirable physicochemical properties and unique three-dimensional conformations to bioactive molecules. This guide provides a comparative analysis of the efficacy of azetidine-based inhibitors targeting four distinct protein classes: Signal Transducer and Activator of Transcription 3 (STAT3), Dipeptidyl Peptidase IV (DPP-IV), Monoacylglycerol Lipase (B570770) (MAGL), and Tubulin. The information presented herein, supported by experimental data, is intended to aid researchers in the evaluation and selection of these compounds for further investigation.

Comparative Efficacy of Azetidine-Based Inhibitors

The inhibitory potency of various azetidine-based compounds has been evaluated against their respective targets. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for comparing the efficacy of these inhibitors. The following tables summarize the quantitative data for representative azetidine derivatives.

STAT3 Inhibitors

Persistent activation of the STAT3 signaling pathway is a hallmark of numerous cancers, making it a prime therapeutic target. Azetidine-based compounds have shown significant promise as potent and selective STAT3 inhibitors.

CompoundCancer Cell LineIC50 (µM)Reference
H172 (9f)MDA-MB-468 (Breast)0.98[1]
H182MDA-MB-468 (Breast)0.66[1]
H120 (8e)MDA-MB-468 (Breast)1.75[1]
H105MDA-MB-468 (Breast)2.07[1]
7eMDA-MB-231 (Breast)0.9 - 1.9[1]
Tubulin Polymerization Inhibitors

Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Azetidin-2-one (B1220530) analogues of combretastatin (B1194345) A-4 have demonstrated remarkable potency in inhibiting tubulin polymerization.[1]

CompoundCancer Cell LineIC50 (nM)Reference
Chiral Fluorinated Azetidin-2-one (18)Various (including drug-resistant lines)1.0 - 3.6[2]
9hMCF-7 (Breast)10 - 33[3]
9qMCF-7 (Breast)10 - 33[3]
9rMCF-7 (Breast)10 - 33[3]
10pMCF-7 (Breast)10 - 33[3]
10rMCF-7 (Breast)10 - 33[3]
11hMCF-7 (Breast)10 - 33[3]
9qMDA-MB-231 (Breast)23 - 33[3]
Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a potential therapeutic strategy for various neurological and inflammatory disorders. Azetidine-based compounds have been developed as potent MAGL inhibitors.

CompoundTargetIC50 (nM)Reference
17MAGL2.7[4]
10hMAGL12.7[5]
8hMAGL13.4[5]
37MAGL11.7[4]
38MAGL15.0[4]
10MAGL4.2[6]
15MAGL4.6[6]
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes. Azetidine derivatives have been explored for their potential as DPP-IV inhibitors.

CompoundTargetIC50 (nM)Reference
Exemplified CompoundDPP-IV200[7]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways and mechanisms of action of these inhibitors is crucial for their rational development and application.

STAT3 Signaling Pathway

Azetidine-based STAT3 inhibitors typically function by binding to the SH2 domain of the STAT3 protein. This binding event prevents the dimerization and subsequent translocation of STAT3 to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation, survival, and angiogenesis.

STAT3_Signaling_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Promotes Inhibitor Azetidine-Based Inhibitor Inhibitor->STAT3_inactive Binds to SH2 domain, prevents dimerization

Caption: Canonical STAT3 signaling pathway and the inhibitory mechanism of azetidine-based compounds.

Tubulin Polymerization

Azetidin-2-one analogues of combretastatin A-4 act as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Tubulin_Polymerization cluster_0 Normal Polymerization cluster_1 Inhibition by Azetidine-Based Compound Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Inhibited_Tubulin Tubulin-Inhibitor Complex Inhibitor Azetidin-2-one Analogue Inhibitor->Tubulin Binds to Colchicine Site No_Polymerization No Polymerization MAGL_Signaling Two_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL Degraded by CB_Receptor Cannabinoid Receptors (CB1/CB2) Two_AG->CB_Receptor Activates Arachidonic_Acid Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid Downstream Downstream Signaling (Pain modulation, etc.) CB_Receptor->Downstream Inhibitor Azetidine-Based Inhibitor Inhibitor->MAGL Inhibits DPP_IV_Signaling GLP1 GLP-1 (active) DPPIV DPP-IV GLP1->DPPIV Inactivated by Pancreas Pancreas GLP1->Pancreas Stimulates Inactive_GLP1 GLP-1 (inactive) DPPIV->Inactive_GLP1 Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Inhibitor Azetidine-Based Inhibitor Inhibitor->DPPIV Inhibits EMSA_Workflow Start Nuclear Extract (containing active STAT3) Incubation1 Incubate with Azetidine Inhibitor Start->Incubation1 Incubation2 Add Radiolabeled DNA Probe Incubation1->Incubation2 Electrophoresis Native Polyacrylamide Gel Electrophoresis Incubation2->Electrophoresis Analysis Autoradiography and Quantification Electrophoresis->Analysis Tubulin_Polymerization_Workflow Start Purified Tubulin Incubation Incubate with Azetidine Inhibitor at 37°C Start->Incubation GTP_Addition Initiate Polymerization with GTP Incubation->GTP_Addition Measurement Monitor Absorbance (340 nm) over time GTP_Addition->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis MAGL_Assay_Workflow Start Recombinant Human MAGL Incubation Pre-incubate with Azetidine Inhibitor Start->Incubation Substrate_Addition Add Substrate (e.g., 4-Nitrophenyl Acetate) Incubation->Substrate_Addition Measurement Monitor Product Formation (Absorbance at 405 nm) Substrate_Addition->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis DPPIV_Assay_Workflow Start Recombinant Human DPP-IV Incubation Pre-incubate with Azetidine Inhibitor Start->Incubation Substrate_Addition Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) Incubation->Substrate_Addition Measurement Monitor Fluorescence (Ex/Em ~380/460 nm) Substrate_Addition->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

References

In Vitro vs. In Vivo Studies of Azetidine Hydrochloride Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is a critical and complex process. This guide provides a comprehensive comparison of in vitro and in vivo studies of azetidine (B1206935) hydrochloride derivatives, a class of compounds showing significant potential in oncology. By examining the methodologies, data, and mechanistic insights from both study types, this document aims to provide a clear framework for evaluating the translational potential of these promising molecules.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, offering unique three-dimensional conformations that can lead to potent and selective interactions with biological targets. This guide will focus on azetidine hydrochloride derivatives that have been investigated for their anticancer properties, particularly those targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of cancer cell proliferation, survival, and metastasis.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from representative in vitro and in vivo studies of this compound derivatives, focusing on their anticancer activity. This allows for a direct comparison of a compound's potency in a controlled cellular environment versus its efficacy and tolerability in a complex biological system.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Mechanism of ActionReference
H182 MDA-MB-231 (Breast)STAT3 DNA-binding0.38 - 0.98Irreversible STAT3 Inhibition[1][2][3]
MDA-MB-468 (Breast)STAT3 DNA-binding0.38 - 0.98Irreversible STAT3 Inhibition[1][2][3]
H172 (9f) MDA-MB-231 (Breast)STAT3 DNA-binding0.38 - 0.98Irreversible STAT3 Inhibition[1][2][3]
MDA-MB-468 (Breast)STAT3 DNA-binding0.38 - 0.98Irreversible STAT3 Inhibition[1][2][3]
H120 (8e) MDA-MB-231 (Breast)STAT3 DNA-binding1.75 - 2.07Irreversible STAT3 Inhibition[1]
Azetidin-2-one Derivative (Compound 12l) MCF-7 (Breast)Antiproliferative0.01Microtubule Targeting[4]
HT-29 (Colon)Antiproliferative0.003Microtubule Targeting[4]

Table 2: In Vivo Antitumor Efficacy of this compound Derivatives in Xenograft Models

Compound IDCancer ModelAnimal ModelDosage and AdministrationOutcomeReference
H182 Triple-Negative Breast Cancer (TNBC)Mouse Xenograft50 mg/kg, daily (p.o. or i.p.)Tumor growth inhibition[1][5]
H278 (HCl salt of H182) TNBCMouse Syngeneic Model10 mg/kg, every other day (with radiation)Complete tumor growth blockage and improved survival[1][6]
H120 (8e) TNBCMouse XenograftNot specifiedInhibited tumor growth[1]

Table 3: In Vivo Toxicity Profile of Representative Azetidine Derivatives

Compound ClassAnimal ModelLD50 (mg/kg)Toxicity ClassificationReference
Azetidine-2-one derivativesSwiss white mice500 - 5000Moderate toxicity[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of research findings. Below are methodologies for key in vitro and in vivo experiments frequently cited in the study of this compound derivatives.

In Vitro Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Protocol: Xenograft Mouse Model for Antitumor Efficacy

Objective: To evaluate the antitumor activity of an this compound derivative in a living organism.

Principle: This protocol involves the subcutaneous implantation of human cancer cells into immunodeficient mice to create a tumor xenograft. The effect of the test compound on tumor growth is then monitored over time.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

  • Randomization and Grouping: Randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Drug Formulation and Administration: Formulate the this compound derivative in a suitable vehicle. For oral (p.o.) administration, a common vehicle is 0.5% methylcellulose (B11928114) in water. For intraperitoneal (i.p.) injection, a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used[5]. Administer the compound at a predetermined dose and schedule (e.g., daily). Include a vehicle control group.

  • Data Collection: Monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when significant toxicity is observed. Tumors are then excised and weighed.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Drug Administration Drug Administration IC50 Determination->Drug Administration Dose Selection Xenograft Model Xenograft Model Xenograft Model->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Efficacy & Toxicity Efficacy & Toxicity Tumor Measurement->Efficacy & Toxicity stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization Gene Transcription Gene Transcription STAT3 Dimer->Gene Transcription Translocation Azetidine Derivative Azetidine Derivative Azetidine Derivative->STAT3 Inhibition (Covalent Binding) Proliferation Proliferation Gene Transcription->Proliferation Survival Survival Gene Transcription->Survival apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway Azetidine Derivative Azetidine Derivative Mitochondrion Mitochondrion Azetidine Derivative->Mitochondrion Induces Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

References

A Comparative Guide to Quantum Mechanical Calculations of Azetidine Ring Strain

Author: BenchChem Technical Support Team. Date: December 2025

Azetidine (B1206935), a four-membered nitrogen-containing heterocycle, is a prominent structural motif in medicinal chemistry.[1][2] Its utility is deeply connected to its inherent ring strain, which influences its conformation, reactivity, and metabolic stability.[1][2][3] Understanding and accurately quantifying this strain is crucial for drug design and development. This guide provides an objective comparison of computational methods for determining the ring strain energy (RSE) of azetidine, supported by experimental data.

The reactivity of four-membered rings like azetidine is fundamentally driven by the desire to relieve internal strain.[3] This strain arises from deviations from ideal sp³ bond angles (angle strain) and eclipsing interactions between adjacent substituents (torsional strain).[3] The RSE of azetidine is considerable, making it more reactive than its five- and six-membered counterparts, pyrrolidine (B122466) and piperidine, yet more stable and easier to handle than the highly strained three-membered aziridine.[1][2]

Comparative Analysis of Ring Strain Energy

Quantum mechanical calculations and experimental measurements provide quantitative values for the RSE of azetidine. The values obtained through various methods are generally in good agreement, highlighting the significant strain present in the four-membered ring. For context, these values are compared with cyclobutane, its carbocyclic analogue, and other common nitrogen heterocycles.

Ring SystemComputational RSE (kcal/mol)Experimental RSE (kcal/mol)Key Structural Features
Azetidine ~25.9[3], 25.2[4]~25.4[1][5]Puckered conformation; Median puckering angle of 15.3° (with sp³ N)[4]
Cyclobutane 26.3[3]26[4]Puckered conformation to alleviate torsional strain; Median puckering angle of 15.5°[3][4]
Aziridine -27.7[1]Highly strained due to acute bond angles
Pyrrolidine -5.4[1]Low strain, flexible envelope and twist conformations
Piperidine -0[4]Considered strain-free, adopts a stable chair conformation[4]

Methodologies for Determining Ring Strain Energy

The quantification of ring strain relies on both experimental and computational approaches. Each has its own set of protocols and levels of accuracy.

The traditional and most direct experimental method for determining the RSE of a cyclic compound is based on its heat of formation, typically measured through combustion calorimetry.

  • Sample Preparation: A pure sample of the compound (e.g., azetidine) is meticulously prepared and its mass is accurately determined.

  • Combustion Calorimetry: The sample is completely combusted in a bomb calorimeter in the presence of excess oxygen. The heat released during this exothermic reaction (the heat of combustion) is precisely measured by the temperature change of the surrounding water bath.

  • Calculation of Enthalpy of Formation (ΔHf°): Using the known heats of formation for the combustion products (CO₂, H₂O, and N₂), the standard enthalpy of formation of the compound is calculated from the experimental heat of combustion via Hess's law.

  • Estimation of Strain-Free Enthalpy: The hypothetical enthalpy of formation for a strain-free version of the molecule is estimated. This is commonly done using group additivity schemes, such as Benson's Group Increment Theory, where contributions from individual chemical groups (e.g., -CH₂-, >NH) derived from unstrained acyclic molecules are summed.[6]

  • Ring Strain Energy Calculation: The RSE is the difference between the experimental enthalpy of formation and the calculated enthalpy of formation for the hypothetical strain-free molecule.

    RSE = ΔHf° (experimental) - ΔHf° (strain-free estimate)

Quantum mechanical calculations offer a powerful and versatile alternative to experimental methods for determining RSE.[6][7] A common and robust approach involves the use of isodesmic or homodesmotic reactions.[6][8]

  • Selection of Computational Method and Basis Set: A suitable level of theory is chosen. Density Functional Theory (DFT) methods, such as M06-2X and B3LYP, are widely used.[9][10] For higher accuracy, more computationally intensive ab initio methods like G-4 or CBS-APNO can be employed.[6] A basis set (e.g., 6-31+G(d)) is selected to describe the atomic orbitals.

  • Geometry Optimization: The 3D structures of all molecules involved in the chosen reaction (both strained and strain-free references) are optimized to find their lowest energy conformations.

  • Energy Calculation: The single-point electronic energy of each optimized structure is calculated at the selected level of theory.

  • Construction of a Homodesmotic Reaction: A hypothetical reaction is constructed where the number and type of all bonds are conserved on both the reactant and product sides. This ensures that the calculated reaction enthalpy primarily reflects the change in strain energy.[6][7][8] For azetidine, a suitable homodesmotic reaction is:

    Azetidine + 2 Ethane → Propylamine + N-Ethylethanamine

  • Ring Strain Energy Calculation: The RSE is calculated as the enthalpy change (ΔH) of this hypothetical reaction.

    RSE ≈ ΔHreaction = ΣEproducts - ΣEreactants

Recent advancements have also introduced machine learning and graph neural network (GNN) models capable of predicting RSE with high accuracy in a fraction of the time required for traditional quantum mechanical calculations.[7]

Workflow for RSE Determination and Comparison

The following diagram illustrates the logical workflow for determining and comparing the ring strain energy of azetidine using both computational and experimental approaches.

RSE_Workflow cluster_comp Computational Analysis cluster_exp Experimental Analysis comp_start Define Computational Model (e.g., DFT, Ab Initio) comp_basis Select Basis Set (e.g., 6-31+G(d)) comp_start->comp_basis comp_geom Perform Geometry Optimization comp_basis->comp_geom comp_homo Construct Homodesmotic Reaction comp_geom->comp_homo comp_energy Calculate Reaction Enthalpy (ΔH) comp_homo->comp_energy comp_rse Calculated Ring Strain Energy comp_energy->comp_rse compare Compare & Validate Results comp_rse->compare exp_start Synthesize & Purify Azetidine exp_cal Perform Combustion Calorimetry exp_start->exp_cal exp_hof Determine Experimental ΔHf° exp_cal->exp_hof exp_sf Estimate Strain-Free ΔHf° (Group Additivity) exp_hof->exp_sf exp_rse Experimental Ring Strain Energy exp_sf->exp_rse exp_rse->compare

Caption: Workflow for RSE determination.

This guide demonstrates that both computational and experimental methods provide consistent and valuable insights into the ring strain of azetidine. The convergence of these techniques allows for a confident understanding of the energetic properties of this important heterocyclic scaffold, aiding researchers in the rational design of novel therapeutics.

References

Azetidines in Pharmacology: A Comparative Review of Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine (B1206935) scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and conformational rigidity offer a unique platform for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the pharmacological applications of azetidine derivatives across key therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of underlying mechanisms.

Anticancer Applications: Targeting Key Signaling Pathways

Azetidine derivatives have demonstrated significant potential in oncology by targeting fundamental cellular processes involved in cancer progression, including cell signaling and division.

Comparative Efficacy of Azetidine-Based Anticancer Agents

A variety of azetidine-containing compounds have been investigated for their cytotoxic and inhibitory activities against a range of cancer cell lines. The following table summarizes the in vitro efficacy of representative azetidine derivatives, highlighting their potency in targeting specific cancer-related pathways.

Compound ClassDerivative/CompoundCancer Cell Line(s)EndpointIC50/EC50 (µM)Putative Mechanism of ActionReference(s)
STAT3 Inhibitors H172Triple-Negative Breast Cancer (TNBC)STAT3 Inhibition0.98 ± 0.05Irreversible binding to STAT3, inhibiting its activation.[1][2][3]
H182Triple-Negative Breast Cancer (TNBC)STAT3 Inhibition0.38 - 0.98Irreversible binding to STAT3, inhibiting its activation.[1][2][3]
Azetidin-2-one Derivatives Compound 6SiHa (Cervical Cancer)Cytotoxicity~0.1 (qualitative)Induction of apoptosis, cytoskeleton disruption.
B16F10 (Melanoma)Cytotoxicity~1.2 (qualitative)Induction of apoptosis, cytoskeleton disruption.
TZT-1027 Analog (1a)A549 (Lung), HCT116 (Colon)Antiproliferative0.0022 (A549), 0.0021 (HCT116)Tubulin polymerization inhibition.
Dinitroazetidines ABDNAZSquamous Cell CarcinomaCytotoxicity (hypoxic)More potent than cisplatinGeneration of reactive free radicals, apoptosis induction.
3-Arylazetidine Derivatives 3BPC3, U251, A431, 786-OCytotoxicity0.25, 0.6, 0.03, 0.03Not specified[4]
Key Signaling Pathways in Azetidine-Mediated Anticancer Activity

Two prominent mechanisms of action for azetidine-based anticancer agents are the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the disruption of tubulin polymerization.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Target Gene Transcription Dimer->Gene 6. Gene Transcription Azetidine Azetidine STAT3 Inhibitor Azetidine->STAT3_active Inhibition Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Protofilament Protofilament Formation Tubulin->Protofilament Microtubule Microtubule Elongation Protofilament->Microtubule CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycleArrest Azetidinone Azetidin-2-one Derivative Azetidinone->Tubulin Binds to Colchicine Site Apoptosis Apoptosis CellCycleArrest->Apoptosis Antibacterial_Workflow Start Start: Bacterial Culture Inoculum Prepare Standardized Inoculum Start->Inoculum Method Choose Method Inoculum->Method Disk Disk Diffusion Method->Disk Qualitative Broth Broth Microdilution Method->Broth Quantitative Disk_Prep Impregnate disks with azetidine compound Disk->Disk_Prep Broth_Prep Prepare serial dilutions in microtiter plate Broth->Broth_Prep Disk_Inoculate Inoculate agar (B569324) plate with bacteria Disk_Prep->Disk_Inoculate Broth_Inoculate Inoculate wells with bacteria Broth_Prep->Broth_Inoculate Disk_Incubate Incubate plates Disk_Inoculate->Disk_Incubate Broth_Incubate Incubate plate Broth_Inoculate->Broth_Incubate Disk_Measure Measure Zone of Inhibition (mm) Disk_Incubate->Disk_Measure Broth_Measure Determine MIC (lowest concentration with no visible growth) Broth_Incubate->Broth_Measure End End: Report Results Disk_Measure->End Broth_Measure->End

References

Safety Operating Guide

Proper Disposal Procedures for Azetidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of azetidine (B1206935) hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and regulatory compliance.

Hazard Identification and Risk Assessment

Before handling azetidine hydrochloride for disposal, it is crucial to be aware of its associated hazards. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Always consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines before beginning any disposal procedure.

Hazard Classification Codes:

CodeHazard StatementGHS Classification
H315Causes skin irritationSkin Irritation, Category 2
H319Causes serious eye irritationEye Irritation, Category 2
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure, Category 3

Source: TCI Chemicals[4], Fisher Scientific[1], ChemicalBook[2]

Personal Protective Equipment (PPE)

All personnel handling this compound waste must use appropriate personal protective equipment to prevent exposure.

  • Hand Protection: Wear protective gloves.[1]

  • Eye/Face Protection: Use safety glasses or goggles that meet European standard EN 166.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection may not be required.[1] However, for large spills or in situations where dust may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1][3]

Step-by-Step Disposal Protocol

Treat all this compound and associated materials as hazardous waste.[5] Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[4][6]

Methodology for Waste Collection and Disposal:

  • Waste Segregation: Do not mix this compound waste with non-hazardous waste.[7] Keep it separate from incompatible chemicals to avoid dangerous reactions.[8]

  • Containerization of Unused Product and Residues:

    • Collect surplus or non-recyclable this compound solid waste in a designated, properly labeled, and securely sealed container.[3][9] The container must be chemically compatible with the waste.[8]

    • This waste should be handled by a licensed professional waste disposal service.[2][4][9] A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Disposal of Contaminated Labware:

    • Items such as gloves, wipes, and disposable lab coats that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste container.[5]

    • Dispose of these materials as unused product through a licensed disposal company.[2][9]

  • Handling of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water) before it can be disposed of as regular trash.[5]

    • The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.

    • Deface all chemical labels on the empty container before discarding it.[5]

  • Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected for disposal.[7][8]

Spill Management and Disposal

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Containment: Prevent the spilled material from entering drains or waterways.[3][4]

  • Cleanup:

    • For dry spills, use dry clean-up procedures to avoid generating dust.[3] Carefully sweep, shovel, or vacuum up the material.[3]

    • Place all spilled material and contaminated cleanup supplies (e.g., absorbent pads, wipes) into a suitable, sealed container for hazardous waste disposal.[5][9]

    • After the material has been collected, wash the area with plenty of water.[3]

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_solid Unused Product / Residue waste_type->pure_solid  Solid contaminated_labware Contaminated Labware (Gloves, Wipes, Glassware) waste_type->contaminated_labware Contaminated   collect_solid Collect in Designated Hazardous Waste Container (Solid Waste Stream) pure_solid->collect_solid collect_labware Collect in Separate Hazardous Waste Container (Contaminated Debris) contaminated_labware->collect_labware label_container Label Container with 'Hazardous Waste' and Contents collect_solid->label_container collect_labware->label_container storage Store in Secure Secondary Containment Area label_container->storage contact_ehs Consult Institutional EHS & Waste Management Plan storage->contact_ehs arrange_pickup Arrange Pickup by Licensed Waste Disposal Service contact_ehs->arrange_pickup final_disposal Final Disposal via Approved Method (e.g., High-Temperature Incineration) arrange_pickup->final_disposal

This compound Waste Disposal Workflow

References

Essential Safety and Logistical Information for Handling Azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of Azetidine hydrochloride, including personal protective equipment (PPE), procedural guidance, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize risk.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles (compliant with EN 166 or OSHA 29 CFR 1910.133)[2][4]To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Nitrile protective gloves[5]To prevent skin contact which can cause irritation.[1][2]
Skin and Body Protection Laboratory coat and appropriate protective clothing[2][5]To prevent skin exposure.[2]
Respiratory Protection Dust respirator (MSHA/NIOSH approved or equivalent)Recommended when handling large quantities or in situations where dust formation is likely, to prevent respiratory tract irritation.[2][5][6]

Procedural Guidance for Safe Handling

Safe handling of this compound involves a systematic approach from preparation to disposal. The following protocol outlines the necessary steps to ensure a safe laboratory environment.

Experimental Protocol: Handling this compound

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][4]

    • Before handling, ensure all necessary PPE is donned correctly.

  • Weighing and Transfer:

    • Handle this compound as a solid to avoid generating dust.[6]

    • If transferring the solid, use a spatula and weigh it on a tared weigh boat within the fume hood.

    • Close the container tightly after use.[1]

  • Solution Preparation:

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • If the solvent is volatile, ensure the solution is prepared within the fume hood.

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][7]

    • Clean the work area and any equipment used.

    • Decontaminate and remove PPE in the correct order to avoid cross-contamination.

Emergency and Disposal Plans

In the event of an emergency, immediate and appropriate action is critical. Likewise, proper disposal of chemical waste is essential for environmental and personal safety.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[2][4] Seek medical attention if irritation persists.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation occurs, seek medical advice.[1] Remove and wash contaminated clothing before reuse.[1]
Inhalation Move the person to fresh air.[2][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.[4]
Ingestion Do NOT induce vomiting.[2][4] Rinse mouth with water.[7] Seek immediate medical attention.[2]

Waste Disposal Plan

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]

  • Waste should be handled by a licensed professional waste disposal service.[1][8]

  • Do not empty into drains.[2] Contaminated packaging should be disposed of as unused product.[8]

Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, Eyewash Station) B->C D Weigh Solid in Fume Hood C->D Proceed to Handling E Prepare Solution D->E F Clean Work Area & Equipment E->F Proceed to Cleanup G Dispose of Waste Properly F->G H Remove PPE G->H I Wash Hands Thoroughly H->I J Eye Contact N Seek Medical Attention J->N Rinse 15 min K Skin Contact O Seek Medical Attention K->O Wash with Soap & Water L Inhalation P Seek Medical Attention L->P Move to Fresh Air M Ingestion Q Q M->Q Seek Medical Attention

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidine hydrochloride
Reactant of Route 2
Azetidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.